molecular formula C16H13ClN6 B1684037 (Rac)-Vorozole CAS No. 118949-22-7

(Rac)-Vorozole

Katalognummer: B1684037
CAS-Nummer: 118949-22-7
Molekulargewicht: 324.77 g/mol
InChI-Schlüssel: XLMPPFTZALNBFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorozole (also known by its developmental code name R-76713) is a potent and highly specific non-steroidal aromatase inhibitor intended for research applications . As a competitive inhibitor, Vorozole reversibly binds to the cytochrome P450 moiety of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens . This mechanism leads to a significant reduction in estrogen synthesis, with studies in postmenopausal women showing that treatment can reduce plasma estradiol levels by approximately 90% . Its high selectivity for aromatase, demonstrated by a selectivity margin 10,000-fold greater than for other P450-dependent reactions, makes it a valuable tool for investigating estrogen-dependent processes . Vorozole has been studied extensively in the context of hormone-responsive cancers. Phase II and III clinical trials have evaluated its efficacy as an agent for the treatment of advanced breast cancer in postmenopausal women, where it achieved objective responses in up to 35% of patients and demonstrated a clinical efficacy and tolerability profile that was favorable compared to older agents like aminoglutethimide . In preclinical research, Vorozole has shown strong activity in inhibiting ovarian, peripheral, and tumoral aromatase. In the DMBA-induced mammary carcinoma model in rats, the compound almost completely suppressed tumor growth, an effect comparable to ovariectomy, highlighting its potent anti-estrogen effect . From a pharmacokinetic perspective, Vorozole is characterized by very high oral bioavailability and exhibits linear, dose-proportional kinetics, with an elimination half-life of approximately 8 hours . Researchers value Vorozole as a reference compound for studying aromatase inhibition, endocrine signaling pathways, and for the development of new therapeutic agents for estrogen-dependent conditions. This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

118949-22-7

Molekularformel

C16H13ClN6

Molekulargewicht

324.77 g/mol

IUPAC-Name

6-[(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole

InChI

InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3

InChI-Schlüssel

XLMPPFTZALNBFS-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

(N-methyl-(11C))vorozole
6-((4-chlorophenyl)-(1H-1,2,4-triazol-1-yl)methyl)-1-methyl-1H-benzotriazole
R 76713
R 83839
R 83842
R-76713
R-83839
R-83842
vorozole
vorozole, (+)-isome

Herkunft des Produkts

United States

Foundational & Exploratory

(Rac)-Vorozole: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Vorozole is a potent, third-generation, non-steroidal aromatase inhibitor that has been investigated for its therapeutic potential in estrogen receptor-positive (ER+) breast cancer. Its primary mechanism of action is the highly selective and reversible inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis. By blocking the conversion of androgens to estrogens, Vorozole (B144775) effectively depletes circulating and intratumoral estrogen levels, thereby depriving ER+ cancer cells of a key stimulus for growth and proliferation. This leads to cell cycle arrest, induction of apoptosis, and subsequent tumor regression. This technical guide provides an in-depth overview of the core mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Aromatase Inhibition

This compound is a triazole-based compound that acts as a competitive inhibitor of aromatase. The active enantiomer, the (+)-(S)-isomer, binds to the heme iron atom within the active site of the cytochrome P450 component of the aromatase enzyme complex[1][2][3]. This reversible binding event physically obstructs the access of the natural substrates, androstenedione (B190577) and testosterone, to the catalytic site, thereby preventing their aromatization into estrone (B1671321) and estradiol (B170435), respectively.

The high potency and selectivity of Vorozole for aromatase are critical features of its therapeutic profile. It demonstrates significantly greater inhibitory activity compared to earlier generation aromatase inhibitors like aminoglutethimide (B1683760) and shows minimal off-target effects on other cytochrome P450 enzymes involved in steroidogenesis[3].

Quantitative Data on Aromatase Inhibition

The inhibitory potency of Vorozole has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data.

ParameterSystemValueReference
IC50Human Placental Aromatase1.38 nM[1]
IC50Cultured Rat Ovarian Granulosa Cells0.44 nM[1]
IC50CYP1A10.469 µM[4][5]
IC50CYP2A624.4 µM[4][5]
IC50CYP3A498.1 µM[4][5]
KiCYP19A10.9 nM[4]
Table 1: In Vitro Inhibitory Potency of Vorozole.
ParameterStudy PopulationDosageReductionReference
Serum EstradiolPostmenopausal Women1, 2.5, and 5 mg daily91%, 90%, and 89%[6]
Serum EstronePostmenopausal Women1, 2.5, and 5 mg daily52-55%[6]
Serum Estrone SulfatePostmenopausal Women1, 2.5, and 5 mg daily64-69%[6]
Tissue EstronePostmenopausal Breast Cancer Patients2.5 mg daily for 7 days64%[1]
Tissue EstradiolPostmenopausal Breast Cancer Patients2.5 mg daily for 7 days80%[1]
Table 2: Clinical Data on Hormone Suppression by Vorozole.
Animal ModelTreatmentTumor RegressionReference
DMBA-induced rat mammary tumors0.25, 1.0, and 4.0 mg/kg daily for 28 daysSignificant regression at all doses[7]
DMBA-induced mammary carcinoma modelNot specifiedAlmost complete reduction in tumor growth[3]
Table 3: Preclinical Efficacy of Vorozole.

Cellular Effects of Estrogen Deprivation

The reduction in estrogen levels induced by Vorozole has profound effects on ER+ cancer cells, primarily leading to a decrease in cell proliferation and an increase in apoptosis.

Inhibition of Cell Proliferation

In ER+ breast cancer cells, estradiol binding to the estrogen receptor alpha (ERα) initiates a signaling cascade that promotes cell cycle progression. A key event is the upregulation of cyclin D1, which, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), phosphorylates the retinoblastoma protein (Rb). This releases the E2F transcription factor, allowing for the expression of genes required for the G1 to S phase transition of the cell cycle. By depleting estradiol, Vorozole treatment leads to the downregulation of cyclin D1 and other estrogen-responsive genes, resulting in G1 cell cycle arrest and a halt in proliferation[8].

Induction of Apoptosis

Estrogen also promotes the survival of ER+ cancer cells by upregulating anti-apoptotic proteins such as Bcl-2 and downregulating pro-apoptotic proteins. The estrogen deprivation caused by Vorozole shifts this balance, leading to a decrease in the Bcl-2/Bax ratio and the activation of the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death[9][10].

Signaling Pathways

The anticancer effects of Vorozole are mediated through the modulation of key signaling pathways downstream of the estrogen receptor.

Estrogen Receptor Signaling Pathway

The primary pathway affected by Vorozole is the ER signaling cascade. The binding of estradiol to ERα in the cytoplasm leads to its dimerization and translocation to the nucleus, where it acts as a transcription factor, binding to estrogen response elements (EREs) in the promoter regions of target genes.

Estrogen_Signaling cluster_cell Cancer Cell cluster_nucleus Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ERα) Estrogens->ER Binding Vorozole This compound Vorozole->Aromatase Inhibition ER_dimer ERα Dimer ER->ER_dimer Dimerization Nucleus Nucleus ER_dimer->Nucleus Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-2) ERE->Gene_Expression Transcription Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival Downstream_Pathways Vorozole This compound Aromatase Aromatase Vorozole->Aromatase Inhibition Estrogen Estrogen Aromatase->Estrogen ER Estrogen Receptor Estrogen->ER Activation PI3K PI3K ER->PI3K Indirect Activation MAPK MAPK (ERK1/2) ER->MAPK Indirect Activation CyclinD1 Cyclin D1 ER->CyclinD1 Direct Upregulation Bcl2 Bcl-2 ER->Bcl2 Direct Upregulation Akt Akt PI3K->Akt Akt->Bcl2 Upregulation MAPK->CyclinD1 Upregulation CellCycle G1/S Transition CyclinD1->CellCycle Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Aromatase_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Microsomes, NADPH, Vorozole) Start->Prepare_Mixture Pre_incubation Pre-incubate at 37°C for 15 min Prepare_Mixture->Pre_incubation Add_Substrate Add [1β-³H]-Androstenedione Pre_incubation->Add_Substrate Incubation Incubate at 37°C for 30 min Add_Substrate->Incubation Stop_Reaction Stop Reaction with Chloroform Incubation->Stop_Reaction Centrifugation Separate Phases by Centrifugation Stop_Reaction->Centrifugation Charcoal_Treatment Treat Aqueous Phase with Charcoal Centrifugation->Charcoal_Treatment Scintillation_Counting Measure Radioactivity Charcoal_Treatment->Scintillation_Counting Data_Analysis Calculate % Inhibition and IC50 Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

Vorozole Enantiomers: A Deep Dive into Stereospecific Aromatase Inhibition and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vorozole (B144775) is a potent, third-generation, non-steroidal aromatase inhibitor that has been investigated for the treatment of estrogen-dependent breast cancer. As a chiral molecule, it exists in two enantiomeric forms. This technical guide provides a comprehensive overview of the individual enantiomers of Vorozole, detailing their distinct biological activities, particularly their differential inhibition of the aromatase enzyme (CYP19A1). The document summarizes quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and illustrates the underlying biochemical pathways and experimental workflows. It is intended to serve as a detailed resource for professionals in oncology, medicinal chemistry, and pharmacology.

Introduction to Vorozole

Vorozole (formerly known as Rivizor) is a triazole-based competitive inhibitor of the aromatase enzyme.[1] Aromatase is a critical enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens (like androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol (B170435), respectively).[2] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase in tissues such as adipose tissue, muscle, and breast tumors themselves. By inhibiting this enzyme, Vorozole effectively reduces circulating estrogen levels, thereby depriving hormone-receptor-positive breast cancer cells of their growth stimulus.[3]

Vorozole was developed as a highly potent and selective agent, showing significantly greater potency than earlier-generation inhibitors like aminoglutethimide.[4] Although it demonstrated clinical efficacy, its development was halted as research focus shifted to other third-generation aromatase inhibitors like anastrozole (B1683761) and letrozole.[1][5]

A key feature of Vorozole is its chirality. It possesses a single stereocenter, leading to the existence of two non-superimposable mirror-image isomers, or enantiomers. The biological activity of Vorozole is almost exclusively associated with one of these enantiomers, highlighting the importance of stereochemistry in its pharmacological action.

The Enantiomers of Vorozole

Vorozole is the dextrorotatory or (+)-enantiomer of the racemic compound R76713.[6][7] The active enantiomer is specifically designated as (+)-(S)-Vorozole (also known as R83842).[4][6] The vast majority of the potent aromatase-inhibiting activity of the racemic mixture is attributable to this dextro-isomer.[8][9] This stereospecificity is a common feature among chiral drugs, where the three-dimensional arrangement of atoms dictates the precise fit and interaction with the target enzyme's active site.

Biological Activity and Quantitative Data

The primary biological effect of Vorozole is the potent and selective inhibition of aromatase. This activity is highly enantioselective, with the (+)-(S)-enantiomer being the active form.

In Vitro Aromatase Inhibition

The (+)-(S)-enantiomer of Vorozole is a sub-nanomolar inhibitor of aromatase. In contrast, while specific data for the levorotatory enantiomer is scarce in published literature, it is understood to be significantly less active. The high potency of (+)-Vorozole has been demonstrated in various in vitro systems.

Compound Assay System IC50 Value (nM) Reference
(+)-VorozoleHuman Placental Aromatase1.38[8]
(+)-VorozoleFSH-stimulated Rat Granulosa Cells0.44[8]
(+)-VorozoleFSH-stimulated Rat Granulosa Cells1.4 ± 0.5[6][10]

Table 1: In Vitro Aromatase Inhibitory Activity of (+)-Vorozole.

Enzyme Selectivity

A critical attribute of a successful aromatase inhibitor is its selectivity for the target enzyme over other cytochrome P450 (CYP450) enzymes involved in steroidogenesis (e.g., those responsible for cortisol and aldosterone (B195564) synthesis). (+)-Vorozole demonstrates a high degree of selectivity. It does not significantly affect other CYP450-dependent reactions at concentrations up to 500 to 10,000 times its aromatase-inhibiting concentration.[4][8] This selectivity translates to a favorable safety profile, avoiding the side effects associated with the non-selective inhibition of adrenal steroid synthesis seen with earlier drugs like aminoglutethimide.[11]

In Vivo Efficacy

In vivo studies in animal models and clinical trials in humans have confirmed the potent estrogen-suppressing effects of (+)-Vorozole.

Study Type Model/Subject Dose Effect Reference
PreclinicalPMSG-primed female ratsED50: 0.0034 mg/kg (oral)Significant reduction in plasma estradiol levels[6]
PreclinicalDMBA-induced rat mammary carcinoma2.5 mg/kg b.i.d. (oral)Tumor growth inhibition similar to ovariectomy[6]
PreclinicalDMBA-induced rat mammary carcinoma0.25 - 4.0 mg/kg/day (oral)Significant dose-dependent tumor regression[12]
ClinicalPostmenopausal women with advanced breast cancer2.5 mg/day (oral)~90% suppression of circulating estradiol and estrone (B1671321) levels[3][13]
ClinicalPostmenopausal women with advanced breast cancer1, 2.5, and 5 mg/day (oral)89-91% median reduction in serum estradiol[14]

Table 2: Summary of In Vivo Efficacy of (+)-Vorozole.

Signaling Pathway and Mechanism of Action

Vorozole functions by competitively inhibiting aromatase (CYP19A1). The triazole group in the Vorozole molecule binds to the heme iron atom in the active site of the cytochrome P450 enzyme, while the rest of the molecule interacts with surrounding amino acid residues. This reversible binding prevents the enzyme from accessing its natural androgen substrates, thereby blocking the synthesis of estrogens. The superior activity of the (+)-(S)-enantiomer is due to its optimal stereochemical fit within the enzyme's active site.

G cluster_steroids Steroid Substrates cluster_enzyme Enzymatic Conversion cluster_inhibitors Vorozole Enantiomers Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Binds to Estrogens Estrogens (Estrone, Estradiol) ER Estrogen Receptor (ER+) Breast Cancer Cell Growth & Proliferation Estrogens->ER Activates Aromatase->Estrogens Catalyzes Conversion S_Voro (+)-(S)-Vorozole (Active Enantiomer) S_Voro->Aromatase Strongly Inhibits R_Voro (-)-(R)-Vorozole (Inactive Enantiomer) R_Voro->Aromatase Weakly/No Inhibition

Caption: Aromatase inhibition by Vorozole enantiomers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of aromatase inhibitors. Below are generalized protocols for key experiments cited in the evaluation of Vorozole.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This assay quantifies the ability of a compound to inhibit the conversion of an androgen substrate to an estrogen product by a purified or semi-purified enzyme preparation.

Objective: To determine the IC50 value of Vorozole enantiomers against human placental aromatase.

Methodology:

  • Enzyme Preparation: Human placental microsomes, a rich source of aromatase, are prepared by differential centrifugation of placental tissue homogenates.

  • Substrate: A tritiated androgen substrate, typically [1β-³H]-androst-4-ene-3,17-dione, is used. The enzymatic reaction releases tritium (B154650) as ³H₂O.

  • Reaction Mixture: The assay is conducted in a phosphate (B84403) buffer (pH 7.4) containing the placental microsomes, a NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary reducing equivalents, and varying concentrations of the test inhibitor (e.g., (+)-Vorozole).

  • Incubation: The reaction is initiated by adding the tritiated substrate and incubated at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination & Measurement: The reaction is stopped by adding chloroform. The aqueous phase, containing the ³H₂O product, is separated from the organic phase (containing the unreacted substrate) by centrifugation. The radioactivity in the aqueous phase is then quantified by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control (DMSO). The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Buffer (Phosphate Buffer, NADPH system) C Add Placental Microsomes (Aromatase Source) to Buffer A->C B Prepare Serial Dilutions of Vorozole Enantiomers D Add Vorozole dilutions and pre-incubate B->D C->D E Initiate reaction with [³H]-Androstenedione D->E F Incubate at 37°C E->F G Stop reaction & separate aqueous/organic phases F->G H Quantify ³H₂O in aqueous phase via LSC G->H I Calculate % Inhibition and determine IC50 H->I

Caption: Workflow for in vitro aromatase inhibition assay.

In Vivo Mammary Tumor Model (DMBA-Induced)

This model assesses the efficacy of an aromatase inhibitor in a hormone-dependent tumor setting that mimics aspects of human breast cancer.

Objective: To evaluate the anti-tumor activity of (+)-Vorozole in rats with established mammary tumors.

Methodology:

  • Tumor Induction: Female Sprague-Dawley rats are administered a chemical carcinogen, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), typically at 50-55 days of age, to induce mammary tumors.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., >1 cm in diameter), the animals are randomized into control and treatment groups.

  • Drug Administration: (+)-Vorozole is administered orally (e.g., by gavage) daily at various doses (e.g., 0.25, 1.0, 4.0 mg/kg). The control group receives the vehicle.

  • Monitoring: Tumor size is measured regularly (e.g., weekly) using calipers. Animal body weight and general health are also monitored.

  • Endpoint Analysis: At the end of the study (e.g., after 28 days), animals are euthanized. Tumors are excised and weighed. Blood samples are collected for analysis of serum estradiol levels.

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., ANOVA) is used to compare tumor sizes/weights and hormone levels between the treated and control groups.

Concluding Remarks

The study of Vorozole and its enantiomers provides a classic example of stereoselectivity in pharmacology. The biological activity resides almost entirely in the (+)-(S)-enantiomer, which is a highly potent and selective inhibitor of the aromatase enzyme. This enantiomer effectively reduces estrogen synthesis, leading to anti-tumor effects in preclinical models and clinical settings of hormone-receptor-positive breast cancer. The comprehensive data summarized herein underscores the critical importance of stereochemical considerations in drug design and development, particularly for agents that interact with chiral biological targets like enzymes and receptors.

G Racemate Vorozole Racemic Mixture (R76713) S_Voro (+)-(S)-Vorozole (Dextro-isomer) Racemate->S_Voro Contains R_Voro (-)-(R)-Vorozole (Levo-isomer) Racemate->R_Voro Contains Activity High Aromatase Inhibition Activity S_Voro->Activity Leads to Inactivity Negligible Activity R_Voro->Inactivity Leads to

Caption: Logical relationship of Vorozole enantiomers.

References

The Discovery and History of Vorozole: A Third-Generation Aromatase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Vorozole (B144775) (formerly known as Rivizor, developmental code R-76713) is a potent, selective, non-steroidal aromatase inhibitor that emerged as a third-generation agent for the treatment of estrogen-dependent breast cancer in postmenopausal women.[1][2][3] A triazole derivative, Vorozole functions as a competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1), the key enzyme responsible for the peripheral conversion of androgens to estrogens.[1][2][4][5] This whitepaper provides a comprehensive technical overview of the discovery, preclinical development, and clinical history of Vorozole, with a focus on its mechanism of action, pharmacokinetics, and efficacy. Quantitative data from key studies are summarized, and representative experimental methodologies are detailed.

Introduction: The Rationale for Aromatase Inhibition

The growth of a significant proportion of breast cancers is stimulated by estrogens. In postmenopausal women, the primary source of estrogen is not the ovaries but the peripheral conversion of androstenedione (B190577) and testosterone (B1683101) to estrone (B1671321) and estradiol (B170435), respectively. This conversion is catalyzed by the aromatase enzyme complex. Consequently, inhibiting aromatase activity presents a targeted and effective therapeutic strategy for hormone-receptor-positive breast cancer in this patient population. The development of aromatase inhibitors progressed through several generations, with each seeking to improve potency, selectivity, and tolerability over the first-generation inhibitor, aminoglutethimide, which was associated with a range of side effects due to its lack of specificity.[3][6][7]

Discovery and Preclinical Development of Vorozole

Vorozole, the (+)-(S)-isomer of a novel triazole compound, was identified as a highly potent and selective aromatase inhibitor.[8] The majority of its aromatase-inhibiting activity is attributed to the dextro-isomer.[1] Preclinical studies demonstrated its significant potential, distinguishing it from earlier generation inhibitors.

In Vitro Potency and Selectivity

In vitro studies established Vorozole as a powerful inhibitor of aromatase. It exhibited a high affinity for the cytochrome P450 moiety of the enzyme, leading to reversible inhibition.[1][4] Its potency was found to be over a thousand times greater than that of aminoglutethimide.[8]

A key characteristic of Vorozole is its remarkable selectivity. At concentrations significantly higher than those required for aromatase inhibition, it did not affect other cytochrome P450-dependent steroidogenic enzymes, thus avoiding the adrenal toxicity associated with less selective inhibitors like aminoglutethimide.[1][8] Specifically, Vorozole showed an in vitro selectivity margin of 10,000-fold for aromatase inhibition compared to other P450-dependent reactions.[8] Furthermore, it did not exhibit any agonistic or antagonistic effects on steroid receptors, including estrogen, progestin, androgen, and glucocorticoid receptors, at concentrations up to 10 microM.[1]

In Vitro Parameter Value System
IC501.38 nMHuman placental aromatase[1]
IC500.44 nMCultured rat ovarian granulosa cells[1]
IC501.4 +/- 0.5 nMFSH-stimulated rat granulosa cells[9]
Inhibitory Constant (Ki)0.7 nMNot specified[10]
Selectivity Margin10,000-foldCompared to other P450-dependent reactions[8]
In Vivo Efficacy in Animal Models

In vivo studies in animal models confirmed the potent and selective aromatase inhibitory activity of Vorozole. In pregnant mare serum gonadotropin (PMSG)-primed female rats, single oral doses of Vorozole significantly reduced plasma estradiol levels, with an ED50 of 0.0034 mg/kg.[9] In the 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary tumor model, a well-established model for hormone-dependent breast cancer, oral administration of Vorozole led to significant tumor regression, comparable to the effects of ovariectomy.[8][9][11] These studies also demonstrated a dose-dependent decrease in tissue insulin-like growth factor I (IGF-I) in the tumors.[11]

Mechanism of Action

Vorozole is a non-steroidal, competitive aromatase inhibitor.[2] Its triazole group binds to the heme iron of the cytochrome P450 subunit of the aromatase enzyme, thereby blocking the active site and preventing the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). This reversible inhibition leads to a significant reduction in circulating estrogen levels.[1][4]

G Mechanism of Aromatase Inhibition by Vorozole Androstenedione Androstenedione Aromatase Aromatase Enzyme (Cytochrome P450) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone Converts to Estradiol Estradiol Aromatase->Estradiol Converts to Vorozole Vorozole Vorozole->Aromatase Inhibition Competitive Inhibition

Mechanism of Vorozole's Aromatase Inhibition

Clinical Development and Trials

Vorozole underwent extensive clinical testing in postmenopausal women with advanced breast cancer. These trials evaluated its efficacy, safety, and endocrine effects.

Pharmacokinetics and Pharmacodynamics

Vorozole demonstrated excellent oral bioavailability and linear, dose-proportional pharmacokinetics.[8] In postmenopausal women, it potently inhibited the peripheral conversion of androstenedione to estrone.[8] Chronic administration led to a profound and selective suppression of plasma estrogen levels. A study involving daily doses of 1, 2.5, and 5 mg of Vorozole for one month resulted in a median reduction in serum estradiol of 91%, 90%, and 89%, respectively.[12] Estrone and estrone-sulfate levels were also significantly reduced.[12] Importantly, at these therapeutic doses, Vorozole did not significantly affect the levels of adrenal corticosteroids, mineralocorticoids, or other hormones, confirming its high selectivity in humans.[8][12]

Hormone Dose Median Reduction
Serum Estradiol1 mg91%[12]
2.5 mg90%[12]
5 mg89%[12]
Serum Estrone1, 2.5, 5 mg52-55%[12]
Serum Estrone-Sulfate1, 2.5, 5 mg64-69%[12]
Phase II Clinical Trials

Multiple Phase II trials demonstrated the clinical activity and tolerability of Vorozole in postmenopausal women with advanced breast cancer that had progressed on tamoxifen (B1202).[6][13] Objective response rates in these trials ranged from 18% to 33%.[1] In one study, 11% of patients achieved a partial remission, and 14 patients had disease stabilization for a median of 12 months.[13] Another Phase II study reported an overall response rate of 21%, with a median duration of response of 9.6 months.[6] The treatment was generally well-tolerated, with mild side effects.[13]

Phase III Comparative Trials

Vorozole was subsequently evaluated in large, randomized Phase III trials against the standard second-line therapies of the time, megestrol (B1676162) acetate (B1210297) and aminoglutethimide.

  • Vorozole vs. Megestrol Acetate: In a trial comparing Vorozole (2.5 mg daily) to megestrol acetate, the response rates were comparable (9.7% for Vorozole vs. 6.8% for megestrol acetate).[14][15] While not statistically significant, there was a trend towards a longer median duration of response for Vorozole (18.2 vs. 12.5 months).[1][14][15] A notable difference was the better tolerability profile of Vorozole, with significantly less weight gain compared to megestrol acetate.[1][14]

  • Vorozole vs. Aminoglutethimide: When compared to aminoglutethimide, Vorozole showed a higher, though not statistically significant, response rate (23% vs. 18%).[1] Importantly, patients treated with Vorozole reported a significantly better quality of life.[1]

Trial Comparison Vorozole Comparator Metric p-value
vs. Megestrol Acetate9.7%6.8%Response Rate[14][15]0.24[14][15]
18.2 months12.5 monthsMedian Duration of Response[1][14][15]0.07[1]
vs. Aminoglutethimide23%18%Response Rate[1]0.085[1]

Discontinuation of Development and Legacy

Despite its demonstrated efficacy and favorable tolerability profile, the development of Vorozole was ultimately halted. Phase III trials failed to show a statistically significant survival advantage over existing therapies like megestrol acetate.[2][16] Concurrently, other third-generation aromatase inhibitors, namely anastrozole (B1683761) and letrozole, were showing superior results in clinical trials and subsequently gained regulatory approval.[2][16]

Although Vorozole did not reach the market for the treatment of breast cancer, its development contributed significantly to the understanding of the therapeutic potential of highly selective and potent aromatase inhibitors. The extensive preclinical and clinical research conducted on Vorozole helped to solidify the role of this class of drugs in the management of hormone-receptor-positive breast cancer.

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

G Workflow: In Vitro Aromatase Inhibition Assay cluster_prep Preparation cluster_incubation Incubation cluster_extraction Extraction & Measurement cluster_analysis Data Analysis Microsomes Prepare Human Placental Microsomes Incubate Incubate Microsomes, Substrate, and Vorozole (or vehicle control) Microsomes->Incubate Substrate Prepare [3H]-Androstenedione (Substrate) Substrate->Incubate Vorozole_sol Prepare Serial Dilutions of Vorozole Vorozole_sol->Incubate Stop_rxn Stop Reaction (e.g., with Chloroform) Incubate->Stop_rxn Extract Extract Steroids Stop_rxn->Extract Separate Separate [3H]-Water from [3H]-Androstenedione Extract->Separate Measure Measure Radioactivity of [3H]-Water Separate->Measure Calculate Calculate Percent Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Representative In Vitro Aromatase Inhibition Workflow

Objective: To determine the half-maximal inhibitory concentration (IC50) of Vorozole on human placental aromatase activity.

Materials:

  • Human placental microsomes (source of aromatase)

  • [1β-³H]-Androstenedione (radiolabeled substrate)

  • NADPH regenerating system (cofactor)

  • Vorozole stock solution and serial dilutions

  • Phosphate (B84403) buffer

  • Chloroform (B151607)

  • Dextran-coated charcoal

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human placental microsomes.

  • Inhibitor Addition: Add varying concentrations of Vorozole (or vehicle control) to the respective tubes.

  • Pre-incubation: Pre-incubate the mixtures for a short period at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the aromatase reaction by adding [1β-³H]-androstenedione.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold chloroform to extract the steroids.

  • Separation of Products: Add a dextran-coated charcoal slurry to the aqueous phase to remove the unreacted [³H]-androstenedione. Centrifuge to pellet the charcoal.

  • Measurement of Aromatase Activity: The aromatase reaction releases tritium (B154650) as [³H]H₂O into the aqueous phase. Transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid.

  • Quantification: Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each Vorozole concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo DMBA-Induced Mammary Carcinoma Model

Objective: To evaluate the anti-tumor efficacy of Vorozole in a hormone-dependent breast cancer model.

Animal Model:

  • Female Sprague-Dawley rats

  • Induction of mammary tumors by oral administration of 7,12-dimethylbenz[a]anthracene (DMBA) at approximately 50-55 days of age.

Procedure:

  • Tumor Development: Palpate the rats weekly to monitor for the appearance of mammary tumors. Once tumors reach a measurable size (e.g., >1 cm in diameter), randomize the animals into treatment and control groups.

  • Treatment Administration:

    • Control Group: Administer the vehicle (e.g., saline or a suitable solvent) orally once daily.

    • Vorozole Groups: Administer different doses of Vorozole (e.g., 0.25, 1.0, and 4.0 mg/kg) orally once daily.[11]

    • Positive Control (Ovariectomy): A group of animals may undergo surgical ovariectomy as a positive control for estrogen deprivation.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers twice weekly. Calculate tumor volume using a standard formula (e.g., Volume = 0.5 x length x width²).

  • Monitoring: Monitor the general health and body weight of the animals throughout the study.

  • Study Termination: At the end of the treatment period (e.g., 28 days), euthanize the animals.

  • Endpoint Analysis:

    • Excise the tumors and record their final weight and volume.

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.

    • Collect blood samples for hormone analysis (e.g., estradiol levels).

    • Tumor tissues may be collected for further analysis, such as measurement of intratumoral aromatase activity or IGF-I levels.[11]

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed differences between the treatment groups.

Conclusion

Vorozole was a promising third-generation aromatase inhibitor that demonstrated high potency, selectivity, and clinical activity in the treatment of postmenopausal advanced breast cancer. Its development played a crucial role in validating the therapeutic strategy of potent and selective aromatase inhibition. Although it was ultimately surpassed by other agents in the same class and its commercial development was halted, the comprehensive body of research on Vorozole provided valuable insights that have informed the successful application of subsequent aromatase inhibitors, which remain a cornerstone of endocrine therapy for hormone-receptor-positive breast cancer today.

References

(Rac)-Vorozole solubility and stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of (Rac)-Vorozole and Related Triazole Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, third-generation non-steroidal aromatase inhibitor used in the management of advanced breast cancer in postmenopausal women. As a triazole derivative, its efficacy and safety are intrinsically linked to its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive overview of the standard methodologies for evaluating these critical parameters. Due to the limited availability of public-domain quantitative data for this compound, this document leverages established international guidelines and data from structurally related triazole compounds, such as Voriconazole, to illustrate the requisite experimental protocols and data interpretation. The guide includes detailed experimental procedures, data presentation templates, and workflow diagrams to support research and development efforts.

Introduction to this compound and its Mechanism of Action

Vorozole is a selective inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the peripheral conversion of androgens (like androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol). By reversibly binding to the cytochrome P450 moiety of the enzyme, Vorozole effectively blocks estrogen biosynthesis, reducing circulating estradiol (B170435) levels and thereby suppressing the growth of estrogen-receptor-positive breast cancers. The majority of its inhibitory activity is attributed to the dextro-isomer, (+)-(S)-vorozole.

The following diagram illustrates the mechanism of action of Vorozole within the steroidogenesis pathway.

cluster_pathway Estrogen Synthesis Pathway cluster_inhibition Inhibition Androgens Androgens (e.g., Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estrone) Tumor Growth ER+ Tumor Growth Estrogens->Tumor Growth Promotes Aromatase->Estrogens Conversion Vorozole This compound Block X Vorozole->Block Block->Aromatase Inhibition

Caption: Mechanism of Aromatase Inhibition by this compound.

Solubility Profile of this compound

Solubility is a critical determinant of a drug's bioavailability and is a primary consideration during formulation development. While specific quantitative solubility data for this compound in various solvents is not extensively reported in public literature, this section outlines the standard methodology for its determination.

Data Presentation

Solubility data is typically presented in a tabular format to allow for easy comparison across different conditions. An ideal data table for this compound would include the following parameters:

Solvent SystemTemperature (°C)pH (for aqueous systems)Solubility (mg/mL)Method
Purified Water257.0Data not availableShake-Flask
0.1 M HCl251.0Data not availableShake-Flask
pH 7.4 Phosphate (B84403) Buffer377.4Data not availableShake-Flask
Ethanol25N/AData not availableShake-Flask
DMSO25N/AData not availableShake-Flask
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and accuracy.

Objective: To determine the equilibrium solubility of this compound in a specified solvent.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, buffers, organic solvents)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of this compound powder to a vial, ensuring that a solid phase will remain after equilibrium is reached.

  • Solvent Addition: Accurately dispense a known volume of the pre-equilibrated solvent into the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After agitation, allow the vials to stand undisturbed to permit sedimentation of the excess solid. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot from the clear supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid microparticles. Discard the initial portion of the filtrate to avoid errors from filter adsorption.

  • Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

The following diagram outlines the workflow for this protocol.

start Start prep 1. Add excess this compound to vial start->prep add_solvent 2. Add known volume of solvent prep->add_solvent equilibrate 3. Equilibrate on shaker (e.g., 24-72h at 25°C) add_solvent->equilibrate separate 4. Separate solid/liquid (Centrifugation) equilibrate->separate sample 5. Withdraw aliquot of clear supernatant separate->sample filter 6. Filter supernatant (e.g., 0.22 µm filter) sample->filter analyze 7. Dilute and quantify (HPLC-UV) filter->analyze end End analyze->end

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile of this compound

Understanding a drug's intrinsic stability is mandated by regulatory bodies like the ICH and is essential for determining storage conditions, shelf-life, and compatible excipients.[1][2][3] Forced degradation, or stress testing, is the primary method used to identify potential degradation products and pathways.

Principles of Forced Degradation

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, and extremes of pH, as well as oxidative and photolytic stress. The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the specificity of the analytical method without generating secondary or irrelevant degradation products.[4]

Case Study: Stability of Voriconazole
Stress ConditionReagent/ParametersObservation
Acid Hydrolysis 0.1 M HCl at 80°C for 2hMinor degradation observed.[5]
Base Hydrolysis 0.1 M NaOH at RT for 150 minSignificant degradation.[5][6]
Oxidative Stress 30% H₂O₂ at RT for 20hRelatively stable.[6]
Thermal Stress Dry heat at 100°C for 48hRelatively stable.
Photolytic Stress Exposure to UV lightSignificant degradation.

This profile suggests that the triazole structure may be particularly susceptible to base-catalyzed hydrolysis.

The diagram below illustrates the common factors investigated during forced degradation studies.

cluster_stress Stress Factors center Drug Substance (this compound) ph Hydrolysis (Acid/Base) center->ph oxidation Oxidation (e.g., H₂O₂) center->oxidation heat Thermal (Heat/Humidity) center->heat light Photolysis (UV/Visible Light) center->light degradation Degradation Products ph->degradation oxidation->degradation heat->degradation light->degradation

Caption: Key Factors Investigated in Forced Degradation Studies.

Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method

Objective: To evaluate the intrinsic stability of this compound under various stress conditions and develop a stability-indicating analytical method.

Part A: Preparation of Stressed Samples (Based on ICH guidelines and literature[1][6][7]) A stock solution of the drug (e.g., 1 mg/mL) is typically prepared in a suitable solvent like acetonitrile (B52724) or methanol.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a defined period (e.g., 2-8 hours). Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain at room temperature for a defined period (e.g., 2-4 hours). Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Maintain at room temperature for up to 24 hours.

  • Thermal Degradation: Store the solid drug powder in a hot air oven at a high temperature (e.g., 80°C) for 24-48 hours. Also, reflux the drug solution at 80°C for several hours.

  • Photolytic Degradation: Expose the drug solution and solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be kept in the dark.

Part B: Development of a Stability-Indicating HPLC Method A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active drug due to degradation and separate it from its degradation products.

  • Chromatographic System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A typical mobile phase could be a gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent like acetonitrile or methanol. For Voriconazole, a mixture of acetonitrile and water (40:60, v/v) has been used effectively.[6]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Selected based on the UV absorbance maximum of this compound (e.g., ~256 nm).

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is critically demonstrated by analyzing the stressed samples to ensure all degradation peaks are well-resolved from the parent drug peak.

Conclusion

The successful development of a robust drug product relies on a thorough understanding of its fundamental physicochemical properties. For this compound, determining its solubility and stability profiles is paramount for designing formulations with optimal bioavailability and a defined shelf-life. This guide has outlined the standard industry protocols, including the shake-flask method for solubility and forced degradation studies for stability, that are essential for gathering this critical data. While quantitative information for this compound is sparse in the public domain, the methodologies and illustrative data from related triazole compounds provide a clear and actionable framework for researchers and drug development professionals. Adherence to these established scientific principles and regulatory guidelines is crucial for advancing new therapies to the clinic.

References

molecular formula and molar mass of Vorozole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorozole (B144775) is a non-steroidal, third-generation aromatase inhibitor that has been investigated for its potential in cancer therapy, particularly in hormone-dependent breast cancer. As a triazole derivative, Vorozole acts as a potent and selective competitive inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the peripheral conversion of androgens to estrogens. This technical guide provides an in-depth overview of the molecular characteristics, mechanism of action, and experimental evaluation of Vorozole.

Chemical and Physical Properties

Vorozole is chemically known as 6-[(R)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole[1]. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₃ClN₆[1][2][3][4][5][6]
Molar Mass 324.77 g/mol [1][2][3][4][5][6]
CAS Number 129731-10-8[2][3][4]
Appearance Crystalline solid[4]
Synonyms R-83842, Rivizor[2][4][6]

Mechanism of Action: Aromatase Inhibition

Vorozole exerts its therapeutic effect by specifically targeting and inhibiting the aromatase enzyme, a member of the cytochrome P450 superfamily[2]. Aromatase is responsible for the final and rate-limiting step in estrogen biosynthesis, catalyzing the conversion of androstenedione (B190577) and testosterone (B1683101) to estrone (B1671321) and estradiol, respectively.

The inhibitory action of Vorozole is reversible and competitive[2]. The triazole moiety of the Vorozole molecule binds to the heme iron atom within the active site of the cytochrome P450 component of the aromatase enzyme complex. This interaction blocks the binding of the natural androgen substrates, thereby preventing their aromatization into estrogens. This leads to a significant reduction in circulating estrogen levels, which is the primary mechanism for its anti-tumor activity in estrogen receptor-positive breast cancers.

Signaling Pathway of Aromatase and its Inhibition by Vorozole

The following diagram illustrates the biosynthesis of estrogens and the inhibitory effect of Vorozole.

Aromatase_Pathway Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Conversion EstrogenReceptor Estrogen Receptor (ER) Estrogens->EstrogenReceptor Binding Vorozole Vorozole Vorozole->Aromatase Inhibition GeneTranscription Gene Transcription & Cell Proliferation EstrogenReceptor->GeneTranscription Activation

Aromatase pathway and Vorozole's inhibitory action.

Quantitative Efficacy Data

The potency and efficacy of Vorozole have been quantified in various preclinical and clinical studies.

ParameterValueConditionReference
IC₅₀ (Human Placental Aromatase) 1.4 nMIn vitro
IC₅₀ (Rat Granulosa Cells) 0.44 nMIn vitro
Plasma Estradiol Reduction ~90%In postmenopausal women
Tissue Estrone Reduction 64%In breast cancer patients
Tissue Estradiol Reduction 80%In breast cancer patients
Objective Response Rate 18-35%Phase II clinical studies in advanced breast cancer

Experimental Protocols

This section outlines key experimental methodologies for the evaluation of Vorozole and other aromatase inhibitors.

In Vitro Aromatase Inhibition Assay

This assay determines the potency of Vorozole in inhibiting the aromatase enzyme in a cell-free system.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • NADPH

  • [³H]-Androstenedione (substrate)

  • Vorozole (or other test compounds)

  • Dextran-coated charcoal

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing human recombinant aromatase and NADPH in a suitable buffer.

  • Add varying concentrations of Vorozole to the reaction mixture.

  • Initiate the reaction by adding [³H]-Androstenedione.

  • Incubate the reaction at 37°C for a specified time.

  • Stop the reaction by adding an organic solvent.

  • Separate the tritiated water ([³H]₂O) produced from the unreacted substrate using dextran-coated charcoal.

  • Quantify the amount of [³H]₂O by liquid scintillation counting.

  • Calculate the percentage of inhibition at each Vorozole concentration and determine the IC₅₀ value.

Cell-Based Proliferation Assay

This assay assesses the effect of Vorozole on the proliferation of estrogen-dependent breast cancer cells.

Materials:

  • MCF-7aro cells (aromatase-transfected human breast cancer cell line)

  • Cell culture medium (phenol red-free)

  • Charcoal-stripped fetal bovine serum

  • Androstenedione

  • Vorozole

  • MTT or other proliferation assay reagent

  • Microplate reader

Procedure:

  • Seed MCF-7aro cells in a 96-well plate and allow them to adhere.

  • Replace the medium with phenol (B47542) red-free medium supplemented with charcoal-stripped serum.

  • Treat the cells with a fixed concentration of androstenedione and varying concentrations of Vorozole.

  • Incubate the cells for a period of 5-7 days.

  • Assess cell proliferation using an MTT assay, which measures mitochondrial activity as an indicator of cell viability.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Determine the effect of Vorozole on cell growth and calculate the concentration that causes 50% inhibition of proliferation (GI₅₀).

In Vivo Xenograft Model

This protocol describes an in vivo model to evaluate the anti-tumor efficacy of Vorozole.

Materials:

  • Immunocompromised female mice (e.g., nude or SCID)

  • MCF-7aro cells

  • Matrigel

  • Androstenedione supplement

  • Vorozole formulation for oral administration

  • Calipers for tumor measurement

Procedure:

  • Ovariectomize the mice to remove endogenous estrogen production.

  • Implant MCF-7aro cells mixed with Matrigel subcutaneously into the flank of each mouse.

  • Supplement the mice with androstenedione to provide the substrate for aromatase.

  • Once tumors are established, randomize the mice into control and treatment groups.

  • Administer Vorozole or vehicle control orally on a daily basis.

  • Measure tumor volume with calipers at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).

  • Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of Vorozole.

Experimental Workflow for Preclinical Evaluation of Vorozole

The following diagram outlines a typical workflow for the preclinical assessment of an aromatase inhibitor like Vorozole.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation AromataseAssay Aromatase Inhibition Assay (IC50 Determination) CellProliferation Cell Proliferation Assay (MCF-7aro cells) AromataseAssay->CellProliferation Potency ApoptosisAssay Apoptosis Assay (Caspase activity, Annexin V) CellProliferation->ApoptosisAssay Mechanism XenograftModel Nude Mouse Xenograft Model (Tumor growth inhibition) ApoptosisAssay->XenograftModel Candidate Selection PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies XenograftModel->PK_PD_Studies Efficacy & Dosing

Preclinical evaluation workflow for Vorozole.

Conclusion

Vorozole is a well-characterized, potent, and selective third-generation aromatase inhibitor. Its mechanism of action, centered on the competitive inhibition of estrogen synthesis, has been extensively studied. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development and cancer biology, facilitating further investigation into the therapeutic potential of Vorozole and other aromatase inhibitors. Although clinical development of Vorozole was discontinued (B1498344) in favor of other third-generation aromatase inhibitors, it remains a valuable tool for preclinical research into the role of estrogen in disease.

References

Chiral Switching of Vorozole: A Theoretical Exploration of Enantioselective Benefits in Aromatase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vorozole (B144775), a potent non-steroidal aromatase inhibitor, exemplifies the pharmacological principle of chirality, with its therapeutic activity predominantly residing in a single enantiomer. This technical guide explores the theoretical benefits of chiral switching for Vorozole, a strategy aimed at optimizing its therapeutic index by isolating the pharmacologically active dextro-enantiomer from its less active levo-counterpart. By focusing on the eutomer, chiral switching has the potential to enhance potency, improve selectivity, and reduce the potential for off-target effects and metabolic burden associated with the administration of a racemic mixture. This document will delve into the preclinical and clinical data supporting the enantioselective action of Vorozole, detail relevant experimental methodologies, and visualize the key signaling pathways and experimental workflows.

Introduction to Chiral Switching and Vorozole

Chiral switching is the process of developing a single, therapeutically active enantiomer from a previously marketed racemic drug.[1] This strategy is underpinned by the understanding that enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. The active enantiomer is termed the "eutomer," while the less active or inactive one is the "distomer." The primary goals of a chiral switch are to improve the therapeutic profile of a drug by increasing its efficacy, reducing adverse effects, and potentially simplifying its dosage regimen.

Vorozole is the dextro-enantiomer of the triazole derivative R 76,713 and has been identified as a third-generation aromatase inhibitor.[1][2] Aromatase is a cytochrome P450 enzyme crucial for the final step of estrogen biosynthesis. By competitively inhibiting this enzyme, Vorozole effectively reduces circulating estrogen levels, a key therapeutic strategy in hormone-receptor-positive breast cancer.[3] Preclinical and clinical studies have consistently demonstrated that the majority of the aromatase-inhibiting activity of the racemic mixture is attributable to the dextro-isomer of Vorozole.[1]

Quantitative Analysis of Vorozole's Enantioselective Profile

The decision to pursue a chiral switch is heavily reliant on quantitative data that demonstrates a clear advantage of the single enantiomer over the racemate. For Vorozole, the available data strongly supports the dextro-enantiomer as the eutomer.

Table 1: In Vitro Aromatase Inhibition
CompoundTarget EnzymeAssay SystemIC50 (nM)Citation
Vorozole (dextro-enantiomer) Aromatase (Cytochrome P450)Human Placental Aromatase1.38[1]
Vorozole (dextro-enantiomer) Aromatase (Cytochrome P450)Cultured Rat Ovarian Granulosa Cells0.44[1]
Vorozole (dextro-enantiomer) Aromatase (Cytochrome P450)FSH-stimulated Rat Granulosa Cells1.4 +/- 0.5[2]
Levo-enantiomer Aromatase (Cytochrome P450)Not explicitly reported, described as "less active"Not Available[4]
Table 2: In Vivo Efficacy and Potency
CompoundModelEndpointED50 / Effective DoseCitation
Vorozole (dextro-enantiomer) PMSG-primed female ratsReduction of plasma estradiol (B170435) levels0.0034 mg/kg[2]
Vorozole (dextro-enantiomer) DMBA-induced rat mammary carcinomaTumor growth inhibition2.5 mg/kg b.i.d.[2]
Levo-enantiomer DMBA-induced rat mammary carcinomaTumor growthDid not alter tumor growth at 2.5 mg/kg b.i.d.[4]
Racemic Vorozole Healthy postmenopausal womenInhibition of androstenedione (B190577) to estrone (B1671321) conversion93.0 +/- 2.5% inhibition at 1 mg[5]
Table 3: Clinical Efficacy of Vorozole (dextro-enantiomer)
Clinical Trial PhasePatient PopulationDosageResponse Rate (Partial Remission)Citation
Phase IIPostmenopausal women with advanced breast cancer progressing on tamoxifen (B1202)2.5 mg once daily11%[6]
Phase II (pooled data)Postmenopausal patients with advanced breast cancerNot specified18-33%[1]

Signaling Pathways and Experimental Workflows

Estrogen Synthesis and Aromatase Inhibition Signaling Pathway

The primary mechanism of action of Vorozole is the inhibition of aromatase, which disrupts the conversion of androgens to estrogens. This leads to a reduction in estrogen-receptor-mediated signaling, a critical driver of proliferation in hormone-receptor-positive breast cancer cells.

Estrogen_Signaling_Pathway cluster_nucleus Cell Nucleus Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (Cytochrome P450) Androgens->Aromatase Substrate Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding & Activation Vorozole Vorozole (dextro-enantiomer) Vorozole->Aromatase Inhibition Nucleus Nucleus ER->Nucleus ERE Estrogen Response Element (ERE) GeneTranscription Gene Transcription ERE->GeneTranscription Promotes CellProliferation Cell Proliferation & Growth GeneTranscription->CellProliferation Leads to ER_dimer Activated ER Dimer ER_dimer->ERE Binding DMBA_Model_Workflow Start Start: Female Sprague-Dawley Rats DMBA DMBA Administration (e.g., 20 mg/rat, oral gavage) Start->DMBA TumorDev Tumor Development (Palpation monitoring) DMBA->TumorDev Treatment Treatment Initiation (e.g., Vorozole 2.5 mg/kg b.i.d.) TumorDev->Treatment Control Control Group (Vehicle) TumorDev->Control TumorMeasurement Tumor Size Measurement (Weekly) Treatment->TumorMeasurement Control->TumorMeasurement Endpoint Endpoint Analysis (e.g., Tumor regression, Histopathology) TumorMeasurement->Endpoint

References

Methodological & Application

Application Notes and Protocols for (Rac)-Vorozole in Breast Cancer Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Vorozole is a potent, third-generation, non-steroidal aromatase inhibitor.[1] Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens.[1] In estrogen receptor-positive (ER+) breast cancers, the growth of tumor cells is dependent on estrogen. By inhibiting aromatase, Vorozole (B144775) effectively reduces estrogen levels, thereby impeding cancer cell proliferation and inducing apoptosis.[1][2] These application notes provide detailed protocols and summarize key data for the use of this compound in breast cancer cell culture studies, with a focus on the MCF-7 (ER+) and MDA-MB-231 (ER-) cell lines as representative models.

Mechanism of Action

This compound is a competitive inhibitor of aromatase.[2] It binds reversibly to the heme group of the cytochrome P450 subunit of the aromatase enzyme, thereby blocking its catalytic activity. This inhibition is highly selective, with minimal effects on other steroidogenic enzymes.[1] The primary consequence of aromatase inhibition is a significant reduction in the synthesis of estrogens (estrone and estradiol) from their androgen precursors (androstenedione and testosterone). In ER+ breast cancer cells, this estrogen deprivation leads to cell cycle arrest and apoptosis.

Vorozole_Mechanism_of_Action Mechanism of Action of this compound Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (Cytochrome P450) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding & Activation Vorozole This compound Vorozole->Aromatase Inhibition Proliferation Cell Proliferation & Survival ER->Proliferation Stimulates Apoptosis Apoptosis ER->Apoptosis Inhibits

Mechanism of Action of this compound

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeSourceIC50Reference(s)
AromataseHuman Placenta1.38 nM[3]
AromataseCultured Rat Ovarian Granulosa Cells0.44 nM[3]

Table 2: Representative IC50 Values of Aromatase Inhibitors in Breast Cancer Cell Lines (for reference)

CompoundCell LineIC50Reference(s)
LetrozoleMCF-7aro50-100 nM[4]
AnastrozoleMCF-7aro>500 nM[4]
LetrozoleT-47Daro15-25 nM[4]
AnastrozoleT-47Daro50 nM[4]

Table 3: Effects of Vorozole on Mammary Carcinomas (In Vivo Data)

ParameterEffectDose-dependentReference(s)
Tumor GrowthRegressionYes[2]
Cell ProliferationDecreaseYes[2]
ApoptosisIncreaseYes[2]
Tissue IGF-I LevelsDecreaseYes[5][6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of breast cancer cells.

MTT_Assay_Workflow Workflow for MTT Cell Viability Assay cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed Seed cells in a 96-well plate incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with varying concentrations of Vorozole incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Workflow for MTT Cell Viability Assay

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Vorozole.

    • Incubate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Apoptosis_Assay_Workflow Workflow for Apoptosis Assay cluster_0 Cell Culture & Treatment cluster_1 Cell Harvesting & Staining cluster_2 Flow Cytometry Analysis seed Seed cells in 6-well plates treat Treat with Vorozole for 24-48h seed->treat harvest Harvest cells (including floating cells) treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze quantify Quantify viable, early apoptotic, late apoptotic, and necrotic cells analyze->quantify

Workflow for Apoptosis Assay

Materials:

  • Breast cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 1-2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values from the viability assay) and a vehicle control for 24-48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.

Western_Blot_Workflow Workflow for Western Blot Analysis cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection treat Treat cells with Vorozole lyse Lyse cells and quantify protein treat->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL and image the blot secondary_ab->detect

Workflow for Western Blot Analysis

Materials:

  • Breast cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with Vorozole as described in previous protocols.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like GAPDH.

Signaling Pathways

This compound's primary mechanism of action is the inhibition of estrogen synthesis. However, studies on aromatase inhibitors suggest potential effects on other signaling pathways, particularly in the context of acquired resistance. One such pathway involves the Insulin-like Growth Factor 1 Receptor (IGF-1R), as Vorozole has been shown to decrease tissue IGF-I levels.[5][6] Furthermore, the PI3K/Akt/mTOR pathway is a key signaling cascade downstream of IGF-1R and is frequently implicated in resistance to endocrine therapies.

Vorozole_Signaling_Pathways Potential Signaling Pathways Affected by this compound Vorozole This compound Aromatase Aromatase Vorozole->Aromatase Inhibits IGF1 IGF-1 Vorozole->IGF1 Decreases levels Estrogen Estrogen Aromatase->Estrogen ER Estrogen Receptor Estrogen->ER Proliferation Cell Proliferation & Survival ER->Proliferation IGF1R IGF-1 Receptor IGF1->IGF1R PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bad, stabilizes Bcl-2 Bax Bax (Pro-apoptotic) Akt->Bax Inhibits mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Potential Signaling Pathways Affected by this compound

These application notes provide a framework for utilizing this compound in breast cancer cell culture research. The provided protocols are adaptable to specific experimental needs, and the summarized data offer a basis for experimental design and interpretation of results. Further investigation is warranted to elucidate the precise molecular mechanisms of Vorozole in different breast cancer subtypes.

References

Application Notes and Protocols for DMBA-Induced Mammary Tumors Treated with Vorozole

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed experimental protocol for inducing mammary tumors in a rat model using 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and subsequently studying the effects of the aromatase inhibitor, Vorozole (B144775). This model is highly relevant for researchers, scientists, and drug development professionals investigating breast cancer etiology, progression, and therapeutic interventions.

Introduction

The DMBA-induced mammary tumor model in rats is a well-established and widely used system that closely mimics key aspects of human estrogen-receptor-positive (ER+) breast cancer.[1][2][3] DMBA, a potent polycyclic aromatic hydrocarbon, induces mammary carcinomas that are often hormone-dependent.[2][4] This model provides a valuable platform for evaluating the efficacy of endocrine therapies, such as aromatase inhibitors.

Vorozole is a potent and specific non-steroidal aromatase inhibitor.[5][6][7] Aromatase is a key enzyme responsible for the conversion of androgens to estrogens.[8] By inhibiting this enzyme, Vorozole effectively reduces circulating estrogen levels, thereby suppressing the growth of estrogen-dependent tumors.[6][9][10]

This document outlines the complete workflow, from animal model selection and tumor induction to treatment with Vorozole and subsequent data analysis.

Experimental Protocols

Animal Model and Housing
  • Animal Strain: Female Sprague-Dawley rats are commonly used for this model.[5][11][12]

  • Age: Rats are typically 50-55 days old at the time of DMBA administration.[11]

  • Housing: Animals should be housed in a temperature-controlled environment (21-22°C) with a 12-hour light/dark cycle and provided with standard rodent chow and water ad libitum.[2][12]

  • Acclimatization: Allow for a one-week acclimatization period before the start of the experiment.[12]

DMBA-Induced Mammary Tumor Induction
  • Carcinogen: 7,12-dimethylbenz[a]anthracene (DMBA).

  • Preparation: Dissolve DMBA in a suitable vehicle, such as corn oil or a mixture of corn oil and normal saline.[12]

  • Administration:

    • Oral Gavage: A single oral dose of 20 mg of DMBA per rat is a common method.[13] Another study used a single oral dose of 65 mg/kg.[11]

    • Subcutaneous Injection: A single subcutaneous dose of 20 mg of DMBA diluted in 1 mL of soy oil can also be administered in the mammary gland region.[2]

  • Tumor Monitoring:

    • Begin palpating the mammary glands for tumor development approximately 4-5 weeks after DMBA administration.[2]

    • Tumor incidence, latency (time to first palpable tumor), and multiplicity (number of tumors per rat) should be recorded weekly.

    • Tumor size should be measured using calipers, and tumor volume can be calculated using the formula: (length x width^2) / 2.

Vorozole Treatment
  • Drug: Vorozole (R83842).

  • Preparation: Vorozole is typically administered orally. The required dose can be dissolved or suspended in a suitable vehicle for oral gavage.

  • Dosage and Administration:

    • Oral administration of Vorozole at doses of 0.25, 1.0, and 4.0 mg/kg once daily has been shown to be effective.[5]

    • Another study used twice-daily oral administration of 1 and 5 mg/kg.[6]

  • Treatment Schedule: Treatment with Vorozole should commence once tumors reach a palpable size. The treatment duration is typically 28 consecutive days or longer, depending on the study's objectives.[5][6]

  • Control Groups:

    • A control group receiving the vehicle alone should be included.

    • An ovariectomized group can serve as a positive control for estrogen deprivation therapy.[6]

Data Collection and Analysis
  • Tumor Measurements: Continue to monitor and record tumor size, incidence, and multiplicity throughout the treatment period.

  • Body Weight: Record the body weight of the animals weekly.

  • Hormone Level Analysis: At the end of the study, blood samples can be collected to measure serum levels of estradiol, progesterone (B1679170), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) to confirm the endocrine effects of Vorozole.[6]

  • Tissue Analysis:

    • Tumor tissues can be collected for histopathological analysis to confirm the tumor type (e.g., adenocarcinoma).

    • Immunohistochemistry for estrogen receptor (ER) and progesterone receptor (PR) can be performed to assess the hormone receptor status of the tumors.[14]

    • Aromatase activity in tumor tissue can also be measured.[15]

  • Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) should be used to compare the data between the control and treatment groups.

Data Presentation

The following tables summarize the expected quantitative data from a typical experiment.

Table 1: Effect of Vorozole on DMBA-Induced Mammary Tumor Growth

Treatment GroupDose (mg/kg)Tumor Incidence (%)Mean Tumor MultiplicityMean Tumor Volume (mm³)
Control (Vehicle)-
Vorozole0.25
Vorozole1.0
Vorozole4.0
Ovariectomy-

Table 2: Effect of Vorozole on Serum Hormone Levels

Treatment GroupDose (mg/kg)Estradiol (pg/mL)Progesterone (ng/mL)LH (ng/mL)FSH (ng/mL)
Control (Vehicle)-
Vorozole1.0
Vorozole5.0
Ovariectomy-

Mandatory Visualization

Signaling Pathway of Estrogen Synthesis and Vorozole Action

Estrogen_Synthesis_and_Vorozole_Action Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Tumor_Growth Tumor Cell Proliferation and Growth ER->Tumor_Growth Vorozole Vorozole Vorozole->Aromatase Inhibition

Caption: Mechanism of Vorozole in inhibiting estrogen-dependent tumor growth.

Experimental Workflow for DMBA-Induced Mammary Tumors with Vorozole Treatment

Experimental_Workflow cluster_Induction Tumor Induction Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase Animal_Selection Select Female Sprague-Dawley Rats (50-55 days old) Acclimatization Acclimatization (1 week) Animal_Selection->Acclimatization DMBA_Admin DMBA Administration (e.g., 20 mg/rat, oral gavage) Acclimatization->DMBA_Admin Tumor_Watch Tumor Monitoring (Palpation weekly) DMBA_Admin->Tumor_Watch Tumor_Palpable Tumors become palpable Tumor_Watch->Tumor_Palpable Group_Assignment Randomize into Treatment Groups Tumor_Palpable->Group_Assignment Treatment Administer Vorozole or Vehicle (e.g., 28 days) Group_Assignment->Treatment Monitoring Monitor Tumor Growth and Body Weight Treatment->Monitoring Euthanasia Euthanasia and Sample Collection Monitoring->Euthanasia Hormone_Analysis Serum Hormone Analysis Euthanasia->Hormone_Analysis Histo_Analysis Histopathology and Immunohistochemistry Euthanasia->Histo_Analysis Data_Analysis Statistical Analysis of Data Hormone_Analysis->Data_Analysis Histo_Analysis->Data_Analysis

Caption: Step-by-step experimental workflow from tumor induction to analysis.

References

Application Note: Chiral Separation of Vorozole Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the chiral separation of Vorozole enantiomers using High-Performance Liquid Chromatography (HPLC). Vorozole, a non-steroidal aromatase inhibitor, possesses a chiral center, with the dextro-isomer being the pharmacologically active component.[1] Therefore, the ability to separate and quantify the individual enantiomers is critical for drug development, quality control, and clinical research. This document provides a comprehensive methodology, including a proposed HPLC method, sample preparation, and data analysis, to achieve baseline separation of the (+) and (-) enantiomers of Vorozole. The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Vorozole is a third-generation aromatase inhibitor used in the treatment of estrogen-receptor-positive breast cancer in postmenopausal women. It functions by competitively inhibiting the aromatase enzyme, thereby blocking the peripheral conversion of androgens to estrogens. The molecule contains a single stereocenter, resulting in two enantiomeric forms. Pre-clinical studies have indicated that the majority of the aromatase inhibition activity is attributable to the dextro-isomer, making the enantiomeric purity a critical quality attribute of the drug substance.[1]

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[2][3][4] The direct separation on a CSP is often preferred due to its simplicity and accuracy.[5][6] Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability for the chiral resolution of a wide range of pharmaceutical compounds.[7][8]

This application note details a proposed HPLC method for the chiral separation of Vorozole enantiomers, drawing upon established methodologies for structurally similar compounds.

Experimental Protocol

Materials and Reagents
  • Vorozole racemic standard

  • (+)-Vorozole and (-)-Vorozole reference standards (if available)

  • HPLC grade n-Hexane

  • HPLC grade Ethanol

  • HPLC grade 2-Propanol (IPA)

  • Diethylamine (DEA)

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Proposed Chromatographic Conditions

Based on methods developed for structurally similar imidazole (B134444) compounds, a normal-phase HPLC method is proposed.[9]

ParameterProposed Condition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
Mobile Phase n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 20 minutes
Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic Vorozole at a concentration of 1 mg/mL in the mobile phase.

  • Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the test sample containing Vorozole at a similar concentration as the working standard, using the mobile phase as the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data from the successful chiral separation of Vorozole enantiomers under the proposed conditions.

Table 1: Expected Retention Data and Resolution

EnantiomerRetention Time (min)
(-)-Vorozole~ 12.5
(+)-Vorozole~ 15.2
Resolution (Rs) > 2.0

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
Repeatability (%RSD) < 2.0%

Method Validation (Abbreviated)

The proposed method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of components that may be expected to be present.

  • Linearity: Demonstrated over a concentration range (e.g., 1-200 µg/mL) with a correlation coefficient (r²) > 0.999.

  • Accuracy: Determined by recovery studies of spiked samples, with recovery typically between 98-102%.

  • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels, with RSD values not exceeding 2%.

  • Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified.

  • Robustness: Evaluated by making small, deliberate changes to method parameters (e.g., mobile phase composition, flow rate, temperature).

Diagrams

G Experimental Workflow for Chiral HPLC Separation of Vorozole cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (Hexane:Ethanol:DEA) B Prepare Racemic Vorozole Standard (100 µg/mL) A->B C Prepare Sample Solution B->C D Filter all solutions (0.45 µm) C->D E Equilibrate Chiralpak AD-H Column D->E To HPLC System F Inject Sample/Standard (10 µL) E->F G Isocratic Elution (1.0 mL/min, 25°C) F->G H UV Detection at 245 nm G->H I Integrate Chromatographic Peaks H->I Chromatogram Output J Calculate Retention Times, Resolution, and Tailing Factor I->J K Quantify Enantiomeric Purity (% Area Normalization) J->K

Caption: Workflow for the chiral separation of Vorozole enantiomers.

Conclusion

The proposed HPLC method provides a robust and reliable protocol for the chiral separation of Vorozole enantiomers. The use of a polysaccharide-based chiral stationary phase under normal-phase conditions is expected to yield excellent resolution and peak shape. This application note serves as a comprehensive guide for researchers and quality control analysts involved in the development and analysis of Vorozole. Adherence to the detailed experimental protocol and system suitability criteria will ensure accurate and reproducible results, which are essential for the quality assessment of this important pharmaceutical agent.

References

Application of ¹¹C-Vorozole PET in Aromatase Imaging: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Positron Emission Tomography (PET) using the radiotracer ¹¹C-Vorozole is a powerful, noninvasive imaging technique for the in vivo quantification and visualization of aromatase, a key enzyme in estrogen biosynthesis. Aromatase, the product of the CYP19A1 gene, catalyzes the final step in the conversion of androgens to estrogens.[1] Its overexpression is implicated in the pathology of various diseases, most notably estrogen receptor-positive (ER+) breast cancer. Aromatase inhibitors (AIs) are a cornerstone of endocrine therapy for these cancers.[1][2] ¹¹C-Vorozole PET imaging offers a unique opportunity to assess aromatase expression levels in tumors and other tissues, providing valuable insights for patient stratification, treatment planning, and monitoring therapeutic response. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing ¹¹C-Vorozole PET for aromatase imaging.

Principle of the Method

Vorozole is a potent and selective non-steroidal aromatase inhibitor.[3] When labeled with the positron-emitting radionuclide Carbon-11 (¹¹C), it becomes a PET tracer that specifically binds to the aromatase enzyme. The concentration of ¹¹C-Vorozole measured by the PET scanner is proportional to the density of aromatase in the tissue. This allows for the noninvasive assessment of aromatase availability throughout the body.

Applications in Research and Drug Development

¹¹C-Vorozole PET has demonstrated utility in a range of research and clinical applications:

  • Oncology:

    • Breast Cancer: Identifying tumors that overexpress aromatase to predict response to AI therapy.[1][2][4] It has been shown that approximately two-thirds of postmenopausal breast tumors exhibit increased aromatase expression.[1][5] ¹¹C-Vorozole PET can noninvasively measure baseline and post-treatment aromatase availability in both primary tumors and metastatic lesions.[1][2]

    • Other Cancers: Investigating the role of aromatase in other malignancies, such as ovarian, endometrial, and lung cancer.[4]

  • Neuroscience:

    • Studying the distribution and function of aromatase in the human brain.[6][7] Research has shown a unique distribution of aromatase in the human brain, with high concentrations in the thalamus and medulla.[6]

    • Investigating the role of brain aromatase in neurophysiological and behavioral functions, including cognition and neuroprotection.[6][7]

  • Endocrinology:

    • Assessing physiological changes in estrogen synthesis capacity in various organs.[8][9]

    • Studying conditions associated with altered aromatase activity, such as gynecomastia.[10]

  • Drug Development:

    • Evaluating the efficacy of new aromatase inhibitors by measuring target engagement and enzyme blockade.[4]

    • Facilitating dose-finding studies and optimizing treatment regimens.

Experimental Protocols

Radiosynthesis of ¹¹C-Vorozole

The radiosynthesis of ¹¹C-Vorozole is typically performed via the N-methylation of the desmethyl precursor using ¹¹C-methyl iodide or ¹¹C-methyl triflate. A modified synthesis and purification process has been developed and validated for human use.[8][11] The final product must be sterile, pyrogen-free, and have a high radiochemical purity (>99%) and specific activity.[1]

Subject Selection and Preparation

Inclusion Criteria (Example for Breast Cancer Studies): [1]

  • Postmenopausal women with newly diagnosed, biopsy-confirmed breast cancer.

  • Able to provide informed consent.

Exclusion Criteria (General): [1]

  • Current or past treatment with aromatase inhibitors.

  • Current or recent use of hormone replacement therapy.

  • Medical conditions that could affect radiotracer uptake (e.g., cardiovascular disease, breast surgery, inflammation).

  • Active smokers, as tobacco alkaloids may inhibit aromatase.

Preparation:

  • Subjects should fast for at least 4-6 hours prior to the scan.

  • A detailed medical history, including current medications, should be obtained.

¹¹C-Vorozole PET Imaging Protocol

Workflow for ¹¹C-Vorozole PET Imaging

G Workflow for a Typical ¹¹C-Vorozole PET Study cluster_0 Pre-Imaging cluster_1 Imaging cluster_2 Post-Imaging / Optional Blocking Study A Subject Consent and Screening B Subject Preparation (Fasting) A->B D Intravenous Bolus Injection of ¹¹C-Vorozole B->D C Radiotracer QC (Purity, Specific Activity) C->D E Dynamic PET Scan Acquisition (e.g., 40-90 min post-injection) D->E F CT Scan for Attenuation Correction E->F I Data Reconstruction and Analysis E->I G Oral Administration of Aromatase Inhibitor (e.g., Letrozole) H Second ¹¹C-Vorozole Injection and PET Scan G->H H->I

Caption: Workflow of a ¹¹C-Vorozole PET study.

Detailed Steps:

  • Radiotracer Administration: Administer ¹¹C-Vorozole as an intravenous bolus injection. The injected dose typically ranges from 148 to 296 MBq, with an injected mass of less than 1.7 µg.[1]

  • PET Data Acquisition:

    • For breast cancer studies, emission data is often collected between 40 and 90 minutes after injection.[1][2]

    • For whole-body distribution and brain studies, dynamic data acquisition over a 90-minute period is common.[6][8][9]

    • A transmission scan using a CT scanner is performed for attenuation correction.

  • Blocking Studies (Optional but Recommended for Validation): To confirm the specificity of ¹¹C-Vorozole binding to aromatase, a blocking study can be performed. This involves administering a therapeutic dose of a non-radiolabeled aromatase inhibitor (e.g., 2.5 mg of letrozole (B1683767) orally) two hours before a second ¹¹C-Vorozole PET scan.[1][6][8] A significant reduction in tracer uptake in the target tissue after the blocking agent confirms specific binding.

Data Analysis

Image Reconstruction: PET images are reconstructed using standard algorithms such as filtered backprojection.[8]

Quantitative Analysis:

  • Standardized Uptake Value (SUV): SUV is a semi-quantitative measure of tracer uptake. It is calculated as the decay-corrected tissue radioactivity concentration normalized for the injected dose and body weight.

    • Mean and maximum SUVs (SUVmean and SUVmax) are calculated for regions of interest (ROIs) drawn on the PET images.[1]

    • In breast cancer studies, an SUV ratio of the tumor to contralateral healthy breast tissue of >1.1 has been used to identify tumors with increased aromatase expression.[1][2]

  • Kinetic Modeling: For more detailed quantitative analysis, particularly in brain imaging, kinetic modeling using the arterial input function can be employed to estimate parameters such as the total distribution volume (VT).[6][12]

Quantitative Data Summary

The following tables summarize key quantitative data from ¹¹C-Vorozole PET studies.

Table 1: ¹¹C-Vorozole Uptake (SUVmean) in Breast Cancer Patients

Region of InterestBaseline SUVmean (mean ± SD)Post-Letrozole SUVmean (mean ± SD)
Aromatase-Positive Tumors2.4 - 4.5Variable reduction
Aromatase-Negative Tumors0.8 - 1.8No significant change
Contralateral Healthy Breast~1.0Not reported

Data synthesized from a study with 10 postmenopausal women with breast cancer.[1][2]

Table 2: ¹¹C-Vorozole Biodistribution (SUVmean) in Healthy Subjects

OrganMale (mean ± SD)Postmenopausal Female (mean ± SD)
Brain1.5 ± 0.13Not specified
Lungs0.48 ± 0.05Not specified
LiverHigh, not blocked by letrozoleHigh, not blocked by letrozole
Kidneys1.5 ± 0.13Not specified
Ovaries (premenopausal)N/A3.08 ± 0.7 (midcycle)

Data from a study with 13 men and 20 women.[8][9] Note: Liver uptake is high but considered non-specific as it is not blocked by letrozole.

Signaling Pathway and Mechanism of Action

Aromatase Signaling Pathway and Inhibition by Vorozole

G Aromatase-Mediated Estrogen Synthesis and its Inhibition Androgens Androgens (e.g., Testosterone (B1683101), Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol (B170435), Estrone) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Vorozole Vorozole / ¹¹C-Vorozole Vorozole->Aromatase GeneTranscription Gene Transcription ER->GeneTranscription CellProliferation Cell Proliferation GeneTranscription->CellProliferation

Caption: Aromatase pathway and Vorozole inhibition.

Aromatase, a member of the cytochrome P450 superfamily, is the rate-limiting enzyme for estrogen biosynthesis.[1][13] It converts androgens, such as testosterone and androstenedione, into estrogens, namely estradiol and estrone. In ER-positive breast cancers, these estrogens bind to the estrogen receptor, promoting tumor growth and proliferation. Vorozole, as a competitive inhibitor, binds to the active site of the aromatase enzyme, thereby blocking the production of estrogens and mitigating their downstream effects on cancer cells.

Conclusion

¹¹C-Vorozole PET is a valuable and sensitive tool for the noninvasive imaging of aromatase in vivo.[1] It holds significant promise for improving the management of breast cancer patients by enabling better selection of candidates for aromatase inhibitor therapy and for monitoring treatment response.[1][4] Furthermore, its application in neuroscience and other areas of endocrinology is expanding our understanding of the role of aromatase in health and disease. The protocols and data presented here provide a foundation for researchers to design and implement studies utilizing this powerful imaging modality.

References

Preparing (Rac)-Vorozole Stock Solutions for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Vorozole is a potent, non-steroidal, and reversible aromatase inhibitor. Aromatase, a cytochrome P450 enzyme, is responsible for the final step in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, Vorozole effectively blocks estrogen production, making it a valuable tool in studying estrogen-dependent signaling pathways and a potential therapeutic agent for estrogen-receptor-positive cancers. This document provides detailed protocols for the preparation of this compound stock solutions and their application in cell-based aromatase inhibition assays.

Data Presentation

Physicochemical Properties and Stock Solution Parameters
PropertyValueSource/Notes
Molecular Formula C₁₆H₁₃ClN₆-
Molecular Weight 324.77 g/mol -
Appearance White to off-white solid-
Solubility ≥16.25 mg/mL in DMSOBased on supplier information.
Recommended Solvent Dimethyl Sulfoxide (DMSO)High solubility allows for a concentrated stock.
Recommended Stock Concentration 10 mMA 10 mM stock in DMSO is equivalent to 3.2477 mg/mL.
Storage of Stock Solution -20°CStore in small aliquots to avoid repeated freeze-thaw cycles. While specific stability data is limited, it is best practice to use freshly prepared solutions or store at low temperatures for short periods.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Weighing this compound: Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.25 mg of this compound.

  • Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.

  • Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary. Ensure the solution is clear and free of particulates.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquots at -20°C, protected from light.

Protocol 2: Cell-Based Aromatase Inhibition Assay Using MCF-7 Cells

This protocol outlines a method to assess the inhibitory activity of this compound on aromatase in the human breast cancer cell line MCF-7. This assay measures the reduction in cell proliferation induced by the conversion of testosterone (B1683101) to estradiol (B170435).

Materials:

  • MCF-7 cells (or another suitable estrogen-receptor-positive cell line with aromatase activity)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phenol (B47542) red-free cell culture medium

  • Charcoal-stripped Fetal Bovine Serum (CS-FBS)

  • Testosterone

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Culture Preparation:

    • Culture MCF-7 cells in standard medium until they reach 70-80% confluency.

    • For the assay, switch the cells to a phenol red-free medium supplemented with 10% CS-FBS for at least 48-72 hours to deplete endogenous steroids.

  • Cell Seeding:

    • Trypsinize and resuspend the cells in the phenol red-free/CS-FBS medium.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[1]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in the phenol red-free/CS-FBS medium. A typical concentration range to test would be from 0.1 nM to 1 µM.

    • Prepare a solution of testosterone (aromatase substrate) in the same medium. A final concentration of 10 nM testosterone is commonly used.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentration of this compound and 10 nM testosterone.

    • Controls:

      • Vehicle Control: Cells treated with testosterone and the same final concentration of DMSO as the highest Vorozole concentration.

      • No Testosterone Control: Cells in medium without testosterone.

      • Positive Control (Optional): Cells treated with a known concentration of estradiol (e.g., 1 nM) to confirm estrogen-dependent proliferation.

  • Incubation:

    • Incubate the plate for 3 to 5 days at 37°C in a 5% CO₂ incubator.

  • Measurement of Cell Proliferation:

    • At the end of the incubation period, measure cell viability using a suitable proliferation assay according to the manufacturer's instructions.

    • For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan (B1609692) crystals before reading the absorbance.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Normalize the data to the vehicle control (testosterone + DMSO).

    • Plot the percentage of proliferation against the log of the this compound concentration.

    • Calculate the IC₅₀ value (the concentration of Vorozole that inhibits 50% of the testosterone-induced proliferation) using a non-linear regression analysis.

Protocol 3: Measurement of Estradiol Levels in Cell Culture Supernatant

As a more direct measure of aromatase inhibition, the concentration of estradiol in the cell culture supernatant can be quantified using a commercially available ELISA kit.

Materials:

  • Supernatant from the cell-based assay (from Protocol 2, step 4)

  • Estradiol ELISA kit[2][3][4][5][6]

Procedure:

  • Sample Collection: At the end of the incubation period in Protocol 2, carefully collect the cell culture supernatant from each well without disturbing the cell layer.

  • Sample Storage: If not assaying immediately, store the supernatant at -80°C.

  • Estradiol ELISA: Follow the manufacturer's protocol for the chosen estradiol ELISA kit to quantify the concentration of estradiol in each sample.

  • Data Analysis:

    • Generate a standard curve using the provided estradiol standards.

    • Determine the estradiol concentration in each sample from the standard curve.

    • Plot the estradiol concentration against the log of the this compound concentration.

    • Calculate the IC₅₀ value for the inhibition of estradiol production.

Visualizations

experimental_workflow Experimental Workflow for this compound Cell-Based Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_vorozole Prepare 10 mM this compound Stock in DMSO add_compounds Add Testosterone and This compound Dilutions prep_vorozole->add_compounds prep_cells Culture and Prepare MCF-7 Cells seed_cells Seed Cells in 96-Well Plate prep_cells->seed_cells seed_cells->add_compounds incubate Incubate for 3-5 Days add_compounds->incubate measure_prolif Measure Cell Proliferation (e.g., MTT) incubate->measure_prolif measure_e2 Measure Estradiol in Supernatant (ELISA) incubate->measure_e2 analyze_data Data Analysis (IC50 Calculation) measure_prolif->analyze_data measure_e2->analyze_data

Caption: Workflow for assessing this compound's effect in a cell-based assay.

signaling_pathway Mechanism of Action of this compound Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (Cytochrome P450) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding & Activation Gene_Expression Gene Expression ER->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Vorozole This compound Vorozole->Aromatase Inhibition

Caption: this compound inhibits aromatase, blocking estrogen production and subsequent signaling.

References

Application Notes and Protocols for the Quantification of Vorozole in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorozole is a third-generation non-steroidal aromatase inhibitor that has been investigated for the treatment of estrogen-dependent breast cancer. It functions by selectively inhibiting the cytochrome P450 enzyme aromatase, thereby blocking the peripheral conversion of androgens to estrogens. Accurate quantification of Vorozole in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. Vorozole is a chiral compound, with the majority of its aromatase inhibition activity attributed to the dextro-isomer, (+)-(S)-Vorozole. Therefore, enantioselective analytical methods are essential for a comprehensive understanding of its pharmacological profile.

This document provides detailed application notes and protocols for both achiral and chiral analytical methods for the quantification of Vorozole in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the most prevalent and sensitive technique for this purpose.

Achiral Quantification of Vorozole by LC-MS/MS

This section details a validated method for the quantification of total Vorozole (racemic mixture) in human plasma. The methodology is adapted from established protocols for structurally similar triazole antifungal agents, such as Voriconazole, and provides a robust starting point for laboratory implementation.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Vorozole from plasma samples.

  • Materials:

    • Human plasma (K2EDTA as anticoagulant)

    • Vorozole reference standard

    • Internal Standard (IS) - A structurally similar compound, such as Voriconazole or a stable isotope-labeled Vorozole, is recommended.

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue with 100 µL of the mobile phase.

    • Vortex for 30 seconds and inject a portion of the sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20-80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.6 min: 80-20% B

    • 2.6-3.5 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Vorozole: m/z 282.1 → 213.1 (Quantifier), 282.1 → 121.1 (Qualifier)

    • Internal Standard (e.g., Voriconazole): m/z 350.1 → 281.1

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 20 psi

    • Collision Gas: 6 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

    • Declustering Potential (DP): 60 V

    • Entrance Potential (EP): 10 V

    • Collision Energy (CE): 35 V

    • Collision Cell Exit Potential (CXP): 10 V

4. Data Presentation: Quantitative Parameters

The following table summarizes the expected performance characteristics of the achiral LC-MS/MS method for Vorozole quantification.

ParameterExpected Value
Linearity Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 85%

Chiral Quantification of Vorozole Enantiomers by LC-MS/MS

The enantioselective quantification of Vorozole is critical for understanding its pharmacokinetics and pharmacodynamics, as the (+)-(S)-isomer is the pharmacologically active enantiomer. This protocol outlines a method using a polysaccharide-based chiral stationary phase (CSP) for the separation of Vorozole enantiomers.

Experimental Protocol

1. Sample Preparation

The same protein precipitation protocol as described for the achiral method can be utilized for the extraction of Vorozole enantiomers from plasma samples.

2. Chiral Liquid Chromatography Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm or a sub-2 µm particle column for faster analysis)

  • Mobile Phase: Isocratic mixture of n-Hexane and Ethanol (e.g., 80:20 v/v) with a small amount of a basic additive like diethylamine (B46881) (DEA) (e.g., 0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions

The mass spectrometry conditions, including the MRM transitions and source parameters, will be the same as those used for the achiral method.

4. Data Presentation: Quantitative Parameters for Enantiomers

The following table summarizes the expected performance characteristics for the enantioselective LC-MS/MS method.

ParameterExpected Value for (+)-(S)-VorozoleExpected Value for (-)-(R)-Vorozole
Linearity Range 0.5 - 500 ng/mL0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.5 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (%Bias) Within ±15%Within ±15%
Recovery > 85%> 85%
Resolution (Rs) > 1.5> 1.5

Visualizations

Signaling Pathway of Vorozole

Vorozole_Pathway Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (Cytochrome P450) Androgens->Aromatase Substrate Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Conversion Tumor Estrogen-Dependent Breast Cancer Cell Growth Estrogens->Tumor Stimulation Vorozole Vorozole Vorozole->Aromatase Inhibition

Caption: Mechanism of action of Vorozole in inhibiting estrogen synthesis.

Experimental Workflow for Vorozole Quantification

Vorozole_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_add Add Internal Standard Plasma->IS_add Precip Protein Precipitation (Acetonitrile) IS_add->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap Evaporate to Dryness Supernatant->Evap Recon Reconstitute in Mobile Phase Evap->Recon Injection Inject into LC-MS/MS Recon->Injection Chrom Chromatographic Separation (C18 or Chiral Column) Injection->Chrom MS Mass Spectrometric Detection (MRM Mode) Chrom->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of Vorozole Concentration Calibration->Quant

Caption: General workflow for the quantification of Vorozole in plasma.

Logical Relationship for Method Selection

Method_Selection Study_Objective Study Objective PK_PD Pharmacokinetic/ Pharmacodynamic Study Study_Objective->PK_PD TDM Therapeutic Drug Monitoring Study_Objective->TDM Stereoselectivity Assess Stereoselectivity? PK_PD->Stereoselectivity Achiral_Method Achiral LC-MS/MS Method TDM->Achiral_Method Chiral_Method Enantioselective LC-MS/MS Method Stereoselectivity->Chiral_Method Yes Stereoselectivity->Achiral_Method No

Caption: Decision tree for selecting the appropriate analytical method.

Disclaimer

The provided protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation. It is essential to perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) before analyzing clinical or regulated non-clinical samples. This includes thorough evaluation of specificity, linearity, accuracy, precision, recovery, matrix effects, and stability. The MRM transitions provided are theoretical and should be optimized by direct infusion of the Vorozole standard into the mass spectrometer.

Application Notes and Protocols for (Rac)-Vorozole in Hormone-Dependent Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Vorozole is a potent, selective, and reversible non-steroidal aromatase inhibitor.[1][2] As a third-generation triazole derivative, it has been a crucial tool in the study of hormone-dependent cancers, particularly estrogen receptor-positive (ER+) breast cancer.[3][4] Vorozole (B144775) acts by competitively inhibiting cytochrome P450 aromatase, the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens.[2][5] This inhibition leads to a significant reduction in circulating and intratumoral estrogen levels, thereby suppressing the growth of estrogen-dependent tumors.[1][6] The majority of its inhibitory activity is attributed to its dextro-enantiomer, the (+)-(S)-isomer.[1][6][7]

These application notes provide an overview of Vorozole's mechanism, quantitative data on its efficacy, and detailed protocols for its use in both in vitro and in vivo research settings.

Mechanism of Action

Vorozole specifically targets the cytochrome P450 component of the aromatase enzyme complex.[2] By binding to the enzyme, it blocks the aromatization of androstenedione (B190577) and testosterone (B1683101) into estrone (B1671321) and estradiol (B170435), respectively. This targeted inhibition makes Vorozole highly selective, with minimal effects on other steroidogenic P450 enzymes at therapeutic concentrations.[1][6][7] The resulting estrogen deprivation is the primary mechanism behind its antitumor effect in hormone-sensitive cancers.

G Simplified Steroidogenesis and Vorozole's Point of Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone->Aromatase Estrone Estrone (E1) ER Estrogen Receptor (ER) Estrone->ER Estradiol Estradiol (E2) Estradiol->ER Aromatase->Estrone Aromatase->Estradiol Vorozole This compound Vorozole->Aromatase Inhibition TumorGrowth Tumor Cell Proliferation ER->TumorGrowth

Caption: Vorozole inhibits aromatase, blocking androgen to estrogen conversion.

Quantitative Data Summary

The efficacy of Vorozole has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Potency and Selectivity of this compound

Parameter System Value Reference
IC₅₀ Human Placental Aromatase 1.38 nM [1]
IC₅₀ FSH-Stimulated Rat Granulosa Cells 0.44 nM - 1.4 nM [1][7]
Binding Affinity (Kd) Human Granulosa Cells ([¹¹C]Vorozole) 0.4 nM [8]
Selectivity Aromatase vs. other P450 enzymes >500 to 10,000-fold [1][6]

| Steroid Receptor Effects | Estrogen, Progestin, Androgen, etc. | No agonistic/antagonistic effects up to 10 µM |[1][7] |

Table 2: In Vivo Efficacy of Vorozole in Preclinical Models

Animal Model Dosage Key Findings Reference
DMBA-Induced Rat Mammary Carcinoma 2.5 mg/kg (b.i.d., oral) Inhibited tumor growth to a similar extent as ovariectomy. [6][7]
PMSG-Primed Female Rats ED₅₀ = 0.0034 mg/kg (oral) Significantly reduced plasma estradiol levels. [7]
JEG-3 Choriocarcinoma Xenograft (Mice) Dose-dependent Reduced uterus weight and completely inhibited tumor aromatase. [7]

| DMBA-Induced Rat Mammary Tumors | 0.25, 1.0, 4.0 mg/kg (daily) | Significant, dose-dependent tumor regression and decrease in tissue IGF-I. |[9] |

Table 3: Clinical Endocrine Effects of Vorozole in Postmenopausal Patients with Advanced Breast Cancer

Parameter Dosage (daily) Percent Reduction (Median) Reference
Serum Estradiol 1, 2.5, 5 mg 91%, 90%, 89% [10]
Serum Estrone 1, 2.5, 5 mg 52% - 55% [10]
Serum Estrone-Sulfate 1, 2.5, 5 mg 64% - 69% [10]
Intratumoral Estrone Not specified 64% [1]
Intratumoral Estradiol Not specified 80% [1]

| Other Hormones | 1, 2.5, 5 mg | No significant effect on aldosterone, testosterone, androstenedione, or TSH. |[10][11] |

Experimental Protocols

This protocol is designed to determine the IC₅₀ of Vorozole using a cell-based system, such as hormone-responsive breast cancer cells (e.g., MCF-7) or primary cells (e.g., rat granulosa cells). The principle involves stimulating aromatase activity and measuring the production of estrogen or the proliferation of estrogen-dependent cells.

Materials:

  • Estrogen-responsive cell line (e.g., MCF-7 BUS) or primary granulosa cells.

  • Phenol red-free cell culture medium supplemented with charcoal-stripped serum.

  • Testosterone (aromatase substrate).

  • This compound stock solution (in DMSO).

  • Cell proliferation assay kit (e.g., MTT, SRB) or Estrogen ELISA kit.

  • 96-well cell culture plates.

  • Incubator (37°C, 5% CO₂).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight in estrogen-free medium.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay medium. Include a vehicle control (DMSO) and a positive control (e.g., Letrozole).

  • Treatment: Remove the seeding medium and add the medium containing the various concentrations of Vorozole.

  • Substrate Addition: Add testosterone to all wells (final concentration typically 1-10 µM) to serve as the substrate for aromatase.[12] For proliferation endpoints, a lower concentration (e.g., 1 nM) of 17-β-estradiol can be used as a positive control for cell growth.[12]

  • Incubation: Incubate the plate for a period sufficient for estrogen production to stimulate proliferation (typically 3-5 days).[12]

  • Endpoint Measurement:

    • Proliferation Assay: Measure cell viability using an MTT or similar assay according to the manufacturer's instructions.

    • Estrogen Measurement: Collect the cell culture supernatant and measure the concentration of estradiol using a high-sensitivity ELISA kit.

  • Data Analysis: Plot the percentage of inhibition (relative to the testosterone-only control) against the log concentration of Vorozole. Use a non-linear regression model to calculate the IC₅₀ value.

G Workflow for Cell-Based Aromatase Inhibition Assay A 1. Seed Cells (e.g., MCF-7) in 96-well plate in estrogen-free medium B 2. Prepare Serial Dilutions of this compound A->B C 3. Treat Cells with Vorozole dilutions and Testosterone substrate B->C D 4. Incubate (3-5 days at 37°C, 5% CO₂) C->D E 5a. Measure Cell Proliferation (MTT / SRB Assay) D->E Endpoint Measurement F 5b. Measure Estradiol in Supernatant (ELISA) D->F Endpoint Measurement G 6. Data Analysis Calculate IC₅₀ E->G F->G

Caption: Workflow for determining Vorozole's in vitro IC₅₀.

This protocol describes the use of Vorozole to assess antitumor activity in the well-established 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary carcinoma model, which mimics hormone-dependent breast cancer.[6][7][9]

Materials:

  • Female Sprague-Dawley rats (approx. 50 days old).

  • 7,12-dimethylbenz[a]anthracene (DMBA).

  • Corn oil or sesame oil (vehicle for DMBA).

  • This compound.

  • Vehicle for Vorozole (e.g., 0.5% methylcellulose).

  • Calipers for tumor measurement.

  • Animal scale.

  • Gavage needles.

Procedure:

  • Tumor Induction: Administer a single oral dose of DMBA (e.g., 20 mg in 1 mL of oil) to each rat.

  • Tumor Monitoring: Palpate the rats weekly for the appearance of mammary tumors, starting approximately 4-6 weeks after DMBA administration.

  • Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups:

    • Group 1: Vehicle control (oral gavage daily).

    • Group 2: this compound (e.g., 2.5 mg/kg, b.i.d., oral gavage).[7]

    • Group 3: Positive control (e.g., Ovariectomy).

  • Treatment: Administer treatment for a predefined period (e.g., 28-42 days).[9][13]

  • Data Collection:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume (V = 0.5 x length x width²).

    • Record animal body weights twice weekly to monitor toxicity.

    • Monitor the appearance of new tumors.

  • Endpoint Analysis: At the end of the study, euthanize the animals.

    • Excise tumors for weight measurement and downstream analysis (e.g., histology, biomarker analysis).

    • Collect blood samples via cardiac puncture to measure serum hormone levels (estradiol, testosterone, etc.) by ELISA or LC-MS/MS.

  • Data Analysis: Compare the change in tumor volume, number of tumors, and serum hormone levels between the treatment and control groups.

G Workflow for In Vivo DMBA-Induced Mammary Tumor Study A 1. Induce Tumors in Rats with DMBA B 2. Monitor Tumor Growth until palpable size A->B C 3. Randomize into Groups (Vehicle, Vorozole, Ovariectomy) B->C D 4. Administer Treatment (e.g., 4-6 weeks) C->D E 5. Monitor Weekly (Tumor Volume, Body Weight) D->E F 6. Euthanize & Collect Samples (Tumors, Blood) E->F G 7. Analyze Endpoints (Tumor Growth Inhibition, Hormone Levels) F->G

Caption: Workflow for assessing Vorozole's in vivo antitumor efficacy.

This in vitro method uses radiolabeled Vorozole to directly measure the concentration of aromatase cytochrome P450 enzyme (P450AROM) in cells or tissue homogenates.[8] It is a highly sensitive technique that can be adapted for noninvasive in vivo imaging using Positron Emission Tomography (PET).[14][15]

Materials:

  • [¹¹C]-Vorozole (requires cyclotron and radiochemistry setup).

  • Human granulosa cells or tumor tissue homogenate.

  • Scintillation counter or gamma counter.

  • Binding buffer.

  • Unlabeled Vorozole (for determining non-specific binding).

  • Glass fiber filters.

  • Cell harvester.

Procedure:

  • Sample Preparation: Prepare a suspension of cells or a tissue homogenate in binding buffer.

  • Incubation: In separate tubes, incubate a fixed amount of the cell/tissue preparation with increasing concentrations of [¹¹C]-Vorozole.

  • Non-Specific Binding: Prepare a parallel set of tubes that also contain a large excess of unlabeled Vorozole to saturate specific binding sites.

  • Equilibrium: Allow the binding to reach equilibrium (time and temperature to be optimized).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer.

  • Counting: Measure the radioactivity trapped on the filters using a scintillation or gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (counts from tubes with excess unlabeled Vorozole) from total binding.

    • Perform Scatchard analysis by plotting the ratio of bound/free radioligand against the bound radioligand concentration.

    • The dissociation constant (Kd) and the maximum number of binding sites (Bmax) can be derived from the plot, providing a quantitative measure of aromatase expression.[8]

Conclusion

This compound is a highly potent and specific tool for investigating the role of estrogen signaling in hormone-dependent cancers. Its well-characterized inhibitory profile and proven efficacy in both preclinical and clinical settings make it an invaluable compound for researchers studying aromatase biology, mechanisms of endocrine resistance, and the development of novel cancer therapies. The protocols outlined here provide a foundation for utilizing Vorozole to explore these critical areas of cancer research.

References

Application Notes and Protocols for Assessing Vorozole's Effect on Estradiol Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorozole (B144775) is a potent and selective, non-steroidal aromatase inhibitor.[1] As a triazole derivative, it functions by reversibly binding to the cytochrome P450 moiety of the aromatase enzyme, effectively blocking the conversion of androgens to estrogens.[2][3] This mechanism leads to a significant reduction in circulating estradiol (B170435) levels, a key therapeutic goal in estrogen receptor-positive breast cancer.[1][2] In postmenopausal women, Vorozole has been shown to reduce plasma estradiol levels by approximately 90%.[2] These application notes provide detailed protocols for assessing the in vitro and in vivo effects of Vorozole on estradiol levels, crucial for preclinical and clinical research.

Mechanism of Action: Aromatase Inhibition

Aromatase is the terminal enzyme in the biosynthesis of estrogens. It catalyzes the aromatization of androstenedione (B190577) and testosterone (B1683101) into estrone (B1671321) and estradiol, respectively. Vorozole specifically inhibits this process.

Aromatase Inhibition by Vorozole Mechanism of Vorozole Action Androstenedione Androstenedione Aromatase Aromatase (Cytochrome P450) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone Estradiol Estradiol Aromatase->Estradiol Vorozole Vorozole Vorozole->Aromatase Inhibition

Caption: Vorozole inhibits the Aromatase enzyme, blocking estrogen synthesis.

Quantitative Data Summary

The following tables summarize the efficacy of Vorozole in inhibiting aromatase activity and reducing estrogen levels from preclinical and clinical studies.

Table 1: Preclinical Efficacy of Vorozole

ParameterSystemValueReference
IC50 Human Placental Aromatase1.38 nM[4]
IC50 Cultured Rat Ovarian Granulosa Cells0.44 nM[4]
ED50 Plasma Estradiol Reduction (PMSG-primed rats)0.0034 mg/kg[5]

Table 2: Clinical Efficacy of Vorozole in Postmenopausal Women

DoseEstradiol SuppressionEstrone SuppressionEstrone-Sulfate SuppressionReference
1 mg/day 91%52-55%64-69%[6]
2.5 mg/day 90%52-55%64-69%[6]
5 mg/day 89%52-55%64-69%[6]

Experimental Protocols

Protocol 1: In Vitro Assessment of Aromatase Inhibition

This protocol describes a cell-free assay to determine the half-maximal inhibitory concentration (IC50) of Vorozole.

Materials:

  • Human recombinant aromatase (CYP19)

  • Fluorescent substrate (e.g., dibenzylfluorescein)

  • NADPH regenerating system

  • Vorozole

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of Vorozole in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of Vorozole in the assay buffer.

  • In a 96-well plate, add the assay buffer, human recombinant aromatase, and the NADPH regenerating system to each well.

  • Add the different concentrations of Vorozole to the respective wells. Include a vehicle control (solvent only) and a positive control (a known aromatase inhibitor like letrozole).

  • Initiate the reaction by adding the fluorescent substrate to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.

  • Stop the reaction (e.g., by adding a stopping solution).

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of aromatase inhibition for each Vorozole concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Vorozole concentration and fitting the data to a sigmoidal dose-response curve.

In_Vitro_Assay_Workflow In Vitro Aromatase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_V Prepare Vorozole Serial Dilutions Add_V Add Vorozole to Wells Prep_V->Add_V Prep_R Prepare Reagent Mix (Aromatase, NADPH) Add_R Add Reagent Mix to Wells Prep_R->Add_R Add_S Add Substrate to Initiate Add_V->Add_S Add_R->Add_S Incubate Incubate at 37°C Add_S->Incubate Measure Measure Fluorescence Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 Calculate->Determine

Caption: Workflow for the in vitro assessment of aromatase inhibition.

Protocol 2: In Vivo Assessment in a Postmenopausal Animal Model

This protocol details a study in ovariectomized, androgen-supplemented female rats to mimic the postmenopausal state and assess the effect of Vorozole on circulating estradiol levels.

Animal Model:

  • Adult female Sprague-Dawley rats

  • Surgically ovariectomized to remove the primary source of endogenous estrogen.

  • Allowed to recover for at least two weeks post-surgery.

  • Supplemented with an androgen substrate (e.g., androstenedione or testosterone) via subcutaneous implants or daily injections to provide the precursor for peripheral aromatization.

Experimental Design:

  • Acclimation: Acclimate the ovariectomized, androgen-supplemented rats for one week.

  • Baseline Sampling: Collect baseline blood samples from all animals.

  • Group Allocation: Randomly assign animals to different treatment groups:

    • Vehicle control (e.g., saline or appropriate vehicle for Vorozole).

    • Vorozole (at least 3 dose levels, e.g., 0.01, 0.1, and 1 mg/kg).

    • Positive control (e.g., letrozole).

  • Drug Administration: Administer Vorozole or vehicle orally once daily for a specified period (e.g., 14 days).

  • Blood Sampling: Collect blood samples at various time points during the treatment period (e.g., 2, 4, 8, and 24 hours after the first dose, and then weekly). Blood is typically collected via tail vein or saphenous vein.

  • Sample Processing:

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Estradiol Quantification:

    • Measure estradiol concentrations in plasma samples using a highly sensitive and specific method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for low-level estradiol detection.[7][8][9] Enzyme-Linked Immunosorbent Assays (ELISAs) can be used but may lack the required sensitivity and be prone to interference, especially at the low concentrations expected after aromatase inhibition.[7][10]

  • Data Analysis:

    • Calculate the percentage change in estradiol levels from baseline for each animal.

    • Compare the estradiol levels between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

In_Vivo_Study_Workflow In Vivo Assessment Workflow Model Ovariectomized, Androgen-Supplemented Rats Baseline Baseline Blood Sampling Model->Baseline Grouping Randomize into Groups (Vehicle, Vorozole Doses) Baseline->Grouping Treatment Daily Oral Administration Grouping->Treatment Sampling Time-course Blood Sampling Treatment->Sampling Processing Plasma Separation and Storage Sampling->Processing Analysis Estradiol Quantification (LC-MS/MS) Processing->Analysis Data Statistical Analysis Analysis->Data

Caption: Workflow for the in vivo assessment of Vorozole.

Concluding Remarks

The protocols outlined provide a robust framework for evaluating the efficacy of Vorozole in suppressing estradiol levels. The choice of assay, whether in vitro or in vivo, will depend on the specific research question. For accurate quantification of the profound estradiol suppression induced by Vorozole, the use of highly sensitive analytical methods like LC-MS/MS is strongly recommended. These methodologies are essential for the continued development and characterization of aromatase inhibitors in both research and clinical settings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (Rac)-Vorozole Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (Rac)-Vorozole for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective third-generation non-steroidal aromatase inhibitor.[1][2][3][4] It competitively and reversibly binds to the cytochrome P450 heme component of the aromatase enzyme (CYP19A1).[1][2] This inhibition blocks the conversion of androgens (like testosterone (B1683101) and androstenedione) to estrogens (estradiol and estrone), which is the final and rate-limiting step in estrogen biosynthesis.[5]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve many organic compounds.

Q3: What are the typical working concentrations for this compound in in vitro experiments?

The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on its potent enzymatic inhibition, concentrations in the low nanomolar range are often effective for aromatase inhibition.[1][3] For cell-based assays, a concentration range of 1 nM to 1 µM is a common starting point for dose-response experiments.

Q4: How should I store my this compound stock solution?

This compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] DMSO is hygroscopic (absorbs moisture from the air), which can affect compound stability over time.[7] Ensure vials are tightly sealed.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Q: I observed a precipitate in my cell culture medium after adding the this compound DMSO stock solution. What could be the cause and how can I prevent this?

A: Precipitation of hydrophobic compounds like Vorozole (B144775) upon dilution of a DMSO stock into aqueous cell culture media is a common issue.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High Final DMSO Concentration The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5% for most cell lines, as higher concentrations can be cytotoxic and cause precipitation.[8][9][10] Always include a vehicle control (medium with the same final DMSO concentration as the highest Vorozole concentration) in your experiments to assess solvent toxicity.[10]
"Solvent Shock" Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the compound to "crash out" of solution. To avoid this, pre-warm the cell culture medium to 37°C. Add the Vorozole stock solution drop-wise while gently swirling or vortexing the medium to ensure rapid and uniform dispersion.
High Final Vorozole Concentration The intended working concentration of Vorozole may exceed its solubility limit in the final aqueous solution. Try lowering the final concentration of Vorozole. If a high concentration is necessary, you may need to slightly increase the final DMSO percentage, but be mindful of potential toxicity.
Temperature Differences Adding a cold stock solution to warm media can sometimes cause precipitation.[11] Allow the Vorozole stock solution to equilibrate to room temperature before adding it to the pre-warmed (37°C) cell culture medium.
Incomplete Dissolution of Stock Ensure that your this compound is fully dissolved in DMSO before preparing your working solutions. If you observe any particulates in your stock, you can try gentle warming or brief sonication to aid dissolution.
Issue 2: Unexpected or Lack of Biological Effect

Q: My in vitro experiment with this compound did not show the expected effect on cell viability or aromatase activity. What are the possible reasons?

A: Several factors can contribute to a lack of the expected biological response.

Troubleshooting Steps:

Start No Expected Effect Concentration Is the Vorozole concentration optimal? Start->Concentration Incubation Was the incubation time sufficient? Concentration->Incubation [Yes] DoseResponse Perform a dose-response experiment (e.g., 0.1 nM to 10 µM). Concentration->DoseResponse [No/Unsure] CellLine Is the cell line appropriate? Incubation->CellLine [Yes] TimeCourse Conduct a time-course experiment. Incubation->TimeCourse [No/Unsure] AromataseExpression Does the cell line express aromatase? CellLine->AromataseExpression CompoundIntegrity Is the Vorozole stock solution viable? AromataseExpression->CompoundIntegrity [Yes] CheckLiterature Verify aromatase expression in the literature or by Western blot/qPCR. AromataseExpression->CheckLiterature [Unsure] Assay Is the assay performing correctly? CompoundIntegrity->Assay [Yes] NewStock Prepare a fresh stock solution. CompoundIntegrity->NewStock [No/Unsure] PositiveControl Run a positive control for the assay. Assay->PositiveControl [Unsure] DoseResponse->Incubation TimeCourse->CellLine CheckLiterature->CompoundIntegrity NewStock->Assay

Caption: Troubleshooting workflow for unexpected experimental results.

Issue 3: Potential Off-Target Effects

Q: I am observing cellular effects at high concentrations of this compound that may not be related to aromatase inhibition. Could there be off-target effects?

A: Yes, while Vorozole is highly selective for aromatase, off-target effects can occur, especially at higher concentrations.

  • Cytochrome P450 Inhibition: Vorozole can inhibit other cytochrome P450 enzymes, although with much lower potency than for aromatase (CYP19A1). For instance, it has been shown to be a moderate inhibitor of CYP1A1 and a weak inhibitor of CYP2A6 and CYP3A4.[12][13] If your experimental system is sensitive to the inhibition of these enzymes, you may observe off-target effects. It is recommended to use the lowest effective concentration of Vorozole that achieves the desired level of aromatase inhibition to minimize the risk of off-target effects.

  • Cell Viability: High concentrations of Vorozole may induce cytotoxicity that is independent of its aromatase-inhibiting activity. It is crucial to perform a dose-response curve for cell viability to distinguish between targeted anti-proliferative effects (in estrogen-dependent cells) and general cytotoxicity.

Quantitative Data

Table 1: IC₅₀ Values of this compound for Aromatase Inhibition

System IC₅₀ (nM) Reference
Human Placental Aromatase1.38[1]
Cultured Rat Ovarian Granulosa Cells0.44[1]
CYP19A1 (Aromatase)4.17[12]

Table 2: IC₅₀ Values of this compound for Other Cytochrome P450 Enzymes

Enzyme IC₅₀ (µM) Reference
CYP1A10.469[12][13]
CYP1B117-21[12]
CYP2A624.4[12][13]
CYP3A498.1[12][13]

Experimental Protocols

Protocol 1: In Vitro Aromatase Activity Assay (Fluorometric)

This protocol describes a method to determine the IC₅₀ value of this compound using a fluorometric assay with human recombinant aromatase.

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare serial dilutions of Vorozole. Prepare positive control (e.g., Letrozole). Prepare aromatase, substrate, and NADPH. Plate Add reagents to a 96-well plate: - Buffer - Aromatase enzyme - Vorozole/Control Reagents->Plate Incubate Pre-incubate at 37°C. Plate->Incubate Start Initiate reaction by adding substrate and NADPH. Incubate->Start Measure Measure fluorescence kinetically at Ex/Em = 488/527 nm. Start->Measure Analyze Calculate % inhibition and determine IC50 value. Measure->Analyze

Caption: Workflow for a fluorometric aromatase activity assay.

A. Materials and Reagents

  • Recombinant Human Aromatase (CYP19A1)

  • This compound (Test Inhibitor)

  • Letrozole (Positive Control Inhibitor)

  • Aromatase Assay Buffer

  • Fluorogenic Aromatase Substrate (e.g., 7-methoxy-4-trifluoromethyl coumarin (B35378) - MFC)[5]

  • NADPH Generating System

  • White, opaque 96-well microplate

  • Fluorescence microplate reader

B. Experimental Procedure

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in Aromatase Assay Buffer. A typical concentration range to test would be 0.01 nM to 1 µM.

    • Prepare a stock solution of the positive control, Letrozole (e.g., 100 nM final concentration).

  • Reaction Setup:

    • To each well of the 96-well plate, add the appropriate reagents. Include wells for:

      • No-enzyme background control.

      • No-inhibitor (100% activity) control.

      • Positive control inhibitor (Letrozole).

      • Test inhibitor (serial dilutions of this compound).

  • Pre-incubation:

    • Pre-incubate the plate for at least 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Initiate Reaction:

    • Add the Aromatase Substrate and NADPH generating system to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately begin measuring the fluorescence in kinetic mode (e.g., every minute for 60 minutes) at an excitation wavelength of ~488 nm and an emission wavelength of ~527 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percent inhibition for each concentration of this compound compared to the no-inhibitor control.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the viability of adherent cells.

A. Materials and Reagents

  • Adherent cells cultured in a 96-well plate

  • This compound stock solution in DMSO

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader (absorbance at 570 nm)

B. Experimental Procedure

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of Vorozole. Include a vehicle control (medium with the highest final DMSO concentration).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the results to determine the effect of this compound on cell viability.

Protocol 3: Western Blotting for Aromatase Expression

This protocol provides a general workflow for analyzing the expression of aromatase protein in cells treated with this compound.

Start Cell Treatment & Lysis ProteinQuant Protein Quantification (e.g., BCA Assay) Start->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE Transfer Protein Transfer to Membrane (e.g., PVDF) SDSPAGE->Transfer Blocking Blocking (e.g., with BSA or milk) Transfer->Blocking PrimaryAb Primary Antibody Incubation (Anti-Aromatase) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (e.g., ECL) and Imaging SecondaryAb->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Caption: Workflow for Western blotting of aromatase.

A. Materials and Reagents

  • Cells treated with this compound and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay reagent (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against aromatase

  • HRP-conjugated secondary antibody

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

B. Experimental Procedure

  • Cell Lysis:

    • After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane.

  • Blocking:

    • Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against aromatase (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again several times with TBST.

  • Detection:

    • Apply ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for loading control):

    • If necessary, strip the membrane and re-probe with an antibody against a loading control protein.

  • Data Analysis:

    • Quantify the band intensities using densitometry software and normalize the aromatase protein levels to the loading control.

References

Technical Support Center: Chiral Separation of Vorozole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of Vorozole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enantioselective analysis of this non-steroidal aromatase inhibitor. Since the pharmacological activity of Vorozole resides primarily in its (+)-(S)-isomer, achieving robust and reliable chiral separation is critical for accurate research and quality control.

This guide draws upon established methods for the chiral separation of structurally related triazole-based aromatase inhibitors to provide a strong starting point for method development and to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic techniques are suitable for the chiral separation of Vorozole?

A1: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques for the chiral separation of Vorozole and related triazole compounds. Capillary Electrophoresis (CE) with a chiral selector is also a viable alternative that can offer high efficiency.

Q2: What type of chiral stationary phase (CSP) is recommended for Vorozole?

A2: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the chiral resolution of triazole aromatase inhibitors. Columns such as Chiralpak® AD-RH, Chiralcel® OD-RH, and Chiralcel® OJ-R have been successfully used for similar compounds.

Q3: What are typical mobile phases for the chiral HPLC separation of Vorozole?

A3: For reversed-phase HPLC, mobile phases typically consist of a mixture of an aqueous buffer (e.g., water with a pH-adjusting additive) and an organic modifier like acetonitrile (B52724) (MeCN) or 2-propanol (2-PrOH). The ratio of the organic modifier to the aqueous phase is a critical parameter for optimizing resolution.

Q4: Can additives in the mobile phase improve the separation of Vorozole enantiomers?

A4: Yes, small amounts of acidic or basic additives can significantly impact peak shape and resolution. For triazole compounds, which can have basic properties, the addition of a small percentage of a basic modifier like diethylamine (B46881) (DEA) to a normal-phase mobile phase, or an acidic modifier like trifluoroacetic acid (TFA) or formic acid to a reversed-phase mobile phase, can improve peak symmetry and selectivity.

Q5: How does temperature affect the chiral separation of Vorozole?

A5: Temperature can influence the thermodynamics of the chiral recognition process. It is an important parameter to optimize, as changes in temperature can affect retention times, selectivity, and resolution. A systematic study of temperature effects is recommended during method development.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

If you are observing a single peak or two poorly resolved peaks for the Vorozole enantiomers, consider the following troubleshooting steps.

Logical Workflow for Troubleshooting Poor Resolution

Poor_Resolution cluster_CSP CSP Evaluation cluster_MobilePhase Mobile Phase Optimization Start Poor or No Resolution CSP Evaluate Chiral Stationary Phase Start->CSP Initial Check MobilePhase Optimize Mobile Phase CSP->MobilePhase CSP Appropriate? CSP_Check1 Is the CSP suitable for triazoles? (Polysaccharide-based recommended) CSP->CSP_Check1 Temp Adjust Column Temperature MobilePhase->Temp No Improvement? MP_Check1 Vary organic modifier ratio (e.g., MeCN/Water) MobilePhase->MP_Check1 FlowRate Modify Flow Rate Temp->FlowRate Still Poor? Success Resolution Achieved FlowRate->Success Optimization Successful CSP_Check2 Is the column aged or contaminated? CSP_Check1->CSP_Check2 MP_Check2 Change organic modifier (e.g., 2-PrOH) MP_Check1->MP_Check2 MP_Check3 Introduce/adjust additives (e.g., TFA, DEA) MP_Check2->MP_Check3 Method_Development_Workflow Start Start Method Development Select_CSP Select Chiral Stationary Phase (e.g., Polysaccharide-based) Start->Select_CSP Screen_MP Screen Mobile Phases (RP and/or NP) Select_CSP->Screen_MP Optimize_Params Optimize Parameters (Modifier Ratio, Temperature, Flow Rate) Screen_MP->Optimize_Params Validate Method Validation Optimize_Params->Validate Routine_Analysis Routine Analysis Validate->Routine_Analysis

Technical Support Center: Enhancing (Rac)-Vorozole Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal bioavailability of (Rac)-Vorozole in animal studies.

Troubleshooting Guide

Problem: Low or variable oral bioavailability of this compound observed in pharmacokinetic studies.

Low and variable oral bioavailability of this compound can be attributed to its poor aqueous solubility and/or dissolution rate in the gastrointestinal tract. As a small molecule, its absorption can be limited by how well it dissolves in gut fluids.

Potential Causes and Solutions
Potential CauseRecommended Actions
Poor Aqueous Solubility This compound may have low intrinsic solubility in water and at physiological pH ranges. This can lead to incomplete dissolution in the gastrointestinal tract before it can be absorbed.
Slow Dissolution Rate The crystalline form of the drug may dissolve too slowly to be fully absorbed as it passes through the gastrointestinal tract.
First-Pass Metabolism The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug available.
P-glycoprotein (P-gp) Efflux This compound could be a substrate for efflux transporters like P-gp, which actively pump the drug from intestinal cells back into the gut lumen, thereby limiting its net absorption.

Experimental Protocols

Protocol 1: Equilibrium Solubility Assay

Objective: To determine the aqueous solubility of this compound at different pH values simulating the gastrointestinal tract.

Materials:

  • This compound powder

  • Phosphate buffered saline (PBS) at pH 1.2, 4.5, and 6.8

  • HPLC-grade water, acetonitrile, and methanol

  • Validated HPLC-UV or LC-MS/MS method for this compound quantification

  • Shaking incubator or orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Prepare supersaturated solutions by adding an excess amount of this compound to each pH buffer in separate vials.

  • Incubate the vials at 37°C with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid drug.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To evaluate the oral bioavailability of a this compound formulation.

Materials:

  • This compound formulation

  • Control formulation (e.g., suspension in 0.5% methylcellulose)

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes or syringes with anticoagulant)

  • Centrifuge

  • Validated LC-MS/MS method for this compound quantification in plasma

Procedure:

  • Fast the animals overnight (with free access to water) before dosing.

  • Administer the this compound formulation or control formulation via oral gavage at a predetermined dose.

  • Collect blood samples (approximately 100-200 µL) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software. The absolute bioavailability can be determined by comparing the AUC from oral administration to the AUC from intravenous administration.[1]

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the poor bioavailability of this compound?

A1: While some sources state that Vorozole has excellent oral bioavailability[2], challenges can arise in preclinical animal studies due to its nature as a poorly water-soluble compound. Low aqueous solubility is a major hurdle for the formulation and development of new chemical entities.[3][4][5] The bioavailability of a drug is dependent on its solubility and permeability.[6]

Q2: We are having difficulty preparing a consistent and stable dosing formulation for our animal studies. The compound precipitates out of solution. What can we do?

A2: This is a common challenge with poorly soluble compounds. Several formulation strategies can be employed to improve the solubility and stability of this compound for oral administration in animal studies. These include particle size reduction (micronization or nanocrystallization), the use of amorphous solid dispersions, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[3][7][8]

Q3: What are amorphous solid dispersions and how can they improve bioavailability?

A3: Amorphous solid dispersions (ASDs) involve dispersing the drug in a polymeric carrier in an amorphous state. This high-energy form of the drug has a higher apparent solubility and dissolution rate compared to its crystalline form, which can lead to improved bioavailability.[9]

Q4: Can co-administration of other agents improve the bioavailability of this compound?

A4: Co-administration with absorption enhancers or inhibitors of P-glycoprotein could potentially improve the bioavailability of this compound if its absorption is limited by these mechanisms. However, this requires further investigation to identify specific and safe agents for this purpose.

Q5: Are there any known P450 enzymes that metabolize this compound?

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Optimization Problem Low/Variable Bioavailability of this compound Solubility Poor Aqueous Solubility Problem->Solubility Dissolution Slow Dissolution Rate Problem->Dissolution Metabolism First-Pass Metabolism Problem->Metabolism Efflux P-gp Efflux Problem->Efflux Formulation Formulation Optimization (e.g., SEDDS, ASDs) Solubility->Formulation ParticleSize Particle Size Reduction (Micronization/Nanonization) Solubility->ParticleSize Dissolution->Formulation Dissolution->ParticleSize MetabolismStudy In Vitro Metabolism Study Metabolism->MetabolismStudy PermeabilityAssay Permeability Assay (e.g., Caco-2) Efflux->PermeabilityAssay Excipients Evaluate Excipients (Surfactants, Wetting Agents) Formulation->Excipients

Caption: Troubleshooting workflow for addressing low bioavailability.

PK_Study_Workflow cluster_prep Preparation cluster_sampling Sample Collection cluster_analysis Analysis Fasting Overnight Fasting of Animals Dosing Oral Gavage Administration Fasting->Dosing BloodCollection Serial Blood Sampling Dosing->BloodCollection Plasma Plasma Separation BloodCollection->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK_Calc Pharmacokinetic Calculation LCMS->PK_Calc

Caption: Workflow for an in vivo pharmacokinetic study.

References

degradation pathways of (Rac)-Vorozole under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of (Rac)-Vorozole under experimental conditions. As there is limited direct literature on the forced degradation of Vorozole, this guide is based on established principles of forced degradation studies and data from structurally related triazole-containing aromatase inhibitors, such as Letrozole, and other triazole compounds like Voriconazole.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: Based on the structure of Vorozole, which includes a triazole ring, a benzotriazole (B28993) moiety, and a chlorophenyl group, the most probable degradation pathways under forced conditions are hydrolysis, oxidation, and photolysis. Key transformations may include oxidation of the triazole ring and cleavage of chemical bonds under harsh conditions.

Q2: Which analytical techniques are most suitable for analyzing Vorozole and its degradation products?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for separating and quantifying Vorozole from its degradation products.[1] Mass spectrometry (MS/MS) can be coupled with HPLC to identify the structure of the degradation products.[1]

Q3: What is the typical percentage of degradation to aim for in forced degradation studies?

A3: The goal is to achieve a degradation of 5-20% of the active pharmaceutical ingredient (API).[2] This range is sufficient to demonstrate that the analytical method is stability-indicating without generating an overly complex degradation profile.

Q4: What if no degradation is observed under standard stress conditions?

A4: If Vorozole appears stable under initial stress conditions, more aggressive conditions may be necessary. This can include increasing the concentration of the stress agent (e.g., acid, base, or oxidizing agent), elevating the temperature, or extending the exposure time.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No degradation of this compound observed. - Insufficient stress conditions (concentration, temperature, duration).- High intrinsic stability of the molecule.- Increase the concentration of the stressor (e.g., use 1M HCl or NaOH).- Elevate the temperature (e.g., to 80°C), but be mindful of potential changes in reaction mechanisms.- Extend the duration of the study.
Multiple, poorly resolved peaks in the chromatogram. - Sub-optimal HPLC method.- Extensive degradation leading to a complex mixture of products.- Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column temperature.- Reduce the severity of the stress conditions to achieve less degradation.
Mass imbalance in the assay. - Co-elution of degradation products with the parent drug.- Degradation products not being detected by the UV detector at the chosen wavelength.- Formation of non-UV active or volatile degradation products.- Check peak purity using a photodiode array (PDA) detector.- Analyze samples at multiple wavelengths to ensure all products are detected.- Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel.
Unexpected peak in the control sample (unstressed). - Contamination of the sample, solvent, or glassware.- Degradation of the stock solution.- Prepare fresh solutions and use high-purity solvents.- Verify the stability of the stock solution over the analysis time.

Experimental Protocols

The following are detailed experimental protocols for conducting forced degradation studies on this compound. These are based on general guidelines and studies on similar compounds.

1. Acid and Base Hydrolysis:

  • Procedure: Dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and add an equal volume of 1N HCl for acid hydrolysis or 1N NaOH for base hydrolysis.

  • Conditions: Reflux the solutions at 60-80°C for several hours.

  • Sampling: Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours), neutralize them, and dilute to a suitable concentration for HPLC analysis.

2. Oxidative Degradation:

  • Procedure: Dissolve this compound in a suitable solvent and treat it with a solution of hydrogen peroxide (3-30%).

  • Conditions: Keep the solution at room temperature and protect it from light.

  • Sampling: Collect samples at various time points (e.g., 2, 4, 8, 12, and 24 hours) and quench the reaction if necessary before diluting for HPLC analysis.

3. Thermal Degradation:

  • Procedure: Expose a solid sample of this compound to dry heat in a calibrated oven.

  • Conditions: Maintain the temperature at a high level (e.g., 80°C) for an extended period (e.g., up to 7 days).

  • Sampling: At set intervals, dissolve a portion of the solid sample in a suitable solvent for HPLC analysis.

4. Photolytic Degradation:

  • Procedure: Expose a solution of this compound (in a photostable container) and a solid sample to a light source.

  • Conditions: Use a photostability chamber that provides exposure to both UV and visible light, as specified by ICH Q1B guidelines.

  • Sampling: Analyze the samples at appropriate time points to determine the extent of degradation.

Data Presentation

The following tables summarize hypothetical quantitative data for the degradation of this compound under various stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Hypothetical)
1N HCl, 80°C, 24h12%2DP-H1
1N NaOH, 80°C, 12h18%3DP-H2
30% H₂O₂, RT, 24h15%2DP-O1
Dry Heat, 80°C, 7 days8%1DP-T1
Photolytic (ICH Q1B)10%2DP-P1

Table 2: Retention Times of this compound and its Hypothetical Degradation Products

Compound Retention Time (min)
This compound15.2
DP-H112.8
DP-H210.5
DP-O113.1
DP-T114.5
DP-P111.9

Visualizations

The following diagrams illustrate the inferred degradation pathways of this compound and a general experimental workflow for forced degradation studies.

G cluster_workflow Experimental Workflow for Forced Degradation start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sampling Sample at Time Intervals stress->sampling analysis HPLC-DAD/MS Analysis sampling->analysis characterization Characterize Degradation Products analysis->characterization end End: Stability Profile characterization->end

Caption: General experimental workflow for forced degradation studies.

G cluster_pathways Inferred Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis) vorozole This compound hydrolysis_product Hypothetical Hydrolytic Degradation Products (e.g., Cleavage of bonds) vorozole->hydrolysis_product H⁺/OH⁻, Δ oxidation_product Hypothetical Oxidative Degradation Products (e.g., N-oxide of triazole) vorozole->oxidation_product H₂O₂ photolysis_product Hypothetical Photolytic Degradation Products vorozole->photolysis_product

Caption: Inferred degradation pathways of this compound.

References

minimizing off-target effects of (Rac)-Vorozole in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-Vorozole. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cell lines while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective third-generation non-steroidal aromatase inhibitor.[1][2][3] Its primary mechanism of action is the reversible inhibition of the cytochrome P450 aromatase enzyme (CYP19A1), which is responsible for the final step of estrogen biosynthesis – the conversion of androgens to estrogens. The dextro-isomer of Vorozole is responsible for most of the aromatase inhibition activity.[1]

Q2: How potent and selective is this compound?

Vorozole is a very potent inhibitor of aromatase with IC50 values in the nanomolar range (e.g., 1.38 nM against human placental aromatase and 0.44 nM in cultured rat ovarian granulosa cells).[1] It exhibits a high degree of selectivity, with a reported selectivity margin of up to 10,000-fold for aromatase inhibition compared to other cytochrome P450-dependent reactions.[2] Off-target effects on other steroid receptors are not observed at concentrations up to 10 µM.[1]

Q3: What are the potential off-target effects of this compound?

While highly selective, at concentrations significantly exceeding the IC50 for aromatase, this compound could potentially interact with other cytochrome P450 enzymes. It is crucial to use the lowest effective concentration to minimize the risk of such off-target activities.

Q4: How do I determine the optimal concentration of this compound for my cell line?

The optimal concentration should be determined empirically for each cell line and experimental setup. A dose-response experiment is recommended to identify the lowest concentration that achieves the desired level of aromatase inhibition without inducing cytotoxicity or off-target effects.

Q5: What are the signs of off-target effects or cytotoxicity in my cell culture?

Signs of off-target effects or cytotoxicity can include:

  • Unexpected changes in cell morphology.

  • A significant decrease in cell viability at concentrations close to the effective dose.

  • Phenotypes that cannot be rescued by the addition of downstream products of the target pathway (e.g., estradiol).

  • Inconsistent results with other structurally different aromatase inhibitors.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death Inhibitor concentration is too high.Perform a dose-response curve to determine the IC50 for your cell line and use the lowest effective concentration. See Protocol 1: Dose-Response and Cytotoxicity Assessment.
Solvent toxicity (e.g., DMSO).Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control.
Cell line is particularly sensitive.Decrease the incubation time with Vorozole.
Inconsistent or unexpected results Off-target effects.Confirm your phenotype using a structurally different aromatase inhibitor (e.g., letrozole, anastrozole). Perform a rescue experiment by adding estradiol (B170435) to your cell culture. See Protocol 2: Estradiol Rescue Experiment.
Degradation of Vorozole.Prepare fresh stock solutions of Vorozole from a reputable source. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Lack of expected biological effect Insufficient inhibition of aromatase.Increase the concentration of Vorozole based on your dose-response data. Ensure your cells express functional aromatase.
Cell line is not dependent on local estrogen synthesis.Confirm aromatase expression in your cell line via qPCR or Western blot.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound for its on-target enzyme, aromatase.

Target System IC50
AromataseHuman Placental1.38 nM[1]
AromataseCultured Rat Ovarian Granulosa Cells0.44 nM[1]

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assessment

Objective: To determine the optimal concentration range of this compound for aromatase inhibition and to assess its cytotoxic effects.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will not reach confluency during the experiment and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a 2x serial dilution of this compound in your complete cell culture medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO) and a no-treatment control.

  • Treatment: Remove the medium from the cells and add the prepared Vorozole dilutions.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis: Plot the cell viability against the log of the Vorozole concentration to determine the IC50 for cytotoxicity. The optimal concentration for your experiments should be well below this cytotoxic IC50.

Protocol 2: Estradiol Rescue Experiment

Objective: To confirm that the observed phenotype is due to the inhibition of aromatase.

Methodology:

  • Experimental Setup: Set up your experiment with the following conditions:

    • No treatment control

    • Vehicle control

    • Effective, non-toxic concentration of this compound (determined from Protocol 1)

    • This compound + a physiological concentration of 17β-estradiol (e.g., 1-10 nM)

  • Treatment and Incubation: Treat the cells as per your standard experimental protocol.

  • Phenotypic Analysis: Analyze the endpoint of your experiment (e.g., cell proliferation, gene expression).

  • Interpretation: If the phenotype induced by Vorozole is rescued (reversed) by the addition of estradiol, it strongly suggests that the effect is on-target.

Visualizations

cluster_0 On-Target Pathway: Estrogen Synthesis Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER GeneExpression Gene Expression (Proliferation, etc.) ER->GeneExpression Vorozole This compound Vorozole->Aromatase Inhibition

Caption: On-target signaling pathway of this compound.

cluster_1 Troubleshooting Workflow for Suspected Off-Target Effects Start Observe Unexpected Phenotype/Toxicity CheckConc Is Vorozole concentration optimized and non-toxic? Start->CheckConc DoseResponse Perform Dose-Response & Cytotoxicity Assay (Protocol 1) CheckConc->DoseResponse No RescueExp Perform Estradiol Rescue Experiment (Protocol 2) CheckConc->RescueExp Yes DoseResponse->CheckConc RescueResult Is phenotype rescued? RescueExp->RescueResult Orthogonal Use Structurally Different Aromatase Inhibitor RescueResult->Orthogonal No OnTarget Effect is Likely On-Target RescueResult->OnTarget Yes OrthogonalResult Does it replicate the phenotype? Orthogonal->OrthogonalResult OrthogonalResult->OnTarget Yes OffTarget Suspect Off-Target Effects OrthogonalResult->OffTarget No

Caption: Workflow for investigating suspected off-target effects.

References

techniques to improve the efficiency of (Rac)-Vorozole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (Rac)-Vorozole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, chemically known as 6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole, is typically approached through a convergent synthesis. This involves the preparation of two key intermediates: a substituted benzotriazole (B28993) moiety and a triazole-containing arylmethyl group. These intermediates are then coupled to form the final product. A common route involves the synthesis of a 6-(halomethyl)-1-methyl-1H-benzotriazole derivative which is then reacted with a pre-formed salt of 1H-1,2,4-triazole and 4-chlorobenzaldehyde (B46862) or a derivative.

Q2: What are the main challenges encountered in the synthesis of this compound?

A2: A significant challenge in the synthesis of Vorozole and its analogs is controlling regioselectivity during the alkylation of the benzotriazole and triazole rings. For instance, in the final step of synthesizing radiolabeled [N-methyl-11C]Vorozole from its precursor nor-vorozole, methylation can occur at different nitrogen atoms of the benzotriazole ring, leading to the formation of three distinct regioisomers.[1] One of these isomers can be particularly difficult to separate from the desired product using standard chromatographic techniques.[1]

Q3: How can the issue of regioisomer formation be addressed?

A3: The formation of hard-to-separate regioisomers can be tackled by optimizing the purification method. For the separation of [N-methyl-11C]Vorozole isomers, a modified High-Performance Liquid Chromatography (HPLC) method utilizing a pentafluorophenylpropyl (PFPP) bonded silica (B1680970) column has been shown to achieve baseline separation.[1] This approach is more effective than traditional C18 columns for this specific separation challenge.

Q4: Are there any general tips for improving the efficiency of triazole synthesis reactions?

A4: Yes, several general practices can enhance the efficiency of triazole synthesis. Ensuring the purity of starting materials and using anhydrous solvents is crucial, as impurities and water can lead to side reactions and reduced yields. For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is recommended. Additionally, optimizing reaction conditions such as temperature and reaction time can significantly impact the outcome.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in the final coupling step Incomplete reaction; formation of side products; suboptimal reaction conditions.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Ensure the base used for deprotonating the triazole is strong enough and used in the correct stoichiometry.- Optimize the reaction temperature and time. Prolonged reaction times or excessive heat can lead to decomposition.- Use a phase-transfer catalyst to improve the reaction rate and yield.
Difficulty in separating the desired product from regioisomers Similar polarity of the isomers leading to co-elution in standard chromatography.- Employ specialized HPLC columns, such as a pentafluorophenylpropyl (PFPP) column, which offers different selectivity compared to standard C18 columns.[1]- Adjust the mobile phase composition and pH to maximize the resolution between the isomers.
Formation of unexpected byproducts Side reactions due to reactive intermediates or impurities in the starting materials.- Purify all starting materials and intermediates before use.- Use purified and anhydrous solvents.- Run the reaction under an inert atmosphere to prevent oxidation or other side reactions with atmospheric components.- Characterize the byproducts to understand the side reactions and modify the reaction conditions accordingly.
Poor conversion of the starting materials Insufficient activation of the leaving group; steric hindrance; low reactivity of the nucleophile.- If using a halomethyl intermediate, consider converting it to a more reactive iodomethyl or tosylmethyl derivative.- Increase the reaction temperature, but monitor for product decomposition.- Use a more polar aprotic solvent to improve the solubility of the reactants and facilitate the reaction.

Experimental Protocols

Synthesis of 6-(chloromethyl)-1-methyl-1H-benzo[d][1][2][3]triazole (Intermediate 1)
  • N-methylation of 6-(hydroxymethyl)-1H-benzotriazole: The starting material can be reacted with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base like sodium hydroxide (B78521) or potassium carbonate in a suitable solvent like methanol (B129727) or DMF.

  • Chlorination of 6-(hydroxymethyl)-1-methyl-1H-benzo[d][1][2][3]triazole: The resulting alcohol can then be converted to the corresponding chloride using a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent such as dichloromethane (B109758) or toluene.

Synthesis of this compound from Intermediate 1

This procedure is adapted from the general principles of N-alkylation of triazoles.

  • Preparation of the triazole salt: In a flame-dried flask under an inert atmosphere, add 1H-1,2,4-triazole to a suspension of a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., DMF or THF) at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

  • Coupling reaction: To the suspension of the triazole salt, add a solution of 6-(chloromethyl)-1-methyl-1H-benzo[d][1][2][3]triazole (Intermediate 1) and 4-chlorobenzaldehyde in the same anhydrous solvent.

  • Reaction monitoring and work-up: The reaction mixture is stirred at room temperature or slightly elevated temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for key steps in the synthesis of Vorozole analogs, based on available literature. Note that specific yields for the non-radiolabeled this compound synthesis are not widely reported.

Reaction Step Reactants Solvent Base Temperature (°C) Time Yield (%) Reference
N-methylation of nor-vorozole nor-vorozole, [11C]methyl iodideDMSO5M KOH903 minNot reported[1]
N-alkylation of 1H-1,2,4-triazole 1H-1,2,4-triazole, substituted benzyl (B1604629) halideDMFNaHRoom Temp1-2 hVariesGeneral Procedure
Chlorination of alcohol 6-(hydroxymethyl)-3-methyl-2(3H)-benzoxazolone, Thionyl chlorideToluene-Reflux30 minNot reported (used in next step without purification)[2]

Visualizations

General Synthetic Workflow for this compound

Vorozole_Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Preparation cluster_final_coupling Final Coupling Reaction start1 Starting Benzotriazole Derivative step1_1 N-methylation start1->step1_1 step1_2 Functional Group Conversion (e.g., OH to Cl) step1_1->step1_2 intermediate1 6-(chloromethyl)-1-methyl- 1H-benzo[d][1,2,3]triazole step1_2->intermediate1 coupling Coupling Reaction intermediate1->coupling start2 1H-1,2,4-triazole step2_1 Deprotonation with Base start2->step2_1 intermediate2 Triazole Anion step2_1->intermediate2 intermediate2->coupling aldehyde 4-chlorobenzaldehyde aldehyde->coupling purification Purification (Chromatography) coupling->purification final_product This compound purification->final_product

Caption: A generalized workflow for the convergent synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials & Solvents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Verify Reagent Stoichiometry & Activity (e.g., Base) start->check_reagents analyze_byproducts Analyze Byproducts (TLC, LC-MS) start->analyze_byproducts purify_materials Purify Starting Materials check_purity->purify_materials Impurities Found optimize_conditions Optimize Conditions (e.g., Increase Temp, Change Solvent) check_conditions->optimize_conditions Suboptimal adjust_reagents Adjust Stoichiometry or Use Fresh Reagents check_reagents->adjust_reagents Incorrect/Inactive analyze_byproducts->optimize_conditions Identified Side Reactions outcome Improved Yield optimize_conditions->outcome purify_materials->outcome adjust_reagents->outcome

Caption: A logical diagram for troubleshooting low reaction yields in Vorozole synthesis.

References

Technical Support Center: Addressing Resistance to Vorozole in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Vorozole in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is Vorozole and how does it work?

A1: Vorozole is a non-steroidal aromatase inhibitor. Aromatase is an enzyme crucial for the final step of estrogen synthesis. In estrogen receptor-positive (ER+) breast cancer, tumor growth is driven by estrogen. Vorozole competitively and reversibly binds to the aromatase enzyme, blocking estrogen production and thereby inhibiting the growth of hormone-dependent cancer cells.[1][2]

Q2: What are the primary mechanisms of acquired resistance to Vorozole?

A2: Acquired resistance to aromatase inhibitors like Vorozole is a significant clinical challenge. The primary mechanisms include:

  • Activation of Alternative Signaling Pathways: Cancer cells can bypass their dependence on the estrogen receptor by upregulating other growth factor pathways, most notably the PI3K/AKT/mTOR and MAPK/ERK pathways.[3][4][5]

  • Ligand-Independent ER Activation: The estrogen receptor can become activated in the absence of estrogen through phosphorylation by other signaling molecules, such as those in the PI3K/AKT pathway.

  • Increased Expression of Receptor Tyrosine Kinases: Overexpression of receptors like HER2 (ERBB2) and EGFR can drive cell proliferation and survival, even in the absence of estrogen.[6][7]

  • Epithelial-to-Mesenchymal Transition (EMT): Resistant cells may undergo EMT, leading to increased motility, invasiveness, and a more aggressive phenotype.[6][7]

Q3: Which cancer cell lines are suitable for studying Vorozole resistance?

A3: The MCF-7 human breast cancer cell line is a widely used model for studying hormone-responsive breast cancer as it expresses estrogen and progesterone (B1679170) receptors.[8][9][10][11] Developing Vorozole-resistant sublines from MCF-7 cells is a common and effective approach to investigate the mechanisms of acquired resistance.

Troubleshooting Guides

Scenario 1: Difficulty Establishing a Vorozole-Resistant Cell Line

Q: My cancer cells are not developing resistance to Vorozole despite continuous exposure. What could be the issue?

A:

  • Incorrect Starting Concentration: The initial concentration of Vorozole may be too high, leading to widespread cell death before resistance can emerge. Start with a concentration around the IC10 to IC20 of the parental cell line.

  • Insufficient Treatment Duration: Developing stable resistance is a lengthy process, often taking several months.[1] Be patient and continue the incremental dose escalation.

  • Cell Line Viability: Ensure the parental cell line is healthy and has a consistent doubling time before starting the resistance induction protocol.

  • Incremental Dose Increase: The stepwise increase in Vorozole concentration may be too rapid. A gradual increase of 1.5-2.0-fold is recommended. If significant cell death occurs, reduce the fold-increase to 1.1-1.5.[1]

Scenario 2: Inconsistent Results in Cell Viability Assays

Q: I am getting variable IC50 values for my Vorozole-resistant and parental cell lines. Why might this be happening?

A:

  • Cell Seeding Density: Inconsistent cell numbers plated in your 96-well plates will lead to variability. Ensure you have a homogenous single-cell suspension and that cells are evenly distributed across the wells.

  • Assay Endpoint: The timing of your assay endpoint is critical. IC50 values can be time-dependent.[12] Standardize the incubation time with Vorozole across all experiments.

  • Reagent Quality: Ensure your MTT or other viability assay reagents are properly stored and not expired.

  • DMSO Concentration: High concentrations of DMSO (the solvent for Vorozole) can be toxic to cells. Keep the final DMSO concentration below 1% and consistent across all wells.[1]

Scenario 3: Unexpected Western Blot Results

Q: I am not seeing the expected increase in p-AKT or p-ERK in my Vorozole-resistant cell line. What should I check?

A:

  • Lysate Preparation: Ensure that you are using appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.

  • Protein Loading: Inconsistent protein loading can lead to misleading results. Always use a reliable loading control (e.g., β-actin, GAPDH) and normalize the band intensity of your target protein to the loading control.

  • Antibody Quality: The primary antibodies for phosphorylated proteins can be sensitive to storage and handling. Use antibodies from reputable suppliers and follow the recommended dilutions and incubation conditions.

  • Serum Starvation: To observe clear differences in signaling pathway activation upon stimulation (if applicable), it may be necessary to serum-starve the cells before treatment and lysis.

Quantitative Data

Table 1: Comparison of IC50 Values for Vorozole and Letrozole (B1683767) on Various Cytochrome P450 Isoforms.

Cytochrome P450 IsoformVorozole IC50 (µM)Letrozole IC50 (µM)Fold Difference (Letrozole/Vorozole)
CYP1A10.46969.8~149
CYP1A2>100>100~1.03
CYP2A624.4106~4.34
CYP3A498.1>1000>10

Data adapted from fluorometric high-throughput screening assays.[13][14]

Table 2: Example of Protein Expression Changes in Letrozole-Resistant Breast Cancer Cells.

ProteinFold Change in Resistant vs. Sensitive CellsImplicated Pathway/Process
EGFR+28Growth Factor Signaling
HER2 (ERBB2)+6Growth Factor Signaling
ERα-28Estrogen Signaling
pS2 (TFF1)-1100Estrogen Signaling

Data from a proteomic analysis of letrozole-resistant LTLT-Ca cells compared to sensitive AC-1 cells.[6][7]

Experimental Protocols

Protocol 1: Generation of a Vorozole-Resistant Cell Line

This protocol describes the generation of a Vorozole-resistant cell line using a stepwise exposure method.[1]

  • Determine the IC50 of the Parental Cell Line:

    • Perform a cell viability assay (e.g., MTT assay) to determine the half-maximal inhibitory concentration (IC50) of Vorozole for the parental cancer cell line (e.g., MCF-7).

  • Initial Exposure:

    • Culture the parental cells in their standard growth medium containing Vorozole at a concentration equal to the IC10 or IC20.

  • Monitor and Passage:

    • Monitor the cells for growth. Initially, a significant number of cells may die.

    • When the cells reach 70-80% confluency, passage them and re-seed them in a fresh medium containing the same concentration of Vorozole.

  • Dose Escalation:

    • Once the cells show stable growth at the current Vorozole concentration, increase the drug concentration by 1.5 to 2.0-fold.[1]

    • Repeat the monitoring and passaging process.

  • Repeat Dose Escalation:

    • Continue this stepwise increase in Vorozole concentration over several months.

  • Establish and Characterize the Resistant Line:

    • Once the cells can proliferate in a significantly higher concentration of Vorozole (e.g., 10-fold higher than the parental IC50), the resistant cell line is established.

    • Confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.

    • Cryopreserve aliquots of the resistant cells at various passages.

Protocol 2: Cell Viability (MTT) Assay to Determine IC50

This protocol outlines the steps for an MTT assay to measure cell viability and determine the IC50 of Vorozole.[15]

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of Vorozole in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the Vorozole dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Plot the cell viability against the logarithm of the Vorozole concentration and use non-linear regression to determine the IC50 value.

Protocol 3: Western Blot Analysis of PI3K/AKT and MAPK Signaling

This protocol provides a method for analyzing the activation of key signaling pathways in Vorozole-resistant cells.[16][17][18][19]

  • Cell Lysis:

    • Grow parental and Vorozole-resistant cells to 70-80% confluency.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system or X-ray film.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualizations

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens Aromatase Aromatase (Enzyme) Androgens->Aromatase Conversion Estrogen Estrogen Aromatase->Estrogen Vorozole Vorozole Vorozole->Aromatase Inhibition ER Estrogen Receptor (ER) Estrogen->ER Binding ERE Estrogen Response Element (DNA) ER->ERE Translocation & Binding Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activation

Caption: Estrogen signaling pathway and the mechanism of action of Vorozole.

Resistance_Signaling_Pathways cluster_outside Extracellular cluster_cell_membrane Cell Membrane cluster_inside Intracellular Signaling in Resistant Cells GF Growth Factors (e.g., EGF, IGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) GF->RTK Activation PI3K PI3K RTK->PI3K Activation RAS RAS RTK->RAS Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation ER_activation Ligand-Independent ER Activation AKT->ER_activation Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Key signaling pathways activated in Vorozole-resistant cancer cells.

Experimental_Workflow_Resistance cluster_analysis Downstream Analysis Start Parental Cell Line (e.g., MCF-7) Step1 Determine Vorozole IC50 (MTT Assay) Start->Step1 Step2 Continuous Exposure to increasing Vorozole concentrations Step1->Step2 Step3 Establish Stable Vorozole-Resistant Cell Line Step2->Step3 Step4 Confirm Resistance (Compare IC50 values) Step3->Step4 Analysis1 Western Blot (p-AKT, p-ERK) Step3->Analysis1 Analysis2 Gene Expression (qRT-PCR, RNA-seq) Step3->Analysis2 Analysis3 Functional Assays (Migration, Invasion) Step3->Analysis3

Caption: Experimental workflow for developing and characterizing Vorozole resistance.

References

Technical Support Center: Stability Testing of (Rac)-Vorozole in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the long-term stability and specific degradation pathways of (Rac)-Vorozole is limited. The information provided in this technical support center is based on general principles of pharmaceutical stability testing, guidelines from the International Council for Harmonisation (ICH), and data available for structurally related triazole compounds. The experimental protocols and potential degradation pathways described herein are intended as guidance and should be adapted and validated for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: While specific long-term storage conditions for this compound are not explicitly defined in publicly available literature, general recommendations for pharmaceutical active pharmaceutical ingredients (APIs) suggest storage in well-closed containers at controlled room temperature (20-25°C) with protection from light and moisture. Stability studies should be conducted according to ICH guidelines to establish a definitive shelf-life under specified storage conditions.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemical structure of Vorozole, a triazole derivative, potential degradation pathways under long-term storage or stress conditions may include:

  • Hydrolysis: The triazole or other functional groups may be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.

  • Oxidation: The molecule could be prone to oxidation, potentially at the nitrogen atoms of the triazole ring or other susceptible sites.

  • Photodegradation: Exposure to UV or visible light may induce degradation. Photostability studies are crucial to determine the need for light-protective packaging.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is crucial for accurately quantifying the decrease of the active substance and the increase of degradation products. A common approach is to use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The development and validation of such a method should follow ICH Q2(R1) guidelines and involve forced degradation studies to ensure specificity.

Q4: What are the critical parameters to monitor during a long-term stability study of this compound?

A4: Key parameters to monitor include:

  • Assay: To determine the potency of the active ingredient.

  • Appearance: Any change in color, odor, or physical state.

  • Degradation Products: Identification and quantification of any impurities that form over time.

  • Water Content: To assess the impact of moisture.

  • Dissolution (for solid dosage forms): To ensure the drug release profile is maintained.

Troubleshooting Guides

HPLC Analysis of this compound
Issue Possible Cause(s) Troubleshooting Steps
Peak Tailing - Silanol (B1196071) interactions with the basic triazole moiety.- Column degradation.- Inappropriate mobile phase pH.- Use a base-deactivated column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to suppress silanol ionization (typically pH 3-4).- Replace the column if it is old or has been used extensively with aggressive mobile phases.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from previous injections.- Late eluting peaks from a previous run.- Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash program on the autosampler.- Extend the run time to ensure all components from the previous injection have eluted.
Irreproducible Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Pump malfunction or leaks.- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Poor Resolution Between this compound and Degradation Products - Sub-optimal mobile phase composition.- Inappropriate column chemistry.- Optimize the mobile phase by varying the organic modifier, pH, and buffer concentration.- Try a different column with a different stationary phase (e.g., C8, Phenyl-Hexyl).- Consider a gradient elution method to improve separation.

Summary of Postulated Long-Term Stability Data for this compound

Note: The following table is a template and does not represent actual experimental data for this compound. It illustrates how quantitative data from a long-term stability study could be presented.

TimepointStorage ConditionAssay (%)Total Degradation Products (%)Appearance
0 Months25°C / 60% RH100.1< 0.1White to off-white powder
3 Months25°C / 60% RH99.80.15Conforms
6 Months25°C / 60% RH99.50.25Conforms
12 Months25°C / 60% RH99.10.40Conforms
24 Months25°C / 60% RH98.50.75Conforms
0 Months40°C / 75% RH100.1< 0.1White to off-white powder
3 Months40°C / 75% RH98.20.90Conforms
6 Months40°C / 75% RH96.51.80Slight yellow tint

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound and to establish a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples by RP-HPLC with a photodiode array (PDA) detector to assess peak purity and identify degradation products.

Protocol 2: Development and Validation of a Stability-Indicating RP-HPLC Method for this compound

Objective: To develop and validate a quantitative analytical method for this compound and its degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (Gradient or Isocratic)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (determined by UV scan of this compound)

    • Column Temperature: 30°C

  • Validation Parameters (as per ICH Q2(R1)):

    • Specificity: Analyze blank, placebo (if applicable), this compound standard, and forced degradation samples to demonstrate that the method can unequivocally assess the analyte in the presence of potential interferences.

    • Linearity: Analyze a series of solutions of this compound at different concentrations to establish a linear relationship between concentration and detector response.

    • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or blank matrix.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability during normal use.

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation Plan Define Stability Protocol SelectBatches Select Batches for Testing Plan->SelectBatches ICH Guidelines Storage Place Samples in Stability Chambers SelectBatches->Storage PullSamples Pull Samples at Timepoints Storage->PullSamples Scheduled Intervals Analysis Analyze Samples (e.g., HPLC) PullSamples->Analysis DataReview Review Analytical Data Analysis->DataReview TrendAnalysis Perform Trend Analysis DataReview->TrendAnalysis Report Generate Stability Report TrendAnalysis->Report Establish Shelf-Life

Caption: General workflow for a long-term stability study of a pharmaceutical product.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Vorozole This compound Hydrolysis_Product Hydrolyzed Triazole Ring Product Vorozole->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product N-Oxide Product Vorozole->Oxidation_Product [O] Photo_Product Photolytic Cleavage Product Vorozole->Photo_Product

Caption: Hypothetical degradation pathways for a triazole compound like this compound.

Technical Support Center: Overcoming the Limitations of ¹¹C-Vorozole PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with ¹¹C-Vorozole PET imaging for aromatase quantification.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my ¹¹C-Vorozole PET images low, especially in peripheral tissues?

A1: This is a known limitation of ¹¹C-Vorozole due to its slow in vivo binding kinetics. Optimal signal-to-noise ratios are typically achieved between 50-90 minutes post-injection.[1] At this late time point, the absolute counts are low due to the short 20-minute half-life of Carbon-11, making it challenging to visualize tissues with low levels of aromatase expression.[1]

Q2: I am observing brain uptake that may not be specific to aromatase. What could be the cause?

A2: A radioactive metabolite of ¹¹C-Vorozole is known to be taken up by the brain, which can interfere with the specific signal from aromatase binding and reduce the signal-to-noise ratio.[2] This can complicate the accurate quantification of aromatase expression in the brain. For studies focused on brain aromatase, consider using an alternative tracer like ¹¹C-cetrozole, which has shown higher specificity and a sharper image due to its metabolites not entering the brain.[2][3]

Q3: My research is conducted at a facility without a cyclotron. Is it still possible to perform aromatase PET imaging?

A3: Due to the short 20-minute half-life of Carbon-11, ¹¹C-Vorozole PET studies are restricted to centers with an on-site cyclotron for radiotracer production.[1][4] If a cyclotron is not available, you may need to consider collaborating with an institution that has one or exploring the development and validation of aromatase tracers labeled with a longer-lived isotope, such as Fluorine-18 (¹⁸F), which has a half-life of approximately 110 minutes.[1][5]

Q4: How can I differentiate between aromatase availability and its enzymatic activity using PET?

A4: It is a crucial limitation to understand that ¹¹C-Vorozole PET imaging measures aromatase availability (i.e., the density of the enzyme) but not its enzymatic activity.[1] While the absence of aromatase means no estrogen production, changes in enzyme activity can alter tissue estrogen levels without a corresponding change in aromatase expression.[1] To get a complete picture of regional estrogen synthesis, complementary assays that measure enzyme activity or local estrogen levels would be required.

Q5: I am seeing high tracer uptake in the liver. Is this indicative of high aromatase expression?

A5: While ¹¹C-Vorozole does show high uptake in the liver, this binding is not entirely specific to aromatase.[6][7][8] Studies have shown that this uptake is not blockable by pretreatment with the aromatase inhibitor letrozole (B1683767), suggesting a significant component of non-specific binding.[6][7][8] Therefore, caution should be exercised when interpreting liver uptake data as a direct measure of aromatase expression.

Troubleshooting Guides

Issue 1: Poor Image Quality and Low Signal in Peripheral Organs
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Acquisition Timing Acquire PET emission data between 50-90 minutes post-injection of ¹¹C-Vorozole.[1]Improved signal-to-noise ratio for tissues with sufficient aromatase expression.
Low Aromatase Expression in Target Tissue For tissues with inherently low aromatase levels, consider using tracers labeled with longer-lived isotopes like ¹⁸F to allow for longer acquisition times and better count statistics.[1]Enhanced visualization and more reliable quantification in low-uptake regions.
Patient Motion Artifacts Ensure proper patient positioning and immobilization. Use motion correction software if available. Respiratory gating may be necessary for thoracic and abdominal imaging.Reduced blurring and improved accuracy of tracer uptake measurement.
Issue 2: Inaccurate Quantification of Aromatase in the Brain
Potential Cause Troubleshooting Step Expected Outcome
Interference from Radioactive Metabolites For brain imaging, consider using ¹¹C-cetrozole, an alternative tracer whose radioactive metabolites do not cross the blood-brain barrier.[2][3]Higher signal-to-noise ratio and more accurate quantification of brain aromatase.
Inappropriate Data Analysis Model The choice of kinetic model can impact quantification. While a reversible two-compartment model can describe ¹¹C-Vorozole uptake, graphical analysis or tissue-to-plasma ratios may be suitable for different regions.[9] For low-uptake regions, graphical analysis may provide more reliable estimates of total distribution volume (VT) than tissue-to-plasma ratios.[9]More robust and reliable quantification of aromatase binding.

Experimental Protocols

Protocol 1: Baseline and Blocking ¹¹C-Vorozole PET Imaging for Breast Cancer

This protocol is adapted from studies validating ¹¹C-Vorozole PET for measuring aromatase expression in breast cancer.[10][11]

1. Subject Preparation:

  • Subjects should be postmenopausal women with newly diagnosed, biopsy-confirmed breast cancer.[10][11]

  • Obtain informed consent and ensure institutional review board approval.

2. Baseline Scan:

  • Administer ¹¹C-Vorozole intravenously (e.g., 111–296 MBq).[6]

  • Commence PET emission data collection from 40 to 90 minutes after injection.[10][11]

3. Blocking Scan:

  • Two hours prior to the second scan, administer a single oral dose of 2.5 mg of letrozole.[10][11]

  • Repeat the ¹¹C-Vorozole injection and PET data acquisition as in the baseline scan.

4. Data Analysis:

  • Reconstruct PET images and co-register with anatomical imaging (e.g., CT or MRI).

  • Draw regions of interest (ROIs) around the tumor, contralateral healthy breast tissue, and other relevant areas.

  • Calculate the mean and maximal Standardized Uptake Values (SUVs) for each ROI at baseline and after letrozole administration.[10][11]

  • Determine the SUV ratio of the tumor to non-tumor tissue.[10]

Quantitative Data Summary

Table 1: Comparison of ¹¹C-Vorozole and ¹¹C-Cetrozole for Brain Aromatase Imaging

Characteristic ¹¹C-Vorozole ¹¹C-Cetrozole Reference
Specificity & Selectivity LowerHigher[2][3]
Signal-to-Noise Ratio LowerHigher[2]
Radioactive Metabolites in Brain YesNo[2][3]
Image Sharpness LowerHigher[2]

Table 2: Representative ¹¹C-Vorozole SUVmean in Overexpressing vs. Non-Overexpressing Breast Tumors

Tumor Aromatase Status SUVmean Range SUV Ratio to Contralateral Breast Reference
Overexpressing 2.47 - 13.6> 1.1[10]
Non-Overexpressing 0.8 - 1.8≤ 1.0[10][11]

Visualizations

experimental_workflow ¹¹C-Vorozole PET Imaging Workflow for Aromatase Quantification cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis subject_prep Subject Preparation (e.g., fasting, consent) injection Intravenous Injection of ¹¹C-Vorozole subject_prep->injection tracer_synthesis ¹¹C-Vorozole Radiosynthesis tracer_synthesis->injection pet_scan PET Scan (e.g., 40-90 min post-injection) injection->pet_scan reconstruction Image Reconstruction (Attenuation & Scatter Correction) pet_scan->reconstruction ct_scan Anatomical CT Scan ct_scan->reconstruction coregistration PET/CT Co-registration reconstruction->coregistration roi_analysis Region of Interest (ROI) Analysis coregistration->roi_analysis quantification Quantification (SUV, VT) roi_analysis->quantification

Caption: Workflow for ¹¹C-Vorozole PET Imaging Experiments.

signaling_pathway Simplified Aromatase Estrogen Synthesis Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Conversion Vorozole ¹¹C-Vorozole (PET Tracer) Binds to Aromatase Vorozole->Aromatase Inhibits & Allows Imaging

Caption: Aromatase-mediated estrogen synthesis and ¹¹C-Vorozole interaction.

troubleshooting_logic Troubleshooting Logic for Brain ¹¹C-Vorozole Imaging start Poor Brain Image Quality or Inaccurate Quantification check_metabolites Is interference from radioactive metabolites a concern? start->check_metabolites use_cetrozole Consider using ¹¹C-cetrozole check_metabolites->use_cetrozole Yes check_model Is the kinetic model appropriate? check_metabolites->check_model No end Improved Quantification use_cetrozole->end optimize_model Optimize kinetic model (e.g., Graphical Analysis for low uptake) check_model->optimize_model No check_model->end Yes optimize_model->end

Caption: Decision tree for troubleshooting brain ¹¹C-Vorozole PET studies.

References

Validation & Comparative

(Rac)-Vorozole versus Letrozole in aromatase inhibition studies

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of (Rac)-Vorozole and Letrozole (B1683767) in Aromatase Inhibition

For researchers and professionals in drug development, understanding the nuances between aromatase inhibitors is critical for advancing cancer therapy. This guide provides a detailed comparison of this compound and Letrozole, two third-generation non-steroidal aromatase inhibitors. While both were developed to treat hormone-receptor-positive breast cancer in postmenopausal women, their clinical trajectories have diverged significantly. Letrozole has become a standard-of-care treatment, whereas the development of Vorozole (B144775) was halted after Phase III trials failed to demonstrate a survival advantage over existing therapies.[1]

This document delves into their comparative inhibitory potency, selectivity, and the experimental findings that define their profiles.

Mechanism of Action: Competitive Inhibition of Aromatase

Both Vorozole and Letrozole are triazole derivatives that function as potent, reversible, and competitive inhibitors of the aromatase enzyme (cytochrome P450 19A1).[2][3] They bind to the heme group of the enzyme's cytochrome P450 moiety, thereby blocking the final and rate-limiting step of estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol).[4] This reduction in circulating estrogen levels deprives hormone-dependent breast cancer cells of the signals they need to grow and proliferate.

Aromatase_Signaling_Pathway cluster_precursors Androgen Precursors cluster_products Estrogens cluster_inhibitors Androstenedione Androstenedione Aromatase Aromatase Enzyme (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Estradiol Estradiol Estrogen_Receptor Estrogen Receptor (ER) Estradiol->Estrogen_Receptor Binds Aromatase->Estrone Aromatase->Estradiol Tumor_Growth Tumor Cell Growth and Proliferation Estrogen_Receptor->Tumor_Growth Promotes Vorozole Vorozole Vorozole->Aromatase Inhibit Letrozole Letrozole Letrozole->Aromatase Inhibit

Caption: Simplified Aromatase Signaling Pathway and Inhibition.

Quantitative Comparison of Inhibitory Activity

The potency and selectivity of Vorozole and Letrozole have been quantified in various studies. While both are potent inhibitors of their target, aromatase (CYP19A1), they exhibit different profiles against other cytochrome P450 enzymes, which has implications for their selectivity and potential side effects.

In Vitro Inhibitory Potency (IC50 & Ki)

The following table summarizes the key inhibitory values for both compounds against aromatase and other major hepatic CYP450 enzymes. Lower values indicate greater potency.

Target EnzymeParameterThis compoundLetrozoleReference(s)
Aromatase (CYP19A1) IC50 4.17 nM 7.27 nM [5]
1.38 nM0.3 nM**[6][7]
Ki 0.9 nM 1.6 nM [5]
CYP1A1 IC500.469 µM69.8 µM[5][8]
CYP1A2 IC50321 µM332 µM[5]
CYP2A6 IC5024.4 µM106 µM[5][8]
CYP3A4 IC5098.1 µM>1000 µM***[5][8]
Value obtained from studies using human placental aromatase.
**Value obtained from studies using a fluorogenic assay kit.
***Letrozole showed <10% inhibition at a concentration of 1 mM.

Data from these studies indicate that while both compounds are potent, nanomolar inhibitors of aromatase, their selectivity profiles differ. Vorozole is a significantly more potent inhibitor of CYP1A1 and a moderate inhibitor of CYP2A6 and CYP3A4, whereas Letrozole is a very weak inhibitor of these enzymes.[5][8] The moderate inhibition of CYP3A4 by Vorozole has been suggested as a potential reason for its observed accumulation in the liver.[5]

Clinical Efficacy: Estrogen Suppression and Tumor Response

Clinical trials have provided data on the in vivo efficacy of both drugs in postmenopausal women with advanced breast cancer.

Efficacy ParameterThis compoundLetrozoleReference(s)
Plasma Estradiol Suppression ~90% (up to 91% at 1 mg/day)>95% (aromatization inhibition >98.9%)[3][9][10]
Objective Response Rate (ORR) 9.7% - 21% (in Phase II/III trials)19.1% - 24% (in trials vs. anastrozole (B1683761)/megestrol)[11][12][13][14]

Letrozole has demonstrated a capacity for slightly greater estrogen suppression in vivo.[10][15][16] In comparative clinical trials against other agents, Letrozole also tended to show higher objective response rates than those reported for Vorozole in its respective trials.[11][13][14]

Experimental Protocols

The data presented above were generated using established and reproducible scientific methodologies. Below are detailed summaries of the key experimental protocols employed.

In Vitro Cytochrome P450 Inhibition Assay

This protocol is based on the methodology used to determine the IC50 values for Vorozole and Letrozole against a panel of human CYP450 enzymes.[5]

  • Enzyme and Substrate Preparation : Recombinant human cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP2A6, CYP3A4, and CYP19A1), expressed in baculovirus-infected insect cells, are used. A specific fluorogenic substrate is selected for each enzyme.

  • Reaction Mixture : The reaction is conducted in a 96-well plate format. Each well contains a potassium phosphate (B84403) buffer, the respective CYP450 enzyme, and a NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Inhibitor Addition : this compound or Letrozole is added to the wells at a range of concentrations.

  • Incubation : The reaction is initiated by the addition of the fluorogenic substrate and incubated at 37°C.

  • Fluorescence Measurement : After incubation, the reaction is stopped, and the fluorescence of the metabolite produced is measured using a fluorescence plate reader.

  • Data Analysis : The percentage of inhibition at each concentration is calculated relative to a control without any inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by fitting the data to a dose-response curve.

Experimental_Workflow A Prepare Reagents (Buffer, CYP450 Enzyme, NADPH-generating system) B Dispense into 96-well plate A->B C Add Inhibitor (Vorozole or Letrozole) at varying concentrations B->C D Initiate Reaction by adding Fluorogenic Substrate C->D E Incubate at 37°C D->E F Stop Reaction E->F G Measure Fluorescence (Plate Reader) F->G H Data Analysis (Calculate % Inhibition, Determine IC50 value) G->H

Caption: Workflow for In Vitro CYP450 Inhibition Assay.
Clinical Trial Protocol Example: Vorozole vs. Megestrol (B1676162) Acetate (B1210297)

This protocol is a summary of the design for a randomized, open-label, multicenter Phase III trial.[11]

  • Patient Population : The study enrolled postmenopausal women with advanced breast cancer whose disease had progressed following treatment with tamoxifen.

  • Randomization : A total of 452 patients were randomly assigned to one of two treatment arms.

  • Treatment Arms :

    • Arm 1 : Vorozole, administered orally at a dose of 2.5 mg once daily.

    • Arm 2 : Megestrol Acetate (MA), administered orally at a dose of 40 mg four times per day.

  • Primary Endpoints : The primary measures of efficacy were tumor response rate and safety.

  • Secondary Endpoints : Secondary outcomes included clinical benefit rate (complete response + partial response + stable disease for >6 months), duration of response, time to progression, overall survival, and quality of life.

  • Assessment : Tumor response was evaluated according to standard oncological criteria. Safety and tolerability were monitored by recording adverse events. Quality of life was assessed using a standardized questionnaire.

  • Statistical Analysis : The efficacy and safety data from the two arms were compared using appropriate statistical methods to determine if there were significant differences between the treatments.

References

In Vivo Efficacy of Vorozole Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the stereoselective activity of Vorozole (B144775), a potent non-steroidal aromatase inhibitor, reveals a significant difference in the in vivo efficacy between its dextro- and levo-enantiomers. Experimental data from preclinical and clinical studies consistently demonstrate that the (+)-enantiomer is the pharmacologically active agent responsible for the potent aromatase inhibition and subsequent anti-tumor effects.

Vorozole, a triazole derivative, operates as a highly selective and potent inhibitor of the aromatase enzyme (cytochrome P450 19A1), which is critical for the biosynthesis of estrogens.[1][2][3][4] Its clinical utility, particularly in the context of hormone-receptor-positive breast cancer in postmenopausal women, is well-documented.[5][6][7][8] However, the therapeutic action of Vorozole is almost exclusively attributed to its dextro-rotatory enantiomer, (+)-Vorozole (also known as R83842).[3][4] This guide provides a comparative overview of the in vivo efficacy of the Vorozole enantiomers, supported by experimental data and methodologies.

Comparative Efficacy in Preclinical Models

In vivo studies utilizing the 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary carcinoma model in rats have provided definitive evidence of the stereospecific action of Vorozole enantiomers.[9]

Key Findings:

  • (+)-Vorozole: At a dose of 2.5 mg/kg administered orally twice daily for 42 days, (+)-Vorozole demonstrated a profound anti-tumor effect, reducing tumor growth by 90% or more.[9] This level of efficacy was comparable to that of ovariectomy, the surgical removal of the ovaries, which eliminates the primary source of estrogen production.[9] Furthermore, (+)-Vorozole treatment led to a significant reduction in the number of existing tumors and prevented the emergence of new ones.[9]

  • (-)-Vorozole: In stark contrast, the levo-enantiomer, (-)-Vorozole, administered at the same dose and duration, exhibited no significant effect on tumor growth.[9] This lack of activity underscores the stereoselective nature of Vorozole's interaction with the aromatase enzyme.

The following table summarizes the key preclinical efficacy data:

EnantiomerDose (mg/kg, p.o., b.i.d.)Treatment Duration (days)Tumor Growth InhibitionReference
(+)-Vorozole2.542≥ 90%[9]
(-)-Vorozole2.542No significant effect[9]
OvariectomyN/AN/A≥ 90%[9]

Endocrine Effects in Preclinical Models

The anti-tumor activity of Vorozole is a direct consequence of its ability to suppress estrogen biosynthesis. In vivo studies have quantified the impact of (+)-Vorozole on circulating hormone levels.

Key Findings:

  • Estradiol (B170435) Suppression: Treatment with (+)-Vorozole significantly reduced serum estradiol levels in rats to those observed in ovariectomized animals, confirming its potent aromatase-inhibiting activity in vivo.[9]

  • Other Hormonal Changes: While progesterone (B1679170) levels were lowered, the effect was less pronounced than that seen after ovariectomy. Conversely, serum luteinizing hormone (LH) and follicle-stimulating hormone (FSH) concentrations increased, though to a lesser extent than in the ovariectomized group.[9] Notably, androgen levels, which decreased or were undetectable after ovariectomy, were markedly elevated following (+)-Vorozole treatment, a predictable consequence of aromatase blockade.[9]

Clinical Efficacy of (+)-Vorozole

Clinical trials in postmenopausal women with advanced breast cancer have consistently demonstrated the efficacy of (+)-Vorozole (referred to as Vorozole in clinical literature) as a potent and selective aromatase inhibitor.[1][2][5][6][8]

Key Findings:

  • Estrogen Suppression: Single oral doses of Vorozole (racemate, with the activity attributed to the dextro-enantiomer) ranging from 1 to 5 mg resulted in a near-complete inhibition of in vivo aromatase activity, with a 93.0% to 94.4% reduction in the conversion of androstenedione (B190577) to estrone (B1671321).[1] In long-term studies, daily administration of 2.5 mg of (+)-Vorozole led to a significant suppression of serum estradiol, with median reductions of approximately 90%.[8]

  • Clinical Response: In Phase II studies, (+)-Vorozole at a daily dose of 2.5 mg resulted in objective tumor responses (complete or partial remission) in 11% to 33% of postmenopausal women with advanced breast cancer who had progressed on tamoxifen (B1202).[5][8] Disease stabilization was observed in an additional 17% to 52% of patients.[5][8]

The table below summarizes the key clinical efficacy data for (+)-Vorozole:

Dose (mg, p.o., daily)Patient PopulationObjective Response RateReference
2.5Postmenopausal, advanced breast cancer (post-tamoxifen)11%[5]
1, 2.5, 5Postmenopausal, advanced breast cancer (post-tamoxifen)33%[8]

Experimental Protocols

DMBA-Induced Mammary Carcinoma Model in Rats

This protocol is based on the methodology described in the study by De Coster et al. (1992).[9]

  • Induction of Tumors: Female Sprague-Dawley rats are treated with 7,12-dimethylbenz(a)anthracene (DMBA) to induce the development of estrogen-dependent mammary adenocarcinomas.

  • Treatment Groups: Once tumors are established, rats are randomized into different treatment groups:

    • Vehicle control

    • (+)-Vorozole (e.g., 2.5 mg/kg, orally, twice daily)

    • (-)-Vorozole (e.g., 2.5 mg/kg, orally, twice daily)

    • Ovariectomy (positive control)

  • Drug Administration: The Vorozole enantiomers are administered orally via gavage for a specified period (e.g., 42 days).

  • Tumor Measurement: Tumor size is measured regularly (e.g., weekly) using calipers. Tumor growth or regression is calculated based on these measurements.

  • Hormone Level Analysis: At the end of the study, blood samples are collected to measure serum levels of estradiol, progesterone, LH, FSH, and androgens using appropriate immunoassays.

Clinical Trial in Postmenopausal Women

This protocol is a generalized representation of Phase II studies conducted with (+)-Vorozole.[5][8]

  • Patient Selection: Eligible participants are postmenopausal women with a confirmed diagnosis of advanced, hormone receptor-positive or unknown breast cancer, who have shown disease progression following treatment with tamoxifen.

  • Treatment: Patients receive a fixed daily oral dose of (+)-Vorozole (e.g., 2.5 mg).

  • Efficacy Assessment: Tumor response is evaluated periodically (e.g., every 3 months) using standardized criteria such as the International Union Against Cancer (UICC) criteria. Responses are categorized as complete remission, partial remission, stable disease, or progressive disease.

  • Endocrine Assessment: Blood samples are collected at baseline and at specified intervals during treatment to measure serum concentrations of estradiol, estrone, and other relevant hormones.

  • Safety and Tolerability: Adverse events are monitored and graded throughout the study.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Vorozole and a typical experimental workflow for evaluating its enantiomers.

G cluster_0 Mechanism of Aromatase Inhibition Androgens Androgens (e.g., Androstenedione, Testosterone) Aromatase Aromatase Enzyme (Cytochrome P450) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estrone, Estradiol) Aromatase->Estrogens Conversion TumorGrowth Hormone-Receptor Positive Breast Cancer Growth Estrogens->TumorGrowth Stimulation Vorozole (+)-Vorozole Vorozole->Aromatase Inhibition

Caption: Mechanism of action of (+)-Vorozole in inhibiting estrogen synthesis.

G cluster_1 In Vivo Efficacy Comparison Workflow AnimalModel Induce Tumors in Animal Model (e.g., DMBA in rats) Grouping Randomize into Treatment Groups AnimalModel->Grouping Treatment_Plus Administer (+)-Vorozole Grouping->Treatment_Plus Treatment_Minus Administer (-)-Vorozole Grouping->Treatment_Minus Control Administer Vehicle Grouping->Control Monitoring Monitor Tumor Growth & Collect Blood Samples Treatment_Plus->Monitoring Treatment_Minus->Monitoring Control->Monitoring Analysis Analyze Tumor Size Data & Hormone Levels Monitoring->Analysis Comparison Compare Efficacy of Enantiomers Analysis->Comparison

Caption: Experimental workflow for comparing Vorozole enantiomers in vivo.

References

validation of (Rac)-Vorozole's anti-tumor activity in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical anti-tumor activity of (Rac)-Vorozole, a third-generation non-steroidal aromatase inhibitor. Its performance is evaluated against other aromatase inhibitors, supported by experimental data from various preclinical models.

Mechanism of Action

This compound is a potent and selective inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis. By reversibly binding to the heme-iron component of the enzyme, Vorozole (B144775) blocks the conversion of androgens (testosterone and androstenedione) to estrogens (estradiol and estrone). This suppression of estrogen production is the primary mechanism behind its anti-tumor activity in estrogen receptor-positive (ER+) breast cancers. The dextro-isomer of Vorozole is responsible for the majority of its aromatase inhibition activity.[1]

In Vitro Potency

This compound demonstrates high potency in in vitro assays, effectively inhibiting aromatase activity at nanomolar concentrations.

AssayCell Line/Enzyme SourceIC50 (nM)Reference
Aromatase InhibitionHuman Placental Aromatase1.38[1]
Aromatase InhibitionCultured Rat Ovarian Granulosa Cells0.44[1]

Preclinical In Vivo Efficacy

Studies in well-established preclinical models of breast cancer have demonstrated the significant anti-tumor activity of this compound.

Chemically-Induced Mammary Tumor Models

In the 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary carcinoma model, a widely used model for ER+ breast cancer, this compound has shown dose-dependent tumor regression.

Animal ModelTreatmentDosageTumor ResponseReference
DMBA-induced Sprague-Dawley RatsThis compound0.25, 1.0, and 4.0 mg/kg/day (oral) for 28 daysSignificant regression in tumor size at all doses compared to control.[2]
MNU-induced RatsVorozole0.08 mg/kg20% complete tumor regression[3]
MNU-induced RatsVorozole0.32 mg/kg60% complete tumor regression[3]
MNU-induced RatsVorozole2.5 mg/kg100% complete tumor regression[3]

One study found that Vorozole, at a dose of 2.5 mg/kg twice daily, inhibited tumor growth in the DMBA-induced rat mammary carcinoma model to a similar extent as ovariectomy.[4]

Comparison with Other Aromatase Inhibitors

Direct head-to-head preclinical studies comparing the tumor growth inhibition of this compound with current standard-of-care third-generation aromatase inhibitors like letrozole (B1683767) and anastrozole (B1683761) are limited in the public domain. However, comparisons with older generation inhibitors have been documented, primarily in clinical settings. For instance, in clinical trials, Vorozole showed a higher response rate than aminoglutethimide (B1683760) (an older, less selective aromatase inhibitor) and comparable response rates to megestrol (B1676162) acetate.[1]

Signaling Pathways and Cellular Effects

The anti-tumor activity of aromatase inhibitors like Vorozole is mediated through the induction of cell cycle arrest and apoptosis in estrogen-dependent cancer cells.

G cluster_0 Mechanism of this compound Action Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER GeneTranscription Gene Transcription & Protein Synthesis ER->GeneTranscription CellProliferation Tumor Cell Proliferation & Survival GeneTranscription->CellProliferation Vorozole This compound Vorozole->Aromatase Inhibition

Caption: Mechanism of this compound's anti-tumor activity.

By inhibiting aromatase, Vorozole leads to estrogen deprivation, which in turn downregulates estrogen receptor signaling. This disruption of a critical growth pathway for ER+ cancer cells can lead to:

  • Cell Cycle Arrest: Primarily at the G0/G1 phase.

  • Apoptosis (Programmed Cell Death): Induction of the apoptotic cascade.

Experimental Protocols

DMBA-Induced Mammary Tumor Model in Rats

This model is a standard for studying hormone-responsive breast cancer.

G cluster_workflow DMBA-Induced Mammary Tumor Protocol A Animal Selection (e.g., Female Sprague-Dawley rats, 50-55 days old) B DMBA Administration (e.g., 20 mg in oil by oral gavage or subcutaneous injection) A->B C Tumor Monitoring (Palpation weekly, starting ~4 weeks post-DMBA) B->C D Treatment Initiation (When tumors reach a specified size, e.g., 1-2 cm) C->D E Drug Administration (this compound or vehicle control daily) D->E F Tumor Measurement (Calipers, 2-3 times weekly) E->F G Endpoint Analysis (Tumor weight, histology, biomarker analysis) F->G

Caption: Workflow for DMBA-induced mammary tumor studies.

Detailed Methodology:

  • Animal Model: Female Sprague-Dawley rats, typically 50-55 days of age, are used.

  • Carcinogen Induction: A single oral dose of 7,12-dimethylbenz[a]anthracene (DMBA), commonly 20 mg dissolved in a vehicle like corn oil, is administered by gavage.[6] Alternatively, subcutaneous injection can be used.[7][8][9]

  • Tumor Development and Monitoring: Palpable tumors generally appear within 1 to 3 months. Tumor growth is monitored weekly by palpation and measured with calipers.

  • Treatment: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. This compound is typically administered orally on a daily basis.

  • Endpoint: Tumor volumes are measured regularly. At the end of the study, tumors are excised, weighed, and may be used for histological or molecular analysis.

In Vitro Aromatase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on aromatase activity.

G cluster_workflow In Vitro Aromatase Inhibition Assay A Prepare Microsomes (e.g., from human placenta or recombinant source) B Incubate Microsomes with this compound at various concentrations A->B C Add Substrate (e.g., Androstenedione) B->C D Incubate (Allow enzymatic reaction to proceed) C->D E Measure Product Formation (e.g., Estrone, often using a tritiated water release assay or fluorescent probe) D->E F Calculate IC50 (Concentration for 50% inhibition) E->F

Caption: Workflow for in vitro aromatase inhibition assay.

Detailed Methodology:

  • Enzyme Source: Microsomes containing aromatase are prepared, typically from human placenta or using a recombinant human aromatase enzyme.[10][11]

  • Incubation: The test compound, this compound, is pre-incubated with the microsomes at various concentrations.

  • Reaction Initiation: The reaction is started by adding a substrate, such as [3H]-androstenedione.

  • Quantification: The formation of the product, which involves the release of tritiated water ([3H]2O), is quantified by liquid scintillation counting. Alternatively, a fluorometric assay can be used.

  • Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined. A known aromatase inhibitor, such as letrozole or anastrozole, is often used as a positive control.[12]

Conclusion

Preclinical studies validate this compound as a potent and selective aromatase inhibitor with significant anti-tumor activity in established models of estrogen receptor-positive breast cancer. Its efficacy is comparable to ovariectomy in some models. While direct, quantitative preclinical comparisons with currently leading third-generation aromatase inhibitors are not extensively available, the existing data supports its robust activity. Further head-to-head preclinical studies would be beneficial to precisely position its efficacy relative to other widely used aromatase inhibitors.

References

A Comparative Guide to Aromatase Inhibition Assays for Vorozole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common in vitro aromatase inhibition assays for the non-steroidal aromatase inhibitor, Vorozole. The information presented herein is compiled from various studies to offer a cross-assay perspective on the inhibitory potency of Vorozole. While a direct, side-by-side cross-validation study under identical experimental conditions was not identified in the public domain, this guide summarizes key performance data and detailed experimental protocols to aid researchers in selecting and interpreting results from different assay platforms.

Executive Summary

Vorozole is a potent, third-generation non-steroidal aromatase inhibitor that has been evaluated in numerous in vitro systems. It functions as a reversible competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1). This guide outlines the quantitative performance of Vorozole in three common assay types: human placental microsome assays, recombinant human aromatase assays, and cell-based assays. The compiled data demonstrates that Vorozole consistently exhibits low nanomolar to sub-nanomolar inhibitory activity across these different platforms.

Data Presentation: Quantitative Comparison of Vorozole's Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for Vorozole from various in vitro aromatase inhibition assays. These values highlight the high potency of Vorozole as an aromatase inhibitor.

Assay TypeEnzyme/Cell SourceSubstrateParameterValue (nM)Reference(s)
Microsomal Assay Human Placental MicrosomesAndrostenedioneIC501.38[1]
Recombinant Enzyme Assay Recombinant Human CYP19A17-methoxy-4-trifluoromethyl coumarin (B35378) (MFC)IC504.17
Recombinant Enzyme Assay Recombinant Human CYP19A17-methoxy-4-trifluoromethyl coumarin (MFC)Ki0.9
Cell-Based Assay Cultured Rat Ovarian Granulosa CellsEndogenousIC500.44[1]
Cell-Based Assay JEG-3 Human Choriocarcinoma CellsAndrostenedioneIC507.6[2]
Cell-Based Assay JEG-3 Human Choriocarcinoma CellsTestosteroneIC502.7[2]
Cell-Based Assay JEG-3 Human Choriocarcinoma CellsAndrostenedioneKi0.43[2]
Cell-Based Assay JEG-3 Human Choriocarcinoma CellsTestosteroneKi0.47[2]

Mechanism of Action: Reversible Aromatase Inhibition

Vorozole is a non-steroidal aromatase inhibitor that functions through reversible, competitive inhibition.[3][4] The triazole moiety of the Vorozole molecule coordinates with the heme iron atom of the cytochrome P450 component of the aromatase enzyme complex.[5] This interaction blocks the active site and prevents the binding of the natural androgen substrates, thereby inhibiting the conversion of androgens to estrogens.

G cluster_0 Aromatase Enzyme Complex (CYP19A1) cluster_2 Products Aromatase Aromatase (Active Site) Estrogen Estrogen (e.g., Estradiol) Aromatase->Estrogen Catalyzes Conversion Heme Heme Iron Androgen Androgen (e.g., Testosterone) Androgen->Aromatase Binds to Active Site Vorozole Vorozole (Non-steroidal Inhibitor) Vorozole->Aromatase Reversibly Binds to Active Site

Caption: Mechanism of reversible non-steroidal aromatase inhibition by Vorozole.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and commercial assay kits.

Human Placental Microsomal Aromatase Inhibition Assay

This assay utilizes microsomes prepared from human placental tissue, a rich source of aromatase.[6]

a. Preparation of Human Placental Microsomes:

  • Obtain fresh human placenta after term delivery and place it on ice.

  • Homogenize the tissue in a suitable buffer (e.g., phosphate (B84403) buffer with sucrose (B13894) and protease inhibitors).

  • Perform differential centrifugation to isolate the microsomal fraction. The final microsomal pellet is resuspended in a storage buffer and stored at -80°C.[6]

b. Aromatase Inhibition Assay (Radiometric):

  • Prepare a reaction mixture containing the human placental microsomes, an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and various concentrations of Vorozole or vehicle control in a suitable buffer.[7]

  • Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding a radiolabeled substrate, typically [1β-³H]-androstenedione.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding a quenching solvent (e.g., chloroform (B151607) or methylene (B1212753) chloride).

  • Extract the unreacted substrate with the organic solvent. The product, ³H₂O, remains in the aqueous phase.

  • Quantify the amount of ³H₂O produced using liquid scintillation counting.

  • Calculate the percentage of inhibition for each Vorozole concentration and determine the IC50 value by non-linear regression analysis.

Recombinant Human Aromatase Inhibition Assay (Fluorometric)

This high-throughput assay uses recombinant human aromatase (CYP19A1) and a fluorogenic substrate.[8][9]

a. Assay Principle: The assay employs a non-fluorescent substrate that is converted by aromatase into a highly fluorescent product. The rate of fluorescence increase is proportional to the aromatase activity.

b. Assay Protocol:

  • Prepare a reaction buffer containing recombinant human aromatase and an NADPH-generating system.

  • Dispense the enzyme mixture into a 96-well microplate.

  • Add various concentrations of Vorozole or a reference inhibitor (e.g., letrozole) and a vehicle control to the wells.[9]

  • Pre-incubate the plate to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) at 37°C for a specified duration (e.g., 60 minutes).[8]

  • Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Cell-Based Aromatase Inhibition Assay (e.g., using JEG-3 cells)

This assay measures the inhibition of aromatase in a cellular context, providing insights into compound permeability and metabolism. JEG-3 human choriocarcinoma cells are commonly used as they endogenously express high levels of aromatase.[2]

a. Cell Culture:

  • Culture JEG-3 cells in a suitable medium (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.

b. Aromatase Inhibition Assay (Tritiated Water Release):

  • Seed JEG-3 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

  • Wash the cells and replace the growth medium with a serum-free medium containing various concentrations of Vorozole or vehicle control.

  • Add the substrate, [1β-³H]-androstenedione, to each well and incubate for a defined period (e.g., 1-4 hours) at 37°C.[10]

  • After incubation, transfer the cell culture supernatant to a new tube.

  • Add a dextran-coated charcoal suspension to the supernatant to adsorb the unreacted [³H]-androstenedione.

  • Centrifuge to pellet the charcoal, and transfer the aqueous supernatant containing the ³H₂O product to a scintillation vial.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Determine the aromatase activity (pmol/mg protein/hr) and calculate the percent inhibition to derive the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for an in vitro aromatase inhibition assay.

G cluster_0 Assay Preparation cluster_1 Reaction Incubation cluster_2 Detection and Analysis A1 Prepare Enzyme Source (Microsomes, Recombinant Enzyme, or Cells) B1 Combine Enzyme, Buffer, Cofactors, and Vorozole A1->B1 A2 Prepare Buffer and Cofactors (NADPH) A2->B1 A3 Prepare Serial Dilutions of Vorozole A3->B1 B2 Pre-incubate at 37°C B1->B2 B3 Initiate Reaction with Substrate (Radiolabeled or Fluorogenic) B2->B3 B4 Incubate at 37°C B3->B4 C1 Stop Reaction and/or Measure Signal B4->C1 C2 Quantify Product Formation (Scintillation Counting or Fluorescence) C1->C2 C3 Calculate % Inhibition C2->C3 C4 Determine IC50/Ki Values (Non-linear Regression) C3->C4

Caption: Generalized workflow for an in vitro aromatase inhibition assay.

Conclusion

The available data from human placental microsome, recombinant enzyme, and cell-based assays consistently demonstrate that Vorozole is a highly potent inhibitor of aromatase, with inhibitory constants in the low to sub-nanomolar range. The choice of assay for future studies will depend on the specific research question, with recombinant enzyme assays offering high-throughput screening capabilities and cell-based assays providing a more physiologically relevant context. This guide provides the necessary data and protocols to assist researchers in making informed decisions for their aromatase inhibitor evaluation programs.

References

A Comparative Analysis of Vorozole and Anastrozole for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two non-steroidal aromatase inhibitors, Vorozole and Anastrozole (B1683761). Both belong to the third generation of triazole-based aromatase inhibitors and are potent suppressors of estrogen synthesis. However, their research and clinical trajectories have diverged significantly. This document aims to present the available scientific data for each compound to aid researchers in their selection and application.

Mechanism of Action

Both Vorozole and Anastrozole are competitive inhibitors of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step of estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). By binding to the heme moiety of the cytochrome P450 subunit of the enzyme, they block its catalytic activity. This leads to a significant reduction in circulating estrogen levels, which is a key therapeutic strategy in hormone-receptor-positive breast cancer.

Aromatase_Inhibition_Pathway Mechanism of Aromatase Inhibition Androgens Androgens (e.g., Androstenedione, Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estrone, Estradiol) Aromatase->Estrogens Conversion TumorGrowth Estrogen-Receptor Positive Tumor Growth Estrogens->TumorGrowth Stimulates Inhibitors Vorozole / Anastrozole Inhibitors->Aromatase Inhibits

Mechanism of Aromatase Inhibition

In Vitro Potency and Selectivity

Direct comparative studies of the in vitro potency of Vorozole and Anastrozole are limited. The available data from different studies are presented below. It is crucial to note that variations in experimental conditions (e.g., enzyme source, substrate concentration) can significantly influence IC50 values, making direct comparisons between studies challenging.

Table 1: In Vitro Aromatase Inhibition

CompoundEnzyme SourceIC50 (nM)Reference
Vorozole Human placental aromatase1.38[1]
Cultured rat ovarian granulosa cells0.44[1]
Anastrozole Not specifiedKi of 8-10 µM for CYP1A2, CYP2C9, and CYP3A[2]

Vorozole has been shown to be a potent and selective aromatase inhibitor.[1][3] It is over a thousandfold more active than aminoglutethimide (B1683760) in vitro.[3] Vorozole also demonstrates high selectivity, with an in vitro selectivity margin of 10,000-fold for aromatase inhibition compared to other cytochrome P450-dependent reactions.[3]

Anastrozole is also a potent inhibitor of the aromatase enzyme.[4] Studies on human liver microsomes showed that Anastrozole has inhibitory effects on other CYP enzymes, such as CYP1A2, CYP2C9, and CYP3A, with Ki values of 8, 10, and 10 µM, respectively.[2] However, these concentrations are significantly higher than those required for aromatase inhibition, indicating its selectivity for aromatase at therapeutic doses.[2]

Pharmacokinetics

The pharmacokinetic profiles of Vorozole and Anastrozole have been characterized in separate studies.

Table 2: Pharmacokinetic Parameters

ParameterVorozoleAnastrozole
Bioavailability Excellent oral bioavailabilityWell absorbed orally
Half-life Not specified in provided results~50 hours in postmenopausal women[5]
Time to Steady State Not specified in provided results~7 days of once-daily dosing[5]
Metabolism Not specified in provided resultsPrimarily hepatic (~85%) via N-dealkylation, hydroxylation, and glucuronidation[5]
Excretion Not specified in provided results~11% renal excretion of unchanged drug[5]

Vorozole has been reported to have excellent oral bioavailability and exhibits linear, dose-proportional pharmacokinetics.[3] Anastrozole is also well-absorbed orally, and its absorption is not affected by food.[5] It has a mean terminal elimination half-life of approximately 50 hours in postmenopausal women.[5]

Clinical Efficacy

Direct, head-to-head clinical trials comparing Vorozole and Anastrozole are not available. The clinical development of Vorozole was halted, and it is not a commercially available drug for the treatment of breast cancer.[6] Anastrozole, on the other hand, is a widely approved and utilized treatment for hormone receptor-positive breast cancer in postmenopausal women.

The available clinical trial data for Vorozole are from studies where it was compared against older hormonal agents like megestrol (B1676162) acetate (B1210297) and aminoglutethimide.

Table 3: Vorozole Clinical Trial Data (Second-line therapy in advanced breast cancer)

ComparatorResponse Rate (Vorozole)Response Rate (Comparator)Time to ProgressionSurvivalReference
Megestrol Acetate 10.5%7.6%No significant differenceNo significant difference[1]
Aminoglutethimide 23%18% (not statistically significant)No significant differenceNo significant difference[1]

In these trials, Vorozole demonstrated comparable efficacy to megestrol acetate and a non-statistically significant trend towards a higher response rate than aminoglutethimide.[1] Notably, Vorozole was associated with a better quality of life score compared to aminoglutethimide.[1]

Anastrozole has been extensively studied in large-scale clinical trials and has demonstrated superiority over tamoxifen (B1202) as a first-line therapy for advanced breast cancer in postmenopausal women.[7][8][9][10][11]

Table 4: Anastrozole Clinical Trial Data (First-line therapy in advanced breast cancer vs. Tamoxifen)

ParameterAnastrozoleTamoxifenP-valueReference
Objective Response 21%17%-[7]
Median Time to Progression 11.1 months5.6 months0.005[7]

Experimental Protocols

Due to the lack of direct comparative studies, a detailed experimental protocol for a head-to-head comparison is not available. However, a general protocol for an in vitro aromatase inhibition assay is described below.

In Vitro Aromatase Activity Assay (Fluorometric)

This protocol outlines a method to determine the IC50 value of a test compound using a fluorometric assay with human recombinant aromatase.

Aromatase_Assay_Workflow In Vitro Aromatase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare serial dilutions of Vorozole and Anastrozole ReactionSetup Add recombinant human aromatase, NADPH generating system, and inhibitors to 96-well plate ReagentPrep->ReactionSetup ControlPrep Prepare positive control (e.g., Letrozole) and no-inhibitor controls ControlPrep->ReactionSetup InitiateReaction Initiate reaction by adding fluorogenic aromatase substrate ReactionSetup->InitiateReaction Incubate Incubate at 37°C InitiateReaction->Incubate MeasureFluorescence Measure fluorescence at regular intervals Incubate->MeasureFluorescence CalculateRate Calculate reaction rates MeasureFluorescence->CalculateRate PlotData Plot % inhibition vs. log(inhibitor concentration) CalculateRate->PlotData DetermineIC50 Determine IC50 values using a four-parameter logistic curve fit PlotData->DetermineIC50

Workflow for an in vitro aromatase inhibition assay

Materials and Reagents:

  • Recombinant Human Aromatase (CYP19A1)

  • Test Inhibitors (Vorozole, Anastrozole)

  • Positive Control Inhibitor (e.g., Letrozole)

  • Aromatase Assay Buffer

  • Fluorogenic Aromatase Substrate

  • NADPH Generating System

  • White, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitors (Vorozole and Anastrozole) in the assay buffer. A typical concentration range might be 0.1 nM to 1 µM. Prepare a stock solution of the positive control.

  • Reaction Setup: In a 96-well plate, add the appropriate reagents, including wells for no-enzyme background control, no-inhibitor (100% activity) control, positive control, and the serial dilutions of the test inhibitors.

  • Initiate Reaction: Add the aromatase substrate and NADPH generating system to all wells to start the enzymatic reaction.

  • Data Collection: Measure the fluorescence at regular intervals using a microplate reader.

  • Data Analysis: Subtract the background fluorescence from all readings. Determine the reaction rate for each well. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]

Conclusion

Both Vorozole and Anastrozole are potent and selective non-steroidal aromatase inhibitors. While in vitro data suggests high potency for both compounds, the lack of direct comparative studies makes it difficult to definitively state which is more potent. The clinical development of Vorozole was discontinued, while Anastrozole has become a standard-of-care treatment for hormone-receptor-positive breast cancer in postmenopausal women, with proven efficacy over older hormonal therapies. For research purposes, both compounds can serve as valuable tools for studying the role of aromatase in various physiological and pathological processes. The choice between them may depend on the specific research question and the availability of the compounds. Researchers should be mindful of the limited comparative data when interpreting their results.

References

(Rac)-Vorozole: A Comparative Guide to its Aromatase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the selectivity of (Rac)-Vorozole for the aromatase enzyme (cytochrome P450 19A1), a critical target in the treatment of hormone-dependent breast cancer. Through a detailed comparison with other aromatase inhibitors, supported by experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug development.

Executive Summary

This compound is a potent, third-generation, non-steroidal aromatase inhibitor. Its high affinity for the aromatase enzyme, coupled with a favorable selectivity profile against other cytochrome P450 (CYP) enzymes, distinguishes it from earlier generation inhibitors and positions it as a subject of significant interest. This guide will delve into the quantitative data supporting its selectivity, outline the experimental methodologies used for its evaluation, and provide visual representations of key biological and experimental pathways.

Comparative Selectivity Profile

The selectivity of an aromatase inhibitor is a crucial determinant of its clinical utility, as off-target inhibition of other CYP enzymes can lead to undesirable side effects and drug-drug interactions. The following table summarizes the inhibitory activity (IC50 or Ki values) of this compound and other prominent aromatase inhibitors against aromatase and a panel of other major human CYP enzymes. A lower value indicates greater potency.

CompoundTypeAromatase (CYP19A1) IC50/Ki (nM)CYP1A1 IC50 (µM)CYP1A2 IC50 (µM)CYP2A6 IC50 (µM)CYP2C9 Ki (µM)CYP3A4 IC50/Ki (µM)
This compound 3rd Gen Non-Steroidal0.44 - 4.17 [1]0.469 [1]321 [1]24.4 [1]-98.1 [1]
Letrozole 3rd Gen Non-Steroidal5.3 - 7.27[1][2]69.8[1]332[1]106[1]133.9 (IC50)>1000 (IC50)[1]
Anastrozole 3rd Gen Non-Steroidal~15-8>5001010
Exemestane 3rd Gen Steroidal1.3 (IC50, µM)-----
Aminoglutethimide 1st Gen Non-Steroidal680 - 9000[2]-----

Note: The data presented is compiled from various in vitro studies and experimental conditions may vary.

Experimental Protocols

The determination of an inhibitor's selectivity profile relies on robust and reproducible experimental assays. Below is a detailed methodology for a common in vitro fluorometric assay used to assess aromatase inhibition.

Fluorometric Aromatase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human aromatase.

Materials:

  • Recombinant human aromatase (CYP19A1) or human placental microsomes

  • Aromatase substrate (e.g., a fluorogenic probe)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Test compound (e.g., this compound) and reference inhibitor (e.g., Letrozole)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well microplates (black, for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Reconstitute the recombinant human aromatase or prepare human placental microsomes to the desired concentration in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the NADPH regenerating system.

    • Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer.

    • Add the test compound or reference inhibitor at various concentrations to the respective wells. Include a vehicle control (solvent only) and a no-inhibitor control.

    • Add the recombinant aromatase or placental microsomes to all wells except the blank.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic product.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Normalize the data to the no-inhibitor control (100% activity) and the blank (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Steroidogenesis Pathway and Aromatase Inhibition

steroidogenesis cluster_aromatization Aromatization Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase Aromatase Aromatase Vorozole Vorozole Vorozole->Aromatase Inhibits

Caption: Steroid biosynthesis pathway highlighting the role of aromatase and its inhibition by Vorozole.

Experimental Workflow for Aromatase Selectivity

workflow start Start: Compound Library primary_screen Primary Screen: Aromatase Inhibition Assay start->primary_screen hit_id Hit Identification (Potent Aromatase Inhibitors) primary_screen->hit_id secondary_screen Secondary Screen: CYP450 Panel Inhibition Assays (e.g., CYP1A2, 2C9, 2D6, 3A4) hit_id->secondary_screen data_analysis Data Analysis: Determine IC50/Ki Values secondary_screen->data_analysis selectivity_index Calculate Selectivity Index (IC50_CYP / IC50_Aromatase) data_analysis->selectivity_index lead_selection Lead Candidate Selection (High Potency & Selectivity) selectivity_index->lead_selection end End: Selective Aromatase Inhibitor lead_selection->end selectivity Vorozole Vorozole Aromatase Aromatase (CYP19A1) Vorozole->Aromatase Inhibits Other_CYPs Other CYP Enzymes (e.g., CYP3A4, CYP1A2) Vorozole->Other_CYPs Weakly Inhibits High_Potency High Potency (Low nM IC50) Aromatase->High_Potency Low_Potency Low Potency (µM IC50) Other_CYPs->Low_Potency High_Selectivity High Selectivity High_Potency->High_Selectivity Low_Potency->High_Selectivity

References

Validating the Effect of Vorozole on Estrogen Receptor-Positive Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Vorozole with other aromatase inhibitors for researchers, scientists, and drug development professionals. The focus is on the objective performance of these compounds in the context of estrogen receptor-positive (ER+) cells, supported by experimental data.

Introduction to Vorozole and Aromatase Inhibition

Vorozole is a third-generation non-steroidal aromatase inhibitor.[1] Aromatase, a cytochrome P450 enzyme, is responsible for the final step in the biosynthesis of estrogens from androgens. In postmenopausal women, this process is the main source of circulating estrogens. Estrogen receptor-positive (ER+) breast cancers are dependent on estrogen for their growth and proliferation. By inhibiting aromatase, Vorozole and other drugs in its class effectively block estrogen production, thereby depriving ER+ cancer cells of their primary growth signal.[2][3] Vorozole, like other triazole-based inhibitors such as Anastrozole (B1683761) and Letrozole (B1683767), binds reversibly to the heme group of the aromatase enzyme, competitively inhibiting its function.[3][4]

Comparative Performance Data

To objectively evaluate the efficacy of Vorozole, its performance is compared against two other widely used third-generation non-steroidal aromatase inhibitors, Anastrozole and Letrozole.

In Vitro Aromatase Inhibition

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Vorozole, Anastrozole, and Letrozole for the inhibition of human placental aromatase. Lower IC50 values indicate greater potency.

CompoundIC50 (nM) for Human Placental Aromatase InhibitionReference
Vorozole1.38[3]
Anastrozole~15[2]
Letrozole4.17 - 11.5[5]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Effects on ER+ Breast Cancer Cell Lines

The efficacy of aromatase inhibitors can be further assessed by their ability to inhibit the proliferation and induce apoptosis (programmed cell death) in ER+ breast cancer cell lines, such as MCF-7 and T47D, which are often used in preclinical models.

MCF-7 Cell Proliferation Inhibition

CompoundIC50 (nM) for Testosterone-Stimulated ProliferationReference
VorozoleData not available in a directly comparable format
AnastrozoleIC50 not reached at concentrations up to 500 nM[6]
Letrozole50 - 100[6]

T47D Cell Proliferation Inhibition

CompoundIC50 (nM) for Testosterone-Stimulated ProliferationReference
VorozoleData not available in a directly comparable format
Anastrozole50[6]
Letrozole15 - 25[6]

Apoptosis Induction

Studies have shown that aromatase inhibitors, including Vorozole, induce apoptosis in ER+ breast cancer cells. One study on the effects of Vorozole on mammary carcinomas demonstrated a sharp increase in apoptotic cells two days after the initiation of treatment.[7] Letrozole and Anastrozole have also been shown to induce apoptosis in MCF-7 cells, which is associated with the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[8] Direct comparative quantitative data on the percentage of apoptosis induction for all three compounds under identical experimental conditions is limited.

Clinical Efficacy

While direct head-to-head clinical trials comparing Vorozole with Anastrozole and Letrozole are not available due to Vorozole not proceeding to market after Phase III trials, we can compare their performance against other hormonal therapies.

CompoundComparatorObjective Response Rate (ORR)Reference
VorozoleMegestrol Acetate9.7% vs 6.8%[9]
VorozoleAminoglutethimide23% vs 18%[3]
LetrozoleAnastrozoleNo significant difference in Disease-Free Survival (DFS)[2]

The FACE trial, a large phase III study, directly compared Letrozole and Anastrozole in the adjuvant setting for postmenopausal women with node-positive, ER+ early breast cancer and found no significant difference in disease-free survival between the two agents.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effect of aromatase inhibitors on ER+ cells.

Aromatase Inhibition Assay (Tritiated Water Release Method)

This assay measures the activity of aromatase by quantifying the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate.

Materials:

  • Human placental microsomes (source of aromatase)

  • [1β-³H]-Androstenedione (radiolabeled substrate)

  • NADPH (cofactor)

  • Phosphate (B84403) buffer

  • Chloroform (B151607)

  • Dextran-coated charcoal

  • Scintillation cocktail and counter

  • Test compounds (Vorozole, Anastrozole, Letrozole) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and human placental microsomes.

  • Add various concentrations of the test compounds to the reaction mixture and pre-incubate.

  • Initiate the enzymatic reaction by adding [1β-³H]-androstenedione.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding chloroform to extract the remaining steroid substrate.

  • Centrifuge to separate the aqueous and organic phases.

  • Treat the aqueous phase (containing the [³H]₂O) with dextran-coated charcoal to remove any remaining traces of radiolabeled steroids.

  • Centrifuge and transfer the supernatant to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • ER+ breast cancer cell line (e.g., MCF-7 or T47D)

  • Cell culture medium and supplements

  • Test compounds (Vorozole, Anastrozole, Letrozole)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the ER+ cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • ER+ breast cancer cell line (e.g., MCF-7 or T47D)

  • Test compounds (Vorozole, Anastrozole, Letrozole)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed and treat the cells with the test compounds as described for the cell viability assay.

  • After the treatment period, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in the binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compounds.

Visualizing the Mechanisms of Action

To better understand the biological context of Vorozole's effect, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Estrogen_Signaling_Pathway cluster_nucleus Nucleus Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogen Estrogen (e.g., Estradiol) Aromatase->Estrogen Conversion ER Estrogen Receptor (ER) Estrogen->ER Binds to Nucleus Nucleus ER->Nucleus Translocates to ERE Estrogen Response Element (ERE) ER->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription CellProliferation Cell Proliferation & Survival GeneTranscription->CellProliferation Vorozole Vorozole (Aromatase Inhibitor) Vorozole->Aromatase Inhibits

Caption: Aromatase inhibitor signaling pathway.

Experimental_Workflow start Start cell_culture Culture ER+ Cells (e.g., MCF-7, T47D) start->cell_culture treatment Treat with Vorozole & Alternatives (Anastrozole, Letrozole) cell_culture->treatment aromatase_assay Aromatase Inhibition Assay treatment->aromatase_assay viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) aromatase_assay->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis comparison Comparative Analysis data_analysis->comparison

Caption: Workflow for evaluating aromatase inhibitors.

Conclusion

Vorozole is a potent third-generation non-steroidal aromatase inhibitor with demonstrated efficacy in preclinical models and early-phase clinical trials. While it shows comparable in vitro potency to Letrozole, its clinical development was not pursued to the same extent as Anastrozole and Letrozole. The available data suggests that Vorozole effectively inhibits aromatase, leading to the suppression of estrogen-dependent cell proliferation and induction of apoptosis in ER+ cells. For researchers investigating novel aromatase inhibitors or exploring mechanisms of endocrine resistance, Vorozole remains a valuable reference compound. Direct, head-to-head preclinical studies comparing the three agents under identical conditions would provide a more definitive assessment of their relative potencies and cellular effects.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of (Rac)-Vorozole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of (Rac)-Vorozole, a third-generation non-steroidal aromatase inhibitor. The data presented is compiled from preclinical and clinical studies to offer an objective overview of its performance, with comparisons to other relevant aromatase inhibitors where data is available.

Executive Summary

This compound is a potent and selective inhibitor of aromatase (cytochrome P450 19A1), the key enzyme in estrogen biosynthesis. Its inhibitory action is primarily attributed to its dextro-enantiomer, (+)-Vorozole. Both in vitro and in vivo studies have demonstrated its significant efficacy in reducing estrogen levels and inhibiting the growth of estrogen-dependent tumors. This guide summarizes the key quantitative data, details the experimental methodologies used in these studies, and provides visual representations of its mechanism of action and experimental workflows.

Data Presentation

In Vitro Efficacy: Aromatase Inhibition

The in vitro potency of this compound has been evaluated in various systems, primarily by determining its IC50 value, the concentration at which 50% of the enzyme's activity is inhibited.

CompoundEnzyme SourceAssay SystemIC50 (nM)Reference
This compound Human Placental AromataseMicrosomal Assay1.38[1]
This compound Cultured Rat Ovarian Granulosa CellsCell-based Assay0.44[1]
(+)-Vorozole FSH-stimulated Rat Granulosa CellsCell-based Assay1.4 ± 0.5
Letrozole Human Recombinant Aromatase (CYP19A1)Fluorometric Assay7.27
Aminoglutethimide Not SpecifiedNot Specified>1000-fold less active than Vorozole[2]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

In Vivo Efficacy: Tumor Growth Inhibition in DMBA-Induced Rat Mammary Carcinoma Model

The 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumor model in rats is a well-established model for studying hormone-dependent breast cancer.

TreatmentDoseDurationTumor Growth Inhibition (%)Reference
This compound (R 76713) 1 mg/kg (p.o., b.i.d.)42 daysNear complete regression[3]
This compound (R 76713) 5 mg/kg (p.o., b.i.d.)42 days~90% (similar to ovariectomy)[3]
(+)-Vorozole 2.5 mg/kg (p.o., b.i.d.)42 days≥90%[3]
(-)-Vorozole 2.5 mg/kg (p.o., b.i.d.)42 daysNo effect[3]
Vorozole 0.25, 1.0, and 4.0 mg/kg (p.o., once daily)28 daysSignificant regression (dose-dependent)[4]
Ovariectomy -42 days~90%[3]
Clinical Efficacy: Comparison with Other Aromatase Inhibitors

In clinical trials involving postmenopausal women with advanced breast cancer, Vorozole has been compared to other hormonal agents.

TreatmentComparatorResponse RateKey OutcomesReference
Vorozole Megestrol Acetate10.5% vs 7.6%Comparable response rates; trend towards improved duration of response for Vorozole.[1]
Vorozole Aminoglutethimide23% vs 18% (not statistically significant)Higher response rate for Vorozole; better quality of life score.[1]

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Microsomal)

A common method to determine the in vitro potency of aromatase inhibitors involves using human placental microsomes as a source of the enzyme.

  • Enzyme Preparation: Microsomes are prepared from human placental tissue by differential centrifugation.

  • Assay Buffer: The assay is typically performed in a phosphate (B84403) buffer (pH 7.4) containing cofactors necessary for enzyme activity, such as NADPH.

  • Incubation: A fixed amount of microsomal protein is incubated with varying concentrations of the test compound (e.g., this compound) and a radiolabeled substrate (e.g., [1β-³H]-androstenedione).

  • Reaction Termination: The enzymatic reaction is stopped after a defined period by adding a solvent like chloroform.

  • Quantification: The amount of tritiated water (³H₂O) released during the aromatization of the substrate is measured by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vivo DMBA-Induced Mammary Tumor Model in Rats

This model is widely used to evaluate the efficacy of potential breast cancer therapeutics.

  • Induction of Tumors: Female Sprague-Dawley rats at approximately 50-55 days of age are administered a single oral dose of 7,12-dimethylbenz[a]anthracene (DMBA) dissolved in an oil vehicle to induce mammary tumors.

  • Tumor Monitoring: Animals are palpated regularly (e.g., weekly) to monitor for the appearance and growth of mammary tumors. The size of the tumors is measured using calipers.

  • Treatment: Once tumors reach a palpable size, the rats are randomized into different treatment groups: vehicle control, this compound at various doses, and potentially a positive control group (e.g., ovariectomy or another aromatase inhibitor). The treatment is administered daily for a specified period (e.g., 4-6 weeks).

  • Efficacy Evaluation: Tumor volume is measured at regular intervals throughout the study. The primary endpoint is the inhibition of tumor growth compared to the control group. At the end of the study, tumors may be excised and weighed.

  • Hormone Level Analysis: Blood samples can be collected to measure serum estrogen levels to confirm the pharmacological effect of the aromatase inhibitor.

Mandatory Visualizations

Aromatase_Inhibition_Pathway cluster_steroidogenesis Steroid Synthesis Pathway cluster_cellular_effects Cellular Effects in ER+ Breast Cancer Androgens Androgens (e.g., Testosterone, Androstenedione) Estrogens Estrogens (e.g., Estradiol, Estrone) Androgens->Estrogens Aromatase (CYP19A1) ER Estrogen Receptor (ER) Estrogens->ER Binds to Gene_Transcription Gene Transcription ER->Gene_Transcription Activates Cell_Proliferation Cell Proliferation & Tumor Growth Gene_Transcription->Cell_Proliferation Promotes Vorozole This compound Vorozole->Estrogens Inhibits

Caption: Signaling pathway of Aromatase inhibition by this compound.

In_Vivo_Efficacy_Workflow cluster_groups Treatment Groups start Start: Female Sprague-Dawley Rats induction Tumor Induction: Single oral dose of DMBA start->induction monitoring Tumor Monitoring: Weekly palpation and measurement induction->monitoring randomization Randomization into Treatment Groups (when tumors are palpable) monitoring->randomization treatment Daily Treatment Administration (e.g., 42 days) randomization->treatment group1 Vehicle Control group2 This compound (Dose 1) group3 This compound (Dose 2) group4 Positive Control (e.g., Ovariectomy) evaluation Efficacy Evaluation: Tumor volume measurement treatment->evaluation endpoint End of Study: Tumor excision and weighing, Blood collection for hormone analysis evaluation->endpoint

Caption: Experimental workflow for in vivo efficacy testing.

References

Vorozole: A Systematic Review of Clinical Trials in Breast Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic comparison of Vorozole (B144775), a third-generation non-steroidal aromatase inhibitor, with other endocrine therapies for the treatment of breast cancer. The information is compiled from a review of published clinical trials and preclinical studies, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Comparative Efficacy and Safety of Vorozole

Vorozole (Rivizor) is a potent and selective inhibitor of cytochrome P450 aromatase, the enzyme responsible for the final step in estrogen biosynthesis.[1] By reversibly binding to the aromatase enzyme, Vorozole effectively reduces circulating levels of estrogen, a key driver of hormone receptor-positive breast cancer.[1][2] Preclinical studies have demonstrated its high selectivity, with a significantly lower affinity for other cytochrome P450-dependent enzymes.[1]

Clinical trials have primarily evaluated Vorozole in postmenopausal women with advanced breast cancer that has progressed after treatment with tamoxifen (B1202). The main comparators in these pivotal Phase III trials were megestrol (B1676162) acetate (B1210297) and aminoglutethimide (B1683760).

Comparison with Megestrol Acetate

A large, randomized, multicenter Phase III trial compared the efficacy and safety of Vorozole (2.5 mg once daily) with megestrol acetate (40 mg four times daily) in 452 postmenopausal women with advanced breast cancer previously treated with tamoxifen.[3][4]

Table 1: Efficacy of Vorozole vs. Megestrol Acetate in Advanced Breast Cancer [1][3][4]

EndpointVorozole (2.5 mg/day)Megestrol Acetate (160 mg/day)p-value
Objective Response Rate9.7% - 10.5%6.8% - 7.6%0.24
Clinical Benefit23.5%27.2%0.42
Median Duration of Response18.2 months12.5 months0.074
Median Time to Progression2.6 months3.3 months0.56
Median SurvivalNo significant differenceNo significant differenceN/A

Table 2: Key Adverse Events in Vorozole vs. Megestrol Acetate Trial [4]

Adverse EventVorozoleMegestrol Acetate
NauseaMore frequentLess frequent
Hot FlashesMore frequentLess frequent
ArthralgiaMore frequentLess frequent
DyspneaLess frequentMore frequent
Increased AppetiteLess frequentMore frequent
Weight GainLess frequentMore frequent

Discontinuation of treatment due to adverse events was less frequent in the Vorozole group (3.1%) compared to the megestrol acetate group (6.2%).[4]

Comparison with Aminoglutethimide

In another large, controlled trial, Vorozole was compared with aminoglutethimide plus hydrocortisone.

Table 3: Efficacy of Vorozole vs. Aminoglutethimide in Advanced Breast Cancer [1]

EndpointVorozoleAminoglutethimidep-value
Objective Response Rate23%18%0.085
Median Duration of ResponseNo significant differenceNo significant differenceN/A
Time to ProgressionNo significant differenceNo significant differenceN/A
SurvivalNo significant differenceNo significant differenceN/A

Vorozole was associated with a significantly better quality of life score (Functional Living Index-Cancer) compared to aminoglutethimide.[1]

Comparison with Other Third-Generation Aromatase Inhibitors

Experimental Protocols

Phase III Trial of Vorozole vs. Megestrol Acetate
  • Study Design: This was an open-label, multicenter, randomized Phase III trial.[3]

  • Patient Population: The study enrolled 452 postmenopausal women with advanced breast cancer whose disease had progressed after tamoxifen therapy.[3][4] Patients were required to have estrogen receptor-positive (ER+) or ER-unknown tumors.[3] Postmenopausal status was defined by criteria such as age over 55, prior bilateral oophorectomy, or specific follicle-stimulating hormone levels.[3]

  • Treatment Arms:

    • Vorozole: 2.5 mg administered orally once daily.[4]

    • Megestrol Acetate: 40 mg administered orally four times daily.[4]

  • Primary Endpoints: The primary endpoints included tumor response rate and safety.[3]

  • Secondary Endpoints: Secondary endpoints included duration of response, time to progression, survival, and quality of life (assessed by the Functional Living Index-Cancer score).[3][4]

  • Response Evaluation: Tumor response was assessed according to International Union Against Cancer (UICC) criteria.[5]

Preclinical Evaluation of Vorozole in a Rat Model of Mammary Carcinoma
  • Animal Model: Female Sprague-Dawley rats were used. Mammary tumors were induced by a single administration of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA).[6] This model is a standard for studying hormone-dependent breast cancer.[7]

  • Treatment Groups:

    • Control group (vehicle).

    • Vorozole administered orally at doses of 0.25, 1.0, and 4.0 mg/kg once daily for 28 consecutive days.[6]

  • Efficacy Assessment: Tumor size was measured weekly to assess regression.[6]

  • Biomarker Analysis: At the end of the study, tumor tissue was analyzed for levels of insulin-like growth factor I (IGF-I).[6]

Visualizations

Signaling Pathway of Aromatase Inhibition by Vorozole

G Cholesterol Cholesterol Androstenedione Androstenedione Cholesterol->Androstenedione Multiple Steps Testosterone Testosterone Androstenedione->Testosterone Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone->Aromatase Estrone Estrone (E1) Aromatase->Estrone Converts Estradiol Estradiol (E2) Aromatase->Estradiol Converts Vorozole Vorozole Vorozole->Aromatase Inhibits EstrogenReceptor Estrogen Receptor (ER) Estrone->EstrogenReceptor Estradiol->EstrogenReceptor TumorGrowth Tumor Cell Proliferation and Survival EstrogenReceptor->TumorGrowth Promotes

Caption: Mechanism of action of Vorozole in inhibiting estrogen synthesis and subsequent tumor growth.

Experimental Workflow for Preclinical Evaluation of Vorozole

G start Start animal_model Induce Mammary Tumors in Rats (DMBA Administration) start->animal_model tumor_development Allow Tumors to Develop animal_model->tumor_development randomization Randomize Rats into Treatment Groups tumor_development->randomization control_group Control Group (Vehicle) randomization->control_group Group 1 vorozole_group Vorozole Treatment Groups (0.25, 1.0, 4.0 mg/kg/day) randomization->vorozole_group Groups 2-4 treatment_period Oral Administration for 28 Days control_group->treatment_period vorozole_group->treatment_period measurement Weekly Tumor Size Measurement treatment_period->measurement euthanasia Euthanize Rats at End of Study treatment_period->euthanasia After 28 days measurement->treatment_period tissue_collection Collect Tumor Tissue euthanasia->tissue_collection analysis Analyze Tissue Biomarkers (e.g., IGF-I) tissue_collection->analysis end End analysis->end

Caption: Workflow of a preclinical study evaluating Vorozole in a DMBA-induced rat mammary tumor model.

References

Safety Operating Guide

Safe Disposal of (Rac)-Vorozole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Vorozole , a potent non-steroidal aromatase inhibitor, requires meticulous handling and disposal procedures due to its hazardous properties.[1] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe management of this compound waste streams in a laboratory setting. Adherence to these procedures is critical for personnel safety and environmental protection.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. It is toxic if swallowed, a suspected carcinogen, and may pose risks to fertility and unborn children.[2][3] Prolonged or repeated exposure may cause organ damage.[2][3] Therefore, stringent safety measures are mandatory during handling and disposal.

Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are a common laboratory choice, but thicker gloves may be necessary for direct handling of waste), a lab coat, and eye protection (safety goggles or a face shield).[2][4]

  • Ventilation: All handling of this compound, including waste preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][5]

  • Work Surface Decontamination: Protect work surfaces with disposable, plastic-backed absorbent paper.[4] In case of spills, decontaminate the area promptly with an appropriate solvent.

Quantitative Hazard Data

The following table summarizes the key hazard classifications for Vorozole, derived from safety data sheets for similar compounds.

Hazard ClassificationCodeDescription
Acute Toxicity (Oral)H301Toxic if swallowed.[2][5]
CarcinogenicityH351Suspected of causing cancer.[2]
Reproductive ToxicityH360DfMay damage the unborn child. Suspected of damaging fertility.[2]
Specific Target Organ Toxicity (Repeated Exposure)H373May cause damage to organs through prolonged or repeated exposure.[2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and any materials contaminated with it is through a licensed hazardous waste management service. It is imperative to comply with all local, regional, and national environmental regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a dedicated, clearly labeled hazardous waste container.
  • Liquid Waste: Aqueous solutions containing this compound must be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[6] Do not dispose of these solutions down the drain.[6]
  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[7]

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department and local regulations.[8]

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, secure area away from incompatible materials.[8]
  • Ensure that waste containers are kept closed except when adding waste.[7]

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
  • Follow all instructions provided by the waste management service regarding packaging and documentation.

5. Decontamination of Reusable Equipment:

  • Thoroughly decontaminate any reusable laboratory equipment that has come into contact with this compound. This may involve rinsing with a suitable solvent, which should then be collected as hazardous liquid waste.[9]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A Generate this compound Waste (Solid, Liquid, Sharps) B Segregate Waste by Type A->B C Collect in Labeled Hazardous Waste Containers B->C D Store in Designated Secure Area C->D E Contact EHS or Licensed Waste Disposal Service D->E F Package for Pickup E->F G Proper Disposal via Waste Management Service F->G

References

Essential Safety and Operational Guide for Handling (Rac)-Vorozole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-Vorozole. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent compound.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure to this compound. Given its classification as a potential antineoplastic agent, stringent adherence to these guidelines is mandatory.[1]

Minimum PPE Requirements

Task Gloves Gown/Lab Coat Eye Protection Respiratory Protection
Handling unopened containers Single pair of nitrile glovesStandard lab coatSafety glassesNot generally required
Weighing and preparing solutions Double pair of nitrile glovesDisposable gownChemical safety gogglesUse in a chemical fume hood is required. If not feasible, a NIOSH-approved respirator is necessary.[2]
Administering the compound Double pair of nitrile glovesDisposable gownChemical safety gogglesNot required if performed in a certified biological safety cabinet or fume hood.
Handling waste Double pair of nitrile glovesDisposable gownSafety glassesNot generally required
Cleaning spills Industrial thickness nitrile or neoprene glovesDisposable gownChemical safety goggles and face shieldNIOSH-approved respirator

Note: Always inspect gloves for tears or punctures before and during use. Change gloves frequently and immediately if contaminated.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.

Handling:

  • Engineering Controls : All work involving open handling of this compound powder or concentrated solutions must be conducted in a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.[2]

  • Avoid Contamination : Do not eat, drink, or smoke in areas where this compound is handled.[3] Wash hands thoroughly after handling, even if gloves were worn.[3][4]

  • Decontamination : All surfaces and equipment should be decontaminated after use. A suitable decontamination solution should be used, followed by a rinse with water.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a secure, locked location to prevent unauthorized access.[3][4]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Spill Management and Exposure Response

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

Spill Response:

  • Evacuate : Immediately alert others in the area and evacuate the contaminated space.

  • Isolate : Secure the area to prevent entry.

  • Report : Notify the appropriate safety personnel.

  • Clean-up : Only trained personnel with appropriate PPE should clean up spills. Use an absorbent material to contain liquid spills. For powder spills, gently cover with a damp cloth or absorbent pad to avoid generating dust.

  • Disposal : All materials used for spill cleanup must be disposed of as hazardous waste.

Exposure Procedures:

Exposure Route Immediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting .[2][3] Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Segregation : Collect all contaminated materials (e.g., gloves, gowns, vials, cleaning materials) in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal : Dispose of the hazardous waste through an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][4] Do not dispose of this compound or its containers in the regular trash or down the drain.

Experimental Workflow and Safety Procedures

The following diagrams illustrate the standard workflow for handling this compound and the appropriate response to an exposure event.

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Gather Materials & Don PPE B Weigh this compound in Fume Hood A->B C Prepare Solution B->C D Administer Compound C->D E Incubate/Observe D->E F Decontaminate Surfaces & Equipment E->F G Segregate & Label Hazardous Waste F->G H Doff PPE G->H I Dispose of Waste via Approved Vendor H->I

Figure 1: Standard workflow for handling this compound.

Exposure_Response cluster_event Exposure Event cluster_immediate Immediate Actions cluster_followup Follow-up A Exposure Occurs (Skin, Eye, Inhalation, Ingestion) B Remove from Exposure Source A->B C Administer First Aid (Wash Skin, Flush Eyes, etc.) B->C D Remove Contaminated PPE C->D E Seek Immediate Medical Attention D->E F Report Incident to Supervisor/Safety Officer E->F G Complete Exposure Report F->G

Figure 2: Procedural flow for responding to an exposure event.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Rac)-Vorozole
Reactant of Route 2
Reactant of Route 2
(Rac)-Vorozole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.